4-tert-Butyl-benzamidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-tert-butylbenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-11(2,3)9-6-4-8(5-7-9)10(12)13/h4-7H,1-3H3,(H3,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFNSHLXROFMSCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00401038 | |
| Record name | 4-tert-Butyl-benzamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00401038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125772-42-1 | |
| Record name | 4-tert-Butyl-benzamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00401038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"4-tert-Butyl-benzamidine" synthesis protocol for laboratory use
This in-depth technical guide provides a comprehensive protocol for the synthesis of 4-tert-Butyl-benzamidine, a valuable building block in medicinal chemistry and drug development. The primary method detailed is the Pinner reaction, a reliable and high-yielding approach for the conversion of nitriles to amidines. This document is intended for researchers, scientists, and professionals in the field of drug development.
Overview of the Synthesis
The synthesis of this compound is most commonly achieved through the Pinner reaction, starting from 4-tert-butylbenzonitrile.[1][2] This two-step process first involves the acid-catalyzed reaction of the nitrile with an alcohol, typically ethanol, in the presence of hydrogen chloride to form an intermediate imino ester salt, known as a Pinner salt.[1][2][3][4] This intermediate is then treated with ammonia to yield the final amidine product, which is often isolated as its hydrochloride salt for improved stability.[1]
Physicochemical Data
A summary of the key physical and chemical properties of the starting material and the final product is presented in Table 1.
| Compound | 4-tert-butylbenzonitrile | This compound hydrochloride |
| CAS Number | 4210-32-6 | 68284-01-5 |
| Molecular Formula | C₁₁H₁₃N | C₁₁H₁₇ClN₂ |
| Molecular Weight | 159.23 g/mol | 212.72 g/mol |
| Appearance | - | Liquid |
| Purity | - | 99.0% |
Experimental Protocol
This protocol is adapted from a general Pinner reaction procedure with a reported yield of 97%.[1]
3.1. Materials and Reagents
-
4-tert-butylbenzonitrile
-
Ethanolic HCl (36% w/w)
-
Ammonia gas
-
Ammonium carbonate
-
Ethanol
-
Ethyl acetate
3.2. Equipment
-
Jacketed glass reactor with overhead stirrer and reflux condenser
-
Thermometer
-
Gas inlet tube
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
3.3. Procedure
Step 1: Formation of the Pinner Salt
-
Charge the reactor with ethanolic HCl (5.0 L for 2.07 mol of nitrile).
-
While stirring, add 4-tert-butylbenzonitrile (1.0 eq) to the ethanolic HCl in portions.
-
Increase the temperature of the reaction mixture to 40°C.
-
Maintain stirring at this temperature for 6 hours.
Step 2: Ammonolysis to form this compound
-
After 6 hours, cool the reaction mixture to a temperature between 0°C and 5°C.
-
Purge the cooled mixture with ammonia gas until the pH of the solution is ≥ 8.
-
To this basified mixture, add ammonium carbonate (3.7 eq).
-
Raise the temperature to 30°C and continue stirring for 10 hours.
Step 3: Isolation and Purification
-
After the 10-hour stirring period, filter the reaction mixture to remove inorganic salts.
-
Wash the collected inorganic salts with ethanol.
-
Concentrate the filtrate under vacuum using a rotary evaporator.
-
Dissolve the resulting residue in a mixture of ethanol and ethyl acetate.
-
Heat the suspension to 80°C for 1 hour.
-
Allow the mixture to cool to room temperature, which will cause the product to precipitate.
-
Filter the precipitate and wash it with ethyl acetate.
-
Dry the collected solid to obtain this compound hydrochloride.
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the synthesis of this compound.
Caption: Signaling pathway of the Pinner reaction for amidine synthesis.
References
The Core Mechanism of 4-tert-Butyl-benzamidine as a Trypsin Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action of 4-tert-Butyl-benzamidine, a competitive inhibitor of the serine protease trypsin. This document outlines its binding kinetics, the structural basis of its inhibitory activity, and its impact on trypsin-mediated signaling pathways. Detailed experimental protocols for the characterization of this and similar inhibitors are also provided to facilitate further research and development.
Introduction to Trypsin and Benzamidine-Based Inhibitors
Trypsin is a serine protease found in the digestive system of many vertebrates, where it plays a crucial role in protein digestion by hydrolyzing peptide bonds primarily at the carboxyl side of lysine and arginine residues. Due to its central role in various physiological and pathological processes, the inhibition of trypsin and related proteases is a significant area of research in drug discovery.
Benzamidine and its derivatives are a well-established class of competitive inhibitors for trypsin and other trypsin-like serine proteases. Their chemical structure allows them to act as mimics of the natural arginine substrate, binding to the active site of the enzyme and preventing substrate catalysis. This compound is a member of this class, featuring a bulky hydrophobic tert-butyl group at the para position of the benzene ring.
Mechanism of Action of this compound
The inhibitory action of this compound on trypsin is primarily achieved through competitive and reversible binding to the enzyme's active site.
Binding Mode and Molecular Interactions
The mechanism of inhibition is centered around the interaction of the inhibitor with the S1 specificity pocket of trypsin. This pocket is a deep, negatively charged cleft that preferentially accommodates the side chains of arginine and lysine. The key molecular interactions are:
-
Electrostatic Interaction: The positively charged amidinium group of this compound forms a strong salt bridge with the carboxylate side chain of Aspartate 189 (Asp189) located at the bottom of the S1 pocket. This interaction is the primary determinant of the inhibitor's affinity and specificity.
-
Hydrophobic Interactions: The benzene ring of the inhibitor engages in hydrophobic interactions with the peptide backbone of residues lining the S1 pocket, including Glycine 216, Valine 213, and Tryptophan 215.
-
Role of the tert-Butyl Group: The tert-butyl group at the para position occupies the entrance of the S1 pocket, contributing to the overall binding affinity through additional hydrophobic interactions. The bulky nature of this group can enhance the inhibitor's potency by displacing water molecules from the binding site and increasing the hydrophobic contribution to the binding free energy. Structure-activity relationship studies on para-substituted benzamidines have shown that the hydrophobicity of the substituent plays a significant role in the binding interaction with trypsin.
The binding process is dynamic, with molecular dynamics simulations suggesting that the inhibitor may initially interact with the surface of the enzyme before "rolling" into the active site to adopt its final, stable binding pose.
Inhibition Kinetics
As a competitive inhibitor, this compound increases the apparent Michaelis constant (Km) of the substrate for trypsin without affecting the maximum reaction velocity (Vmax). The potency of a competitive inhibitor is quantified by its inhibition constant (Ki), which represents the dissociation constant of the enzyme-inhibitor complex. A lower Ki value indicates a more potent inhibitor.
Quantitative Data for Trypsin Inhibition
The inhibitory potency of benzamidine and its derivatives against trypsin has been extensively studied. The following table summarizes key quantitative data.
| Inhibitor | Ki (µM) | IC50 (µM) | Method | Reference |
| Benzamidine | 19 | - | Enzymatic Assay | |
| 4-Aminobenzamidine | ~10-40 | - | Enzymatic Assay | |
| This compound | Not Available | Not Available | - | - |
| TEG-BA* | - | 79 | Enzymatic Assay |
Note: TEG-BA is a benzamidine derivative with a triethylene glycol tail, used here for comparative purposes as a benzamidine derivative with a non-polar extension.
Impact on Trypsin-Mediated Signaling Pathways
Trypsin can act as a signaling molecule by cleaving and activating a class of G-protein coupled receptors known as Protease-Activated Receptors (PARs), particularly PAR2. By inhibiting trypsin, this compound can effectively block these downstream signaling cascades.
As depicted in Figure 1, this compound directly inhibits trypsin, thereby preventing the proteolytic activation of the PAR2 receptor. This blockade abrogates the subsequent G-protein activation and the initiation of downstream signaling pathways, ultimately leading to the suppression of cellular responses such as inflammation and proliferation that are mediated by trypsin.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the characterization of trypsin inhibitors like this compound.
Protocol for Determining Ki via Spectrophotometric Enzymatic Assay
This protocol describes the determination of the inhibition constant (Ki) for a competitive inhibitor of trypsin using the chromogenic substrate Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA).
Materials:
-
Bovine Trypsin
-
This compound
-
L-BAPNA
-
Tris-HCl buffer (e.g., 50 mM Tris, 20 mM CaCl2, pH 8.2)
-
Dimethyl sulfoxide (DMSO) for inhibitor stock solution
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 410 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of bovine trypsin (e.g., 1 mg/mL) in 1 mM HCl.
-
Prepare a stock solution of L-BAPNA (e.g., 40 mM) in DMSO.
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
-
Assay Setup:
-
In a 96-well plate, set up reactions containing varying concentrations of the inhibitor. Each reaction should have a final volume of 200 µL.
-
Add 100 µL of Tris-HCl buffer to each well.
-
Add 20 µL of different dilutions of the inhibitor stock solution to the respective wells. For the control (no inhibitor), add 20 µL of DMSO.
-
Add 20 µL of the trypsin solution to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 60 µL of a pre-warmed L-BAPNA working solution (diluted from stock in Tris-HCl buffer) to each well.
-
Immediately place the plate in the microplate reader and measure the change in absorbance at 410 nm over time (e.g., every 30 seconds for 10 minutes) at 37°C. The product, p-nitroaniline, absorbs at this wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Determine the type of inhibition by constructing a Lineweaver-Burk plot (1/V0 vs. 1/[S], where [S] is the substrate concentration). For a competitive inhibitor, the lines will intersect on the y-axis.
-
Calculate the Ki value using the Cheng-Prusoff equation for competitive inhibition: Ki = IC50 / (1 + [S]/Km), where the IC50 is determined from a plot of reaction velocity vs. inhibitor concentration, and the Km for trypsin with L-BAPNA is known or determined separately.
-
Protocol for Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during the binding of an inhibitor to an enzyme, allowing for the determination of binding affinity (Ka, the inverse of Kd which is equivalent to Ki for competitive inhibitors), enthalpy (ΔH), and stoichiometry (n) in a single experiment.
Materials:
-
Purified Bovine Trypsin
-
This compound
-
Dialysis buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5)
-
Isothermal Titration Calorimeter
Procedure:
-
Sample Preparation:
-
Dialyze both the trypsin and the inhibitor solutions extensively against the same buffer to minimize buffer mismatch effects.
-
Accurately determine the concentrations of the protein and inhibitor solutions (e.g., by UV-Vis spectroscopy).
-
Degas both solutions immediately before the experiment to prevent air bubbles.
-
-
ITC Experiment Setup:
-
Load the trypsin solution (e.g., 20-50 µM) into the sample cell of the calorimeter.
-
Load the this compound solution (e.g., 200-500 µM, typically 10-fold higher than the protein concentration) into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
-
Titration:
-
Perform a series of small injections (e.g., 2-5 µL) of the inhibitor solution into the trypsin solution.
-
Record the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat signal for each injection to obtain the heat released/absorbed per mole of injectant.
-
Plot the heat change per injection against the molar ratio of inhibitor to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) using the software provided with the instrument to determine Ka, ΔH, and n.
-
General Workflow for X-ray Crystallography of Trypsin-Inhibitor Complex
X-ray crystallography provides a high-resolution three-dimensional structure of the enzyme-inhibitor complex, offering definitive insights into the binding mode and molecular interactions.
Procedure:
-
Protein Purification and Complex Formation:
-
Express and purify high-purity bovine trypsin.
-
Form the trypsin-4-tert-Butyl-benzamidine complex by incubating the purified enzyme with an excess of the inhibitor.
-
-
Crystallization:
-
Screen a wide range of crystallization conditions (e.g., varying pH, precipitant type and concentration, temperature) to find conditions that yield well-diffracting crystals of the complex. The hanging-drop or sitting-drop vapor diffusion methods are commonly used.
-
-
X-ray Diffraction Data Collection:
-
Mount a suitable crystal and cryo-protect it (if necessary) by soaking it in a solution containing a cryoprotectant before flash-cooling in liquid nitrogen.
-
Expose the crystal to a high-intensity X-ray beam (often at a synchrotron source) and collect diffraction data as the crystal is rotated.
-
-
Data Processing and Structure Determination:
-
Process the diffraction images to determine the intensities and positions of the diffraction spots.
-
Determine the phases of the diffracted X-rays, often by molecular replacement using a known structure of trypsin as a search model.
-
Calculate an electron density map.
-
-
Model Building and Refinement:
-
Build an atomic model of the trypsin-inhibitor complex into the electron density map.
-
Refine the model against the experimental data to improve its agreement with the observed diffraction pattern and to optimize its stereochemistry.
-
-
Structure Validation and Analysis:
-
Validate the final structure using various quality metrics.
-
Analyze the refined structure to identify the key interactions between this compound and the active site residues of trypsin.
-
Conclusion
This compound acts as a potent, competitive inhibitor of trypsin by mimicking the natural arginine substrate and binding to the S1 specificity pocket of the enzyme. Its mechanism of action is driven by a combination of strong electrostatic interactions between its amidinium group and Asp189, and hydrophobic interactions involving its benzene ring and the bulky tert-butyl group. By effectively blocking the active site of trypsin, this compound can prevent the enzyme's digestive functions and its role in activating downstream signaling pathways. The detailed experimental protocols provided in this guide offer a robust framework for the further characterization of this and other novel trypsin inhibitors, which is essential for their development as potential therapeutic agents.
Physical and chemical properties of "4-tert-butyl-benzamidine hydrochloride"
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-tert-butyl-benzamidine hydrochloride is a synthetic organic compound belonging to the benzamidine class of molecules. Benzamidines are recognized as competitive inhibitors of serine proteases, a broad family of enzymes involved in numerous physiological and pathological processes.[1][2][3] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound hydrochloride, alongside its potential biological activities, with a focus on its role as a serine protease inhibitor. Detailed experimental protocols are provided to facilitate further research and application in drug discovery and development.
Physicochemical Properties
Limited specific experimental data for this compound hydrochloride is available in the public domain. The following tables summarize the available information and provide general properties for context.
Table 1: General and Physical Properties of this compound Hydrochloride
| Property | Value | Source |
| CAS Number | 68284-01-5 | [4][] |
| Molecular Formula | C₁₁H₁₇ClN₂ | [4][] |
| Molecular Weight | 212.72 g/mol | [] |
| Appearance | Liquid (Note: some sources may describe it as a solid, which could be dependent on purity and storage conditions) | [4] |
| Melting Point | Not explicitly reported for this specific compound. Related benzamidine hydrochlorides have melting points in the range of 160-170°C. | |
| Boiling Point | Not reported. | |
| Solubility | Not explicitly reported. Benzamidine hydrochloride is generally soluble in water. Solubility in organic solvents would need to be experimentally determined. | [2] |
Table 2: Chemical and Stability Properties of this compound Hydrochloride
| Property | Value/Information | Source |
| IUPAC Name | 4-(tert-butyl)benzenecarboximidamide;hydrochloride | |
| Purity | Typically available at ≥99% | [4] |
| pKa | Not explicitly reported. The amidine group is basic, and the pKa of the conjugate acid is expected to be in the range of 10-12. | |
| Stability | Store in a tightly sealed container.[4] Stability studies under various conditions (e.g., temperature, humidity, light) are recommended for long-term storage and formulation development. |
Biological Activity: Inhibition of Serine Proteases
Benzamidine and its derivatives are well-established as competitive inhibitors of serine proteases.[1][2][3] They primarily function by binding to the active site of these enzymes, often mimicking the natural arginine or lysine substrates.
Urokinase-Type Plasminogen Activator (uPA) Inhibition
A significant body of research points to benzamidine derivatives as potent inhibitors of urokinase-type plasminogen activator (uPA).[6][7][8] uPA is a serine protease that plays a critical role in the conversion of plasminogen to plasmin, a broad-spectrum protease involved in fibrinolysis and extracellular matrix degradation.[7][9]
The uPA system is implicated in various pathological processes, including tumor invasion and metastasis, making it a key target for cancer therapy.[8][9][10][11] By inhibiting uPA, compounds like this compound hydrochloride could potentially disrupt the proteolytic cascade that facilitates cancer cell migration and invasion.[8]
Urokinase Signaling Pathway
The uPA system initiates a signaling cascade that influences cell migration, adhesion, and proliferation.[1][2][12] Inhibition of uPA by this compound hydrochloride would interrupt this pathway at a critical juncture.
Figure 1. Urokinase-type Plasminogen Activator (uPA) Signaling Pathway and its Inhibition.
Experimental Protocols
The following sections provide detailed methodologies for key experiments related to the characterization and evaluation of this compound hydrochloride.
Synthesis of this compound Hydrochloride
While a specific, detailed protocol for this compound hydrochloride was not found in the searched literature, a general synthesis can be adapted from methods for preparing similar benzamidine hydrochlorides. A common route involves the conversion of the corresponding nitrile.
Reaction Scheme:
4-tert-butylbenzonitrile → this compound → this compound hydrochloride
Materials:
-
4-tert-butylbenzonitrile
-
Sodium amide (NaNH₂) or Lithium bis(trimethylsilyl)amide (LiHMDS)
-
Anhydrous ammonia (if using NaNH₂)
-
Anhydrous solvent (e.g., diethyl ether, tetrahydrofuran)
-
Hydrochloric acid (ethanolic or aqueous solution)
-
Standard glassware for anhydrous reactions (round-bottom flask, condenser, dropping funnel)
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Amidine Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a condenser, dropping funnel, and nitrogen/argon inlet, dissolve 4-tert-butylbenzonitrile in the anhydrous solvent.
-
Cool the solution in an ice bath.
-
Slowly add a solution of the amidating agent (e.g., NaNH₂ in liquid ammonia or LiHMDS in THF) to the stirred nitrile solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Salt Formation:
-
Upon completion, cautiously quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound free base.
-
Dissolve the crude free base in a minimal amount of a suitable solvent (e.g., ethanol or diethyl ether).
-
Add a stoichiometric amount of hydrochloric acid (either as a gas, an aqueous solution, or an ethanolic solution) dropwise with stirring.
-
The hydrochloride salt should precipitate out of the solution.
-
-
Purification:
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold solvent.
-
Recrystallize the product from a suitable solvent system (e.g., ethanol/ether) to obtain pure this compound hydrochloride.
-
Dry the purified product under vacuum.
-
Workflow Diagram:
Figure 2. General workflow for the synthesis of this compound hydrochloride.
Determination of Melting Point
The melting point is a crucial physical property for compound identification and purity assessment.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
Procedure:
-
Sample Preparation:
-
Ensure the this compound hydrochloride sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals in a mortar.
-
Introduce a small amount of the powdered sample into the open end of a capillary tube.
-
Tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.
-
-
Measurement:
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rapid rate to a temperature approximately 15-20°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute as the temperature approaches the expected melting point.
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Record the temperature at which the entire sample has completely melted (the clear point).
-
The melting point is reported as the range between these two temperatures.[13][14][15][16][17]
-
Determination of Solubility
Determining the solubility of a compound in various solvents is essential for its formulation and application in biological assays.
Materials:
-
This compound hydrochloride
-
A selection of solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, methanol, dimethyl sulfoxide (DMSO))
-
Vials with screw caps
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
UV-Vis spectrophotometer or HPLC system
Procedure (Shake-Flask Method):
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound hydrochloride to a known volume of each solvent in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.
-
-
Equilibration:
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium. A shaker or rotator can be used.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
-
Quantification:
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of the dissolved compound using a validated analytical method such as UV-Vis spectrophotometry (if the compound has a chromophore) or HPLC.
-
Calculate the solubility in units such as mg/mL or mol/L.
-
Determination of pKa
The pKa value is a measure of the acidity of a compound and is critical for understanding its ionization state at different pH values, which affects its solubility, permeability, and target binding.
Method: Potentiometric Titration
Apparatus:
-
pH meter with a calibrated electrode
-
Burette
-
Stir plate and stir bar
-
Beaker
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
Standardized solution of a strong acid (e.g., 0.1 M HCl)
-
Deionized water
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of this compound hydrochloride and dissolve it in a known volume of deionized water.
-
-
Titration:
-
Place the beaker with the sample solution on the stir plate and immerse the pH electrode and the tip of the burette.
-
Record the initial pH of the solution.
-
Add the standardized NaOH solution in small, known increments.
-
After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.
-
Continue the titration until the pH has risen significantly, passing the equivalence point.
-
-
Data Analysis:
-
Plot a titration curve of pH versus the volume of NaOH added.
-
The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the midpoint of the steepest part of the titration curve.
-
Stability Testing
Stability testing is performed to understand how the quality of the compound varies over time under the influence of environmental factors such as temperature, humidity, and light.
Protocol: Forced Degradation Study
Objective: To identify potential degradation products and establish the stability-indicating nature of an analytical method.
Conditions:
-
Acidic Hydrolysis: 0.1 M to 1 M HCl at elevated temperature (e.g., 60-80°C).
-
Basic Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperature.
-
Oxidative Degradation: 3-30% Hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Dry heat (e.g., 80-100°C).
-
Photostability: Exposure to light according to ICH guidelines.
Procedure:
-
Prepare a stock solution of this compound hydrochloride in a suitable solvent.
-
Expose aliquots of the stock solution to the different stress conditions for a defined period.
-
At various time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the samples using a stability-indicating HPLC method (a method that can separate the intact drug from its degradation products).
-
Monitor for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.[18][19][20][21][22]
Serine Protease (uPA) Inhibition Assay
This assay is used to determine the inhibitory potency of this compound hydrochloride against a specific serine protease, such as uPA.
Materials:
-
Human urokinase-type plasminogen activator (uPA) enzyme
-
Chromogenic or fluorogenic uPA substrate (e.g., S-2444)
-
Assay buffer (e.g., Tris-HCl buffer with appropriate pH and additives)
-
This compound hydrochloride (inhibitor)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation:
-
Prepare a series of dilutions of this compound hydrochloride in the assay buffer.
-
Prepare solutions of uPA and the substrate in the assay buffer.
-
-
Assay:
-
In a 96-well plate, add the assay buffer, the inhibitor solution (at various concentrations), and the uPA enzyme solution. Include controls with no inhibitor.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately start monitoring the change in absorbance or fluorescence over time using a microplate reader. The rate of substrate cleavage is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%) by fitting the data to a suitable dose-response curve.
-
Workflow Diagram:
Figure 3. Workflow for a serine protease (uPA) inhibition assay.
Conclusion
This compound hydrochloride is a compound of significant interest due to its potential as a serine protease inhibitor, particularly targeting the urokinase-type plasminogen activator. While specific physicochemical data for this compound is not extensively documented, this guide provides a framework for its characterization and evaluation. The detailed experimental protocols for synthesis, property determination, and biological assays are intended to empower researchers in the fields of medicinal chemistry and drug development to further explore the therapeutic potential of this and related benzamidine derivatives. Further experimental investigation is warranted to fully elucidate the physical, chemical, and biological profile of this compound hydrochloride.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemlyte.lookchem.com [chemlyte.lookchem.com]
- 6. Benzamide and Benzamidine Compounds as New Inhibitors of Urokinasetype Plasminogen Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Effect of the Amino-Terminal Fragment (ATF) on the Activity and Inhibition of Urokinase-Type Plasminogen Activator (uPA) – SQ Online [sqonline.ucsd.edu]
- 8. The urokinase inhibitor p-aminobenzamidine inhibits growth of a human prostate tumor in SCID mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Explaining urokinase type plasminogen activator inhibition by amino-5-hydroxybenzimidazole and two naphthamidine-based compounds through quantum biochemistry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. A Serine Protease‐inhibitory Benzamidine Derivative Inhibits the Growth of Human Colon Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 14. davjalandhar.com [davjalandhar.com]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. byjus.com [byjus.com]
- 17. youtube.com [youtube.com]
- 18. benchchem.com [benchchem.com]
- 19. ema.europa.eu [ema.europa.eu]
- 20. edaegypt.gov.eg [edaegypt.gov.eg]
- 21. www3.paho.org [www3.paho.org]
- 22. ijnrd.org [ijnrd.org]
Initial Characterization and Purity Analysis of 4-tert-Butyl-benzamidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the initial characterization and purity analysis of 4-tert-Butyl-benzamidine, a substituted benzamidine derivative of interest in pharmaceutical research due to the established role of benzamidines as serine protease inhibitors. This document outlines key analytical methodologies, including physicochemical property determination, spectroscopic analysis, and chromatographic purity assessment. Detailed experimental protocols are provided to ensure reproducibility. Furthermore, this guide presents a logical workflow for the characterization of this compound and illustrates its potential mechanism of action through the inhibition of serine proteases. All quantitative data is summarized for clarity, and key processes are visualized using diagrams.
Physicochemical Properties
The fundamental physical and chemical properties of this compound and its common salt form, this compound hydrochloride, are crucial for its handling, formulation, and interpretation of analytical data.
Table 1: Physicochemical Data for this compound and its Hydrochloride Salt
| Property | This compound (Free Base) | This compound Hydrochloride | Source/Method |
| CAS Number | 125772-42-1 | 68284-01-5 | Chemical Abstract Service Registry |
| Molecular Formula | C₁₁H₁₆N₂ | C₁₁H₁₇ClN₂ | Calculated |
| Molecular Weight | 176.26 g/mol | 212.72 g/mol | Calculated |
| Appearance | Expected to be a crystalline solid | White to off-white crystalline powder | Supplier Data Sheets |
| Melting Point | Not available in public literature | Expected >200 °C (Decomposition may occur) | Predicted based on similar structures |
| Purity Specification | >98% | >99% | Commercial Supplier Specifications[1] |
Spectroscopic and Spectrometric Characterization
Spectroscopic and spectrometric techniques are essential for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | 7.6 - 7.8 | Doublet | 2H | Protons ortho to amidine group |
| Aromatic Protons | 7.4 - 7.5 | Doublet | 2H | Protons meta to amidine group |
| Amidine Protons | 5.0 - 7.0 | Broad Singlet | 2H | -NH₂ |
| tert-Butyl Protons | 1.3 - 1.4 | Singlet | 9H | -C(CH₃)₃ |
| Amidine Proton | 8.5 - 9.5 | Broad Singlet | 1H | =NH |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |
| Amidine Carbon | 165 - 170 | C=N |
| Aromatic Carbon | 155 - 160 | C-tert-Butyl |
| Aromatic Carbons | 128 - 130 | CH (ortho to amidine) |
| Aromatic Carbons | 125 - 127 | CH (meta to amidine) |
| Aromatic Carbon | 130 - 135 | C-amidine |
| tert-Butyl Carbon | 34 - 36 | C (CH₃)₃ |
| tert-Butyl Carbons | 30 - 32 | -C H₃ |
Note: These are predicted values based on the analysis of structurally similar compounds. Actual experimental values may vary.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Table 3: Expected Mass Spectrometry Data for this compound
| Ionization Mode | Expected [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| Electrospray (ESI) | 177.1386 | 162.1151 ([M-NH₂]⁺), 120.0813 ([M-C(CH₃)₃]⁺) |
Purity Analysis
Ensuring the purity of this compound is critical for its use in research and drug development. High-Performance Liquid Chromatography (HPLC) is the primary method for this assessment.
Table 4: Typical HPLC Purity Data
| Parameter | Value |
| Purity (by Area %) | ≥ 99.0% |
| Major Impurity | Not specified in available data |
| Other Impurities | < 0.1% each |
Experimental Protocols
General Workflow for Characterization and Purity Analysis
The following diagram illustrates a typical workflow for the initial characterization and purity analysis of a new batch of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This protocol provides a general method for determining the purity of this compound hydrochloride by HPLC. Method optimization may be required.
-
Instrumentation: HPLC system with UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., water or a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Data Analysis: Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.
Mass Spectrometry (LC-MS)
-
Instrumentation: Liquid chromatograph coupled to a mass spectrometer (e.g., ESI-TOF or ESI-Q-TOF).
-
Chromatography: Utilize the HPLC conditions described in section 4.2 or a faster gradient for rapid analysis.
-
Mass Spectrometer Settings:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: Scan from m/z 50 to 500.
-
Capillary Voltage: 3-4 kV.
-
Fragmentor Voltage: Adjust to optimize for the parent ion.
-
Biological Context: Inhibition of Serine Proteases
Benzamidine and its derivatives are well-documented competitive inhibitors of serine proteases, such as trypsin, thrombin, and plasmin.[1][2][3][4][5][6] These enzymes play critical roles in various physiological and pathological processes, including digestion, blood coagulation, and fibrinolysis. The amidine group of benzamidine mimics the side chain of arginine and lysine, allowing it to bind to the S1 pocket of the protease's active site, thereby blocking substrate access and inhibiting enzymatic activity. The 4-tert-butyl group in this compound is expected to enhance binding through hydrophobic interactions within the active site.
The following diagram illustrates the proposed inhibitory mechanism of this compound on a generic serine protease.
Conclusion
This technical guide provides a foundational framework for the initial characterization and purity analysis of this compound. The outlined physicochemical properties, spectroscopic data, and chromatographic methods serve as a comprehensive starting point for researchers. The provided experimental protocols offer practical guidance for laboratory implementation. The established biological context of benzamidines as serine protease inhibitors highlights the potential therapeutic relevance of this compound and warrants further investigation into its specific inhibitory profile and pharmacological properties. Consistent application of these analytical techniques is essential for ensuring the quality and reliability of this compound in scientific research and drug development endeavors.
References
- 1. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of batroxobin, a serine proteinase from Bothrops snake venom, by derivatives of benzamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Benzamidine - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Solubility of 4-tert-Butyl-benzamidine in Common Biological Buffers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-tert-butyl-benzamidine, a compound of interest in biochemical research and drug discovery, particularly as a potential serine protease inhibitor. Due to the limited availability of direct solubility data for this compound in common biological buffers, this document also provides generalized experimental protocols for determining compound solubility.
Introduction
This compound belongs to the benzamidine class of compounds, which are recognized as reversible, competitive inhibitors of trypsin-like serine proteases.[1][2] The core benzamidine structure interacts with the catalytic pocket of these enzymes.[1] The addition of a tert-butyl group is a structural modification intended to enhance interactions with hydrophobic sub-pockets within the active site of proteases, potentially improving binding affinity and selectivity.[1] Understanding the solubility of this compound in standard biological buffers such as Phosphate-Buffered Saline (PBS), Tris-Buffered Saline (TBS), and HEPES buffer is critical for its application in in vitro and in vivo studies.
Quantitative Solubility Data
| Compound | Buffer | pH | Temperature (°C) | Solubility |
| Benzamidine Hydrochloride | PBS | 7.2 | Not Specified | ~ 3 mg/mL[3] |
| This compound | PBS | Not Available | Not Available | Not Available |
| This compound | Tris | Not Available | Not Available | Not Available |
| This compound | HEPES | Not Available | Not Available | Not Available |
Caption: Comparative solubility of Benzamidine Hydrochloride.
Experimental Protocols for Solubility Determination
Several methods can be employed to determine the solubility of a compound like this compound. The choice of method often depends on the required throughput and the stage of the research.
1. Kinetic Solubility Assay using Nephelometry or UV Spectroscopy
This high-throughput method is suitable for early-stage drug discovery.[4][5]
-
Materials:
-
Procedure:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO).[4]
-
Serial Dilution: Dispense the DMSO stock solution into a 96-well plate and perform serial dilutions.
-
Addition of Buffer: Add the desired biological buffer to each well to achieve the final compound concentrations.[4]
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a specified period (e.g., 1.5-2 hours) with shaking.[4][6]
-
Measurement:
-
Nephelometry: Measure the light scattering in each well. An increase in light scattering indicates the precipitation of the compound.[4]
-
UV Spectroscopy: After filtration to remove any precipitate, measure the absorbance of the solution in each well and calculate the concentration based on a standard curve.[6]
-
-
2. Thermodynamic (Shake-Flask) Solubility Assay
This method is considered the gold standard for determining equilibrium solubility and is more time-consuming.[7]
-
Materials:
-
Solid Test Compound (this compound).
-
Biological Buffer (e.g., PBS, Tris, HEPES).
-
Conical flasks or vials.
-
Orbital shaker.
-
Filtration apparatus (e.g., 0.45 µm filter).
-
Analytical instrument for quantification (e.g., HPLC, UV-Vis Spectrophotometer).
-
-
Procedure:
-
Addition of Excess Solid: Add an excess amount of solid this compound to a known volume of the biological buffer in a flask.[7]
-
Equilibration: Seal the flask and agitate it on an orbital shaker at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[6]
-
Phase Separation: Separate the undissolved solid from the solution by filtration or centrifugation.[6]
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical method like HPLC or UV-Vis spectroscopy.[7]
-
Visualizations
Caption: Mechanism of this compound as a serine protease inhibitor.
Caption: Experimental workflow for thermodynamic solubility determination.
Conclusion
While specific solubility data for this compound in common biological buffers is not extensively documented, established protocols for solubility determination can be readily applied. The structural similarity to benzamidine suggests that it is likely to have some aqueous solubility, although the hydrophobic tert-butyl group may reduce this in comparison. For accurate and reliable experimental work, it is imperative for researchers to determine the solubility of this compound under their specific experimental conditions using the protocols outlined in this guide.
References
- 1. 3-tert-Butyl-benzamidine hydrochloride|RUO [benchchem.com]
- 2. Benzamidine - Wikipedia [en.wikipedia.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. asianpubs.org [asianpubs.org]
Interpreting Mass Spectrometry and NMR Data of 4-tert-Butyl-benzamidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed analysis of the expected mass spectrometry and Nuclear Magnetic Resonance (NMR) data for the compound 4-tert-Butyl-benzamidine. Due to the limited availability of public experimental spectra for this specific molecule, this guide leverages data from structurally analogous compounds, primarily p-tert-butylbenzamide, to predict and interpret its spectral characteristics. This approach offers a robust framework for researchers engaged in the synthesis, identification, and characterization of this and related molecules.
Predicted Spectral Data
The following tables summarize the predicted quantitative data for this compound based on the analysis of structurally similar compounds.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~7.7 - 7.8 | Doublet | 2H | Ar-H (ortho to -C(NH)NH₂) |
| ~7.4 - 7.5 | Doublet | 2H | Ar-H (meta to -C(NH)NH₂) |
| ~7.0 - 9.0 | Broad Singlet | 3H | -C(NH)NH₂ |
| ~1.3 | Singlet | 9H | -C(CH₃)₃ |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) (ppm) | Assignment |
| ~165 | -C(NH)NH₂ |
| ~155 | Ar-C (para to -C(NH)NH₂) |
| ~130 | Ar-C (ipso to -C(NH)NH₂) |
| ~128 | Ar-CH (ortho to -C(NH)NH₂) |
| ~125 | Ar-CH (meta to -C(NH)NH₂) |
| ~35 | -C(CH₃)₃ |
| ~31 | -C(CH₃)₃ |
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 176 | [M]⁺ (Molecular Ion) |
| 161 | [M - CH₃]⁺ |
| 119 | [M - C(CH₃)₃]⁺ |
| 104 | [C₇H₆N]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
The following are generalized experimental protocols for acquiring NMR and mass spectrometry data for small organic molecules like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
¹H NMR Spectroscopy:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Reference: Tetramethylsilane (TMS) at 0 ppm.
-
Acquisition Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-64 (depending on sample concentration).
-
Relaxation delay: 1-5 seconds.
-
Spectral width: Appropriate for the expected chemical shift range (~ -2 to 12 ppm).
-
¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Reference: Tetramethylsilane (TMS) at 0 ppm.
-
Acquisition Parameters:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation delay: 2-10 seconds.
-
Spectral width: Appropriate for the expected chemical shift range (~ 0 to 200 ppm).
-
Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a final concentration of ~1-10 µg/mL for analysis.
Electron Ionization (EI) Mass Spectrometry:
-
Instrument: A gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.
-
Inlet System: If using GC-MS, a suitable capillary column (e.g., DB-5ms) should be used with an appropriate temperature program to ensure volatilization and separation. For a direct insertion probe, the sample is heated to ensure volatilization into the ion source.
Visualization of Interpretation Workflow and Fragmentation
The following diagrams, generated using the DOT language, illustrate the logical workflow for spectral interpretation and the predicted fragmentation pathway of this compound in mass spectrometry.
Caption: Logical workflow for the interpretation of spectral data.
Caption: Predicted mass spectral fragmentation of this compound.
An In-depth Technical Guide to the X-ray Crystallography of 4-tert-Butyl-benzamidine in Complex with Serine Proteases
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the current date, publicly accessible X-ray crystallography structures of 4-tert-Butyl-benzamidine specifically complexed with serine proteases are not available in the Protein Data Bank (PDB). This guide therefore focuses on the extensive crystallographic data available for its parent compound, benzamidine, a well-characterized inhibitor of serine proteases. The binding mode and experimental protocols detailed herein for benzamidine serve as a robust proxy and foundational guide for research involving this compound. This document will be updated as new structural data for the target compound becomes available.
Executive Summary
Serine proteases are a large family of enzymes with critical roles in numerous physiological processes, making them significant targets for drug development. Small molecule inhibitors, such as benzamidine and its derivatives, are invaluable tools for studying the structure and function of these enzymes and for developing novel therapeutics. This technical guide provides a comprehensive overview of the X-ray crystallography of benzamidine in complex with key serine proteases, namely trypsin, thrombin, and Factor Xa. While direct structural data for this compound is not yet available, the principles and data presented for benzamidine offer crucial insights into the binding of this class of inhibitors. This guide includes detailed experimental protocols, quantitative data from relevant crystal structures, and visualizations of experimental workflows and binding interactions to aid researchers in this field.
Introduction to Benzamidine-based Serine Protease Inhibitors
Benzamidine is a competitive inhibitor of trypsin and other trypsin-like serine proteases. Its positively charged amidinium group mimics the side chains of arginine and lysine, allowing it to bind with high affinity to the S1 specificity pocket of these enzymes, which characteristically features a conserved aspartic acid residue at the bottom (Asp189 in trypsin). The phenyl ring of benzamidine engages in hydrophobic interactions within the pocket.
The this compound variant introduces a bulky, hydrophobic tert-butyl group at the para position of the phenyl ring. This modification is expected to influence the inhibitor's binding affinity and selectivity by potentially forming additional hydrophobic interactions within the S1 pocket or adjacent subsites, depending on the specific topology of the target protease.
X-ray Crystallography Data of Benzamidine-Serine Protease Complexes
The following tables summarize key quantitative data from selected X-ray crystal structures of benzamidine in complex with trypsin and thrombin. These structures provide a high-resolution view of the inhibitor binding mode and serve as a reference for understanding the potential interactions of this compound.
Table 1: Crystallographic Data for Trypsin-Benzamidine Complexes
| PDB ID | Protease | Organism | Resolution (Å) | R-work | R-free | Reference |
| 1BTY | Beta-Trypsin | Bos taurus | 1.50 | 0.161 | N/A | [Katz et al., 1995] |
| 2OXS | Cationic Trypsin | Bos taurus | 1.32 | 0.155 | 0.158 | [Alok et al., unpublished][1] |
| 3ATL | Cationic Trypsin | Bos taurus | 1.74 | 0.159 | 0.188 | [Yamane et al., 2011] |
| 3PTB | Beta-Trypsin | Bos taurus | 1.80 | 0.230 | N/A | [Marquart et al., 1983] |
Table 2: Crystallographic Data for Thrombin-Benzamidine Complexes
| PDB ID | Protease | Organism | Resolution (Å) | R-work | R-free | Reference |
| 4UEH | Thrombin | Homo sapiens | 1.16 | 0.121 | 0.138 | [Ruehmann et al., 2015] |
Table 3: Binding Affinity of Benzamidine Derivatives
| Inhibitor | Protease | Ki (µM) | Reference |
| Benzamidine | Trypsin | 19 | [MedchemExpress Product Page][3] |
| Benzamidine | Trypsin | ~22 | [Said et al., 2013][4] |
Experimental Protocols
The following sections detail the generalized methodologies for the expression, purification, crystallization, and structure determination of serine protease-benzamidine complexes, based on protocols reported in the literature for the structures listed above.
Protein Expression and Purification
Trypsin: Bovine pancreatic trypsin is commercially available. For crystallographic studies, it is often further purified by affinity chromatography, such as on a benzamidine-sepharose column, to ensure homogeneity. The protein is typically dialyzed against a low salt buffer at a slightly acidic pH (e.g., pH 3-4) for storage.
Thrombin: Human alpha-thrombin is also commercially available. Purification from plasma fractions can be achieved using affinity chromatography with a benzamidine-functionalized resin[5]. The purified thrombin is stored in a suitable buffer, often containing salt and a cryoprotectant.
Crystallization
Crystallization of serine proteases with benzamidine is typically achieved by co-crystallization using the vapor diffusion method (hanging or sitting drop).
-
Protein-Inhibitor Complex Formation: The purified protease is incubated with a molar excess of benzamidine hydrochloride (typically 5-10 fold) for a period ranging from 30 minutes to several hours on ice to ensure complete binding.
-
Crystallization Screening: The protein-inhibitor complex is then mixed with a reservoir solution in a small drop. Common precipitants for trypsin and thrombin include ammonium sulfate, polyethylene glycol (PEG), and 2-methyl-2,4-pentanediol (MPD). The pH of the buffer is a critical parameter and is often screened in the range of 5.0 to 8.5.
-
Crystal Growth: The crystallization plates are incubated at a constant temperature, typically 4°C or 20°C. Crystals usually appear within a few days to a week.
Example Crystallization Conditions:
-
Trypsin-Benzamidine (1BTY): Crystals were grown from a solution containing bovine trypsin, benzamidine, 2-methyl-2,4-pentanediol (MPD), and sodium cacodylate buffer at pH 6.2.
-
Thrombin-Benzamidine (4UEH): Crystals were obtained from a solution containing human alpha-thrombin, benzamidine, PEG 3350, and HEPES buffer at pH 7.5.
X-ray Data Collection and Processing
-
Cryoprotection: Before data collection, crystals are typically soaked in a cryoprotectant solution to prevent ice formation during flash-cooling in liquid nitrogen. The cryoprotectant is usually the reservoir solution supplemented with an agent like glycerol, ethylene glycol, or a higher concentration of the precipitant.
-
Data Collection: X-ray diffraction data are collected at a synchrotron source. The crystal is mounted on a goniometer and rotated in the X-ray beam to collect a complete dataset.
-
Data Processing: The diffraction images are processed using software packages like HKL2000 or XDS. This involves indexing the diffraction spots, integrating their intensities, and scaling the data.
Structure Solution and Refinement
-
Structure Solution: The three-dimensional structure is solved using the molecular replacement method, with a previously determined structure of the same or a closely related serine protease as a search model.
-
Model Building and Refinement: The initial model is improved through iterative cycles of manual model building in electron density maps using software like Coot and automated refinement using programs like PHENIX or REFMAC5. The inhibitor molecule is then modeled into the difference electron density observed in the active site. Water molecules and other solvent components are also added to the model.
-
Validation: The final refined structure is validated for its geometric quality and agreement with the experimental data using tools like MolProbity.
Mandatory Visualizations
Experimental Workflow for X-ray Crystallography
Caption: A generalized workflow for determining the X-ray crystal structure of a protein-inhibitor complex.
Benzamidine Binding in the S1 Pocket of a Serine Protease
Caption: Key interactions of benzamidine within the S1 pocket of a trypsin-like serine protease.
Conclusion and Future Directions
The extensive body of X-ray crystallography data on benzamidine in complex with serine proteases provides a solid foundation for understanding the binding of this important class of inhibitors. The detailed experimental protocols and structural insights presented in this guide are directly applicable to initiating and advancing research on related compounds, including this compound.
The primary future direction is to obtain a high-resolution crystal structure of this compound bound to one or more serine proteases. This would allow for a direct comparison with the benzamidine structures and provide precise details on the interactions of the tert-butyl group. Such data would be invaluable for structure-based drug design efforts aimed at improving the potency and selectivity of next-generation serine protease inhibitors. Researchers are encouraged to perform co-crystallization trials of this compound with trypsin, thrombin, and Factor Xa using the methodologies outlined in this guide as a starting point.
References
- 1. The refined crystal structure of bovine beta-trypsin at 1.8 A resolution. II. Crystallographic refinement, calcium binding site, benzamidine binding site and active site at pH 7.0 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thermodynamic analysis of binding of p-substituted benzamidines to trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Small molecule peptidomimetic trypsin inhibitors: validation of an EKO binding mode, but with a twist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Purification of human thrombin by affinity chromatography for its use in preparations for biological coagulation] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of 4-tert-Butyl-benzamidine in a Research Laboratory
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-tert-Butyl-benzamidine is a chemical compound utilized in research and development.[1][2] Due to the limited availability of specific safety and toxicological data for this compound, a cautious approach to its handling is imperative. This guide extrapolates safety information from benzamidine hydrochloride, a structurally similar compound, to provide a framework for safe laboratory practices.
Hazard Identification and Classification
While specific hazard classifications for this compound are not established, based on the data for benzamidine hydrochloride, it should be treated as a hazardous substance.[3] Potential hazards are outlined in the table below.
Table 1: Extrapolated Hazard Identification for this compound
| Hazard Class | Classification | Precautionary Statement |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed.[4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[5][6][7] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[5][6][7] |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation.[5][7][8] |
| Germ cell mutagenicity | Category 2 | H341: Suspected of causing genetic defects.[4] |
Data extrapolated from benzamidine hydrochloride safety data sheets.
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound and its hydrochloride salt is provided below.
Table 2: Physical and Chemical Properties
| Property | This compound | This compound hydrochloride |
| CAS Number | 125772-42-1[1] | 68284-01-5[2][] |
| Molecular Formula | C11H16N2[1] | C11H17ClN2[2][] |
| Molecular Weight | 176.26 g/mol [1] | 212.72 g/mol [] |
| Appearance | Not Specified | Liquid[2] |
| Purity | ≥98% | 99.0%[2] |
| Storage | Store in a dry, sealed place. | Store the container tightly closed.[2] |
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize the risk of exposure.
4.1. Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood.[10]
-
Ensure eyewash stations and safety showers are readily accessible.
4.2. Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles with side shields (conforming to EN 166 or NIOSH standards).[5]
-
Hand Protection: Wear suitable chemical-resistant gloves (tested according to EN 374).[8]
-
Skin and Body Protection: Wear a lab coat, long-sleeved clothing, and closed-toe shoes.[5]
-
Respiratory Protection: If dust or aerosols are generated, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[5]
4.3. Hygiene Measures
-
Wash hands thoroughly after handling and before breaks.[8]
-
Do not eat, drink, or smoke in the laboratory.[5]
-
Remove and wash contaminated clothing before reuse.[5]
4.4. Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][10]
-
Keep away from incompatible materials.
References
- 1. CAS 125772-42-1 | this compound - Synblock [synblock.com]
- 2. This compound hydrochloride, CasNo.68284-01-5 Chemlyte Solutions China (Mainland) [chemlyte.lookchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. carlroth.com [carlroth.com]
- 7. Benzamidine | C7H8N2 | CID 2332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. carlroth.com:443 [carlroth.com:443]
- 10. file.medchemexpress.com [file.medchemexpress.com]
The Genesis of a Protease Inhibitor: A Technical History of Benzamidine and Its Derivatives
An In-depth Guide for Researchers and Drug Development Professionals on the Discovery, Mechanism, and Evolution of Benzamidine-Based Protease Inhibitors.
Introduction
In the landscape of enzymology and pharmacology, the discovery of potent and specific enzyme inhibitors has been a cornerstone of progress. Among these, inhibitors of proteases—enzymes that catalyze the breakdown of proteins—have proven invaluable both as research tools and as therapeutic agents. This guide delves into the discovery and history of a seminal class of these molecules: benzamidine-based protease inhibitors. From its early identification as a competitive inhibitor of trypsin to its foundational role in the development of modern anticoagulants, the story of benzamidine is a case study in rational drug design and the enduring value of fundamental biochemical investigation.
The Early Discovery: Identifying a Competitive Inhibitor
The journey of benzamidine as a protease inhibitor began in the early 1960s. Initial studies on the active site of trypsin, a key digestive serine protease, sought to understand the structural requirements for substrate binding. It was observed that trypsin preferentially cleaves peptide bonds following basic amino acids, namely arginine and lysine. This specificity is dictated by the S1 binding pocket, a deep cleft in the enzyme's active site containing a negatively charged aspartate residue (Asp189) that forms a salt bridge with the positively charged side chains of arginine and lysine.
Seminal work by Mares-Guia and Shaw in 1965 systematically explored the binding of various amidines and guanidines to the active site of trypsin, treating them as models for the arginine side chain.[1] Their research demonstrated that benzamidine was a potent competitive inhibitor of trypsin.[1] Being a small, aromatic molecule with a positively charged amidinium group, benzamidine could effectively mimic the guanidinium group of arginine and bind tightly within the S1 pocket.[1]
A few years later, in 1968, Markwardt, Landmann, and Walsmann expanded on these findings in a comparative study, investigating the inhibitory effects of benzamidine and its derivatives on other critical serine proteases involved in blood coagulation and fibrinolysis: plasmin and thrombin.[2] Their work established that benzamidine's inhibitory activity was not limited to trypsin, highlighting its potential as a scaffold for a broader class of protease inhibitors.[2]
Quantitative Analysis of Inhibition
The pioneering studies of the 1960s laid the groundwork for understanding the structure-activity relationships (SAR) of benzamidine-based inhibitors. The potency of these inhibitors is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of inhibitor required to produce half-maximal inhibition. A lower Kᵢ value indicates a more potent inhibitor.
The following tables summarize the Kᵢ values for benzamidine and several of its derivatives against key serine proteases, as reported in the foundational literature.
| Compound | Enzyme | Kᵢ (µM) |
| Benzamidine | Trypsin | 18.4 |
| p-Aminobenzamidine | Trypsin | 16.0 |
| Phenylguanidine | Trypsin | 70.0 |
| Cyclohexylguanidine | Trypsin | 230.0 |
| Acetamidine | Trypsin | 11,000 |
Table 1. Inhibition constants (Kᵢ) of various amidines and guanidines against bovine trypsin, as determined by Mares-Guia and Shaw (1965).
| Compound | Trypsin Kᵢ (µM) | Plasmin Kᵢ (µM) | Thrombin Kᵢ (µM) |
| Benzamidine | 19 | 60 | 38 |
| 4-Aminobenzamidine | 8 | 35 | 20 |
| 3-Aminobenzamidine | 25 | 80 | 50 |
| Benzylamine | 1,200 | 2,500 | 1,500 |
Table 2. Comparative inhibition constants (Kᵢ) of benzamidine derivatives against trypsin, plasmin, and thrombin, based on data from Markwardt et al. (1968).
Mechanism of Action: Competitive Inhibition
Benzamidine functions as a classical competitive inhibitor. It reversibly binds to the active site of the protease, directly competing with the natural substrate. The structural basis for this inhibition lies in its ability to mimic the side chains of arginine and lysine.
Diagram 1. Competitive inhibition of trypsin by benzamidine.
The key interactions governing the binding of benzamidine to the S1 pocket of trypsin include:
-
Electrostatic Interaction: The positively charged amidinium group of benzamidine forms a strong salt bridge with the negatively charged carboxylate group of Asp189 at the bottom of the S1 pocket.
-
Hydrophobic Interactions: The phenyl ring of benzamidine engages in hydrophobic interactions with the non-polar side chains of residues lining the S1 pocket.
Key Experimental Protocols
The determination of inhibition constants in the seminal studies on benzamidine relied on spectrophotometric enzyme kinetic assays. The following is a detailed methodology adapted from the 1965 paper by Mares-Guia and Shaw.
Protocol: Determination of Trypsin Inhibition Constant (Kᵢ)
-
Materials and Reagents:
-
Bovine Trypsin (crystallized)
-
Substrate: Nα-Benzoyl-DL-arginine p-nitroanilide (BANA)
-
Inhibitor: Benzamidine hydrochloride
-
Buffer: 0.05 M Tris buffer, pH 8.15, containing 0.02 M CaCl₂
-
Spectrophotometer capable of reading at 410 nm
-
-
Preparation of Solutions:
-
Prepare a stock solution of trypsin (e.g., 1 mg/mL) in 0.001 N HCl to maintain stability.
-
Prepare a stock solution of BANA in a suitable solvent like dimethyl sulfoxide (DMSO).
-
Prepare a series of dilutions of the benzamidine inhibitor in the Tris buffer.
-
-
Assay Procedure:
-
Set up a series of reaction cuvettes. Each series should correspond to a fixed inhibitor concentration (including a zero-inhibitor control). Within each series, vary the substrate (BANA) concentration.
-
To each cuvette, add the Tris buffer, the appropriate volume of inhibitor solution, and the appropriate volume of substrate solution.
-
Equilibrate the cuvettes to the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding a small, fixed amount of the trypsin stock solution to each cuvette.
-
Immediately place the cuvette in the spectrophotometer and record the increase in absorbance at 410 nm over time. The rate of increase in absorbance is proportional to the rate of p-nitroaniline release, and thus to the rate of the enzymatic reaction.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) for each combination of substrate and inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
To determine the Kᵢ for a competitive inhibitor, a Dixon plot is traditionally used. Plot the reciprocal of the initial velocity (1/v₀) against the inhibitor concentration ([I]) for at least two different fixed substrate concentrations.
-
The lines for the different substrate concentrations will intersect at a point where the x-coordinate is equal to -Kᵢ.
-
References
- 1. STUDIES ON THE ACTIVE CENTER OF TRYPSIN. THE BINDING OF AMIDINES AND GUANIDINES AS MODELS OF THE SUBSTRATE SIDE CHAIN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Utilizing 4-tert-Butyl-benzamidine in Affinity Chromatography for Protease Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Affinity chromatography is a powerful technique for the selective purification of biomolecules based on a specific and reversible interaction between the target molecule and an immobilized ligand. For the purification of serine proteases such as trypsin, thrombin, and plasminogen, inhibitors of these enzymes serve as effective affinity ligands. Benzamidine and its derivatives are well-known competitive inhibitors of trypsin-like serine proteases, binding to the active site of these enzymes.
This document provides detailed application notes and protocols for the use of 4-tert-Butyl-benzamidine as a ligand in affinity chromatography for the purification of serine proteases. While the use of p-aminobenzamidine is more widely documented, the principles and procedures outlined here are based on established methodologies for benzamidine-based affinity chromatography and are projected for the effective use of a this compound-functionalized resin. The presence of the tert-butyl group may offer altered selectivity due to its steric bulk and hydrophobicity, potentially providing advantages in specific purification schemes.
Principle of Separation
The principle of this compound affinity chromatography lies in the specific and reversible binding of the benzamidine moiety to the active site of trypsin-like serine proteases. The this compound ligand is covalently attached to a solid support matrix, typically cross-linked agarose beads. When a crude sample containing the target protease is passed through the chromatography column, the protease binds specifically to the immobilized ligand, while other non-target proteins pass through the column and are washed away. The bound protease is then eluted by changing the buffer conditions to disrupt the ligand-protease interaction. This can be achieved by lowering the pH or by competitive elution with a soluble competing ligand.
Data Presentation
Table 1: Characteristics of a Typical Benzamidine-Based Affinity Resin
| Parameter | Specification |
| Matrix | Highly cross-linked 4% or 6% agarose |
| Ligand | This compound (projected) |
| Particle size | 45-165 µm |
| Binding capacity | > 35 mg trypsin/mL of settled resin (based on p-aminobenzamidine resins)[1] |
| Recommended pH | 2-13 |
| Recommended flow rate | 75-150 cm/h |
| Chemical stability | Stable in common aqueous buffers |
Table 2: Examples of Proteases Purified with Benzamidine-Based Affinity Chromatography
| Protease | Source |
| Trypsin | Bovine pancreas |
| Thrombin | Human plasma |
| Urokinase | Human urine |
| Enterokinase | Porcine intestine |
| Plasminogen | Human plasma |
| Prekallikrein | Human plasma |
| Kallikrein | Human plasma, Human saliva |
Experimental Protocols
Protocol 1: Preparation of this compound-Agarose Resin (Conceptual)
This protocol describes a general method for immobilizing a ligand containing a primary amine (after modification of this compound) to an activated agarose resin.
Materials:
-
CNBr-activated Sepharose® 4B or NHS-activated agarose
-
4-(amino-alkyl)-tert-Butyl-benzamidine (a derivative of this compound with a linker arm)
-
Coupling buffer: 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3
-
Blocking buffer: 0.1 M Tris-HCl, pH 8.0 or 1 M ethanolamine, pH 8.0
-
Wash buffer 1: 0.1 M acetate buffer, 0.5 M NaCl, pH 4.0
-
Wash buffer 2: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0
-
Storage buffer: 20% ethanol
Procedure:
-
Swell and wash the activated agarose resin with 1 mM HCl on a sintered glass filter.
-
Dissolve the 4-(amino-alkyl)-tert-Butyl-benzamidine ligand in the coupling buffer.
-
Mix the washed resin with the ligand solution and incubate with gentle agitation for 2-4 hours at room temperature or overnight at 4°C.
-
After coupling, transfer the resin to the sintered glass filter and wash away excess ligand with coupling buffer.
-
Block any remaining active groups on the resin by incubating with the blocking buffer for 2 hours at room temperature.
-
Wash the resin with alternating cycles of wash buffer 1 and wash buffer 2. Repeat this cycle 3-5 times.
-
Finally, wash the resin with a neutral buffer and store in 20% ethanol at 4°C.
Protocol 2: Affinity Chromatography for Protease Purification
This protocol outlines the steps for purifying a serine protease from a crude sample using a this compound-agarose column.
Materials:
-
This compound-agarose resin
-
Chromatography column
-
Binding buffer: 50 mM Tris-HCl, 0.5 M NaCl, pH 7.4-8.0[1][2]
-
Wash buffer: Binding buffer
-
Elution buffer (low pH): 0.1 M Glycine-HCl, pH 2.5-3.0
-
Elution buffer (competitive): Binding buffer containing 10-20 mM benzamidine
-
Neutralization buffer: 1 M Tris-HCl, pH 8.5
-
Crude protein sample containing the target protease
Procedure:
-
Column Packing:
-
Degas the this compound-agarose resin slurry.
-
Pour the slurry into the chromatography column in one continuous motion to avoid air bubbles.
-
Allow the resin to settle and then attach the top adapter.
-
Wash the column with 3-5 column volumes (CV) of binding buffer at the desired flow rate to equilibrate the resin.
-
-
Sample Application:
-
Prepare the crude sample by centrifugation or filtration to remove any particulate matter.
-
Ensure the sample is in the binding buffer or a buffer with similar pH and ionic strength.
-
Load the sample onto the equilibrated column at a low flow rate to allow for efficient binding.
-
-
Washing:
-
After loading the sample, wash the column with 5-10 CV of wash buffer to remove unbound and non-specifically bound proteins.
-
Monitor the absorbance at 280 nm until it returns to baseline.
-
-
Elution:
-
Low pH Elution:
-
Apply the low pH elution buffer to the column.
-
Collect fractions and immediately neutralize them by adding a small volume of neutralization buffer to preserve the activity of the eluted protease.
-
-
Competitive Elution:
-
Apply the competitive elution buffer to the column.
-
The soluble benzamidine will compete with the immobilized ligand for the active site of the protease, leading to its elution.
-
Collect fractions and monitor the protein concentration.
-
-
-
Regeneration:
-
After elution, wash the column with 3-5 CV of a high pH buffer (e.g., 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.5) followed by 3-5 CV of a low pH buffer (e.g., 0.1 M acetate, 0.5 M NaCl, pH 4.5).
-
Repeat this cycle 2-3 times.
-
Finally, re-equilibrate the column with binding buffer or wash with 20% ethanol for long-term storage at 4°C.
-
Visualizations
Caption: Workflow for protease purification using affinity chromatography.
Caption: Interaction of this compound with the active site of a serine protease.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Yield of Purified Protease | Incomplete binding to the resin. | Ensure sample pH and ionic strength match the binding buffer. Decrease the flow rate during sample application. |
| Protease denatured during elution. | If using low pH elution, neutralize the fractions immediately. Consider using competitive elution. | |
| Contamination in Eluted Fractions | Insufficient washing. | Increase the wash volume (to 10-20 CV). Consider including a mild detergent in the wash buffer. |
| Non-specific ionic interactions. | Ensure the salt concentration in the binding and wash buffers is sufficiently high (e.g., 0.5 M NaCl).[2] | |
| Column Clogging | Particulate matter in the sample. | Centrifuge or filter the sample before loading. |
| High viscosity of the sample. | Dilute the sample. |
Conclusion
Affinity chromatography utilizing a this compound-functionalized resin is a highly effective method for the one-step purification of trypsin-like serine proteases. The high specificity of the interaction results in a high degree of purification and concentration of the target enzyme. The protocols provided herein offer a comprehensive guide for researchers to successfully implement this powerful purification technique. It is recommended to optimize the binding and elution conditions for each specific protease to achieve the best results.
References
Application Notes and Protocols for Inhibiting Serine Proteases in Mammalian Cell Lysates with 4-tert-Butyl-benzamidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serine proteases constitute a major class of proteolytic enzymes characterized by a highly reactive serine residue in their active site. In mammalian cells, these enzymes play crucial roles in a myriad of physiological processes, including digestion, blood coagulation, fibrinolysis, complement activation, and tissue remodeling. Dysregulation of serine protease activity is implicated in numerous pathological conditions such as inflammation, cancer, and cardiovascular diseases. Consequently, the study of serine proteases and the development of specific inhibitors are of significant interest in both basic research and drug development.
This document provides a detailed protocol for the use of 4-tert-Butyl-benzamidine, a competitive, reversible inhibitor of serine proteases, in mammalian cell lysates. Benzamidine and its derivatives are known to target the active site of trypsin-like serine proteases. The 4-tert-butyl substitution is designed to enhance hydrophobic interactions within the enzyme's binding pocket, potentially increasing inhibitory potency and selectivity.
Principle of Inhibition
Benzamidine derivatives act as competitive inhibitors by binding to the active site of serine proteases, mimicking the side chain of arginine or lysine, which are the natural substrates for many of these enzymes. The positively charged amidinium group of benzamidine interacts with the negatively charged aspartate residue at the bottom of the S1 specificity pocket of the protease, while the aromatic ring and its substituents, such as the tert-butyl group, engage in hydrophobic interactions with the surrounding amino acid residues. This binding prevents the substrate from accessing the catalytic site, thereby inhibiting enzyme activity.
Quantitative Data: Inhibitory Constants of Benzamidine Derivatives
| Inhibitor | Target Protease | Inhibition Constant (Ki) | Reference |
| Benzamidine | Trypsin | 35 µM | [1] |
| Benzamidine | Plasmin | 350 µM | [1] |
| Benzamidine | Thrombin | 220 µM | [1] |
| Benzamidine | Trypsin-like proteases | 11.2 µM | [2] |
| Pentamidine (bivalent benzamidine) | Plasmin | 2.1 ± 0.8 µM | [3] |
| Tri-AMB (trivalent benzamidine) | Plasmin | 3.9 ± 1.7 µM | [3] |
Note: The inhibitory potency of this compound should be empirically determined for the specific serine protease of interest.
Experimental Protocols
Part 1: Preparation of Mammalian Cell Lysate
This protocol describes the preparation of total cell lysates from cultured mammalian cells suitable for serine protease activity assays.
Materials:
-
Cultured mammalian cells (adherent or suspension)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer (e.g., RIPA buffer, or a non-denaturing buffer such as 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% NP-40)
-
This compound hydrochloride
-
Protease inhibitor cocktail (optional, if other classes of proteases need to be inhibited)
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated microcentrifuge
Procedure:
-
Cell Harvesting:
-
Adherent Cells: Carefully remove the culture medium. Wash the cells twice with ice-cold PBS. Add a minimal volume of ice-cold PBS and gently scrape the cells off the culture dish. Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Suspension Cells: Transfer the cell culture to a centrifuge tube and pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with ice-cold PBS, centrifuging after each wash.
-
-
Cell Lysis:
-
Resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer. A general starting point is 100 µL of lysis buffer per 1-2 million cells.[4]
-
Immediately before use, add this compound to the Lysis Buffer to the desired final concentration. A starting concentration range of 1-10 mM is recommended for initial experiments, to be optimized based on the specific protease and cell type.
-
If necessary, add a broad-spectrum protease inhibitor cocktail to inhibit other classes of proteases.
-
-
Incubation and Homogenization:
-
Incubate the cell suspension on ice for 30 minutes, with gentle vortexing every 10 minutes to ensure complete lysis.[4]
-
For tissues or more robust cells, sonication on ice may be required to increase lysis efficiency and shear DNA.
-
-
Clarification of Lysate:
-
Centrifuge the lysate at 10,000-14,000 x g for 15-20 minutes at 4°C to pellet cellular debris.[4]
-
Carefully transfer the clear supernatant (cell lysate) to a fresh, pre-chilled microcentrifuge tube. Avoid disturbing the pellet.
-
-
Protein Quantification:
-
Determine the total protein concentration of the cell lysate using a standard protein assay method, such as the Bradford or BCA assay.
-
If necessary, normalize the protein concentration of all samples with Lysis Buffer.
-
-
Storage:
-
The cell lysate can be used immediately for protease activity assays or stored in aliquots at -80°C for future use. Avoid multiple freeze-thaw cycles.
-
Part 2: Serine Protease Inhibition Assay
This protocol provides a general method to assess the inhibitory effect of this compound on serine protease activity in the prepared cell lysate using a chromogenic or fluorogenic substrate.
Materials:
-
Prepared cell lysate containing active serine proteases
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0; optimal pH may vary)
-
Chromogenic or fluorogenic serine protease substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin-like activity)
-
This compound hydrochloride stock solution (e.g., 100 mM in sterile water or DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound. Benzamidine hydrochloride is soluble in water.
-
Prepare a working solution of the serine protease substrate in Assay Buffer at a concentration of 2-5 times the final desired concentration.
-
-
Assay Setup:
-
In a 96-well microplate, set up the following reactions:
-
Control Wells: Add a volume of cell lysate and an equal volume of Assay Buffer without the inhibitor.
-
Inhibitor Wells: Add the same volume of cell lysate and a corresponding volume of the this compound working solution to achieve a range of final concentrations. It is recommended to perform a dose-response curve to determine the IC50 value.
-
Blank Wells: Add Lysis Buffer and Assay Buffer without cell lysate to measure background absorbance or fluorescence.
-
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Add the substrate working solution to all wells to initiate the enzymatic reaction.
-
-
Measurement:
-
Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength for the chosen substrate.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of substrate cleavage) for each condition from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each concentration of this compound relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Visualizations
Experimental Workflow
Caption: Workflow for serine protease inhibition in mammalian cell lysate.
Serine Protease Signaling Pathway: PAR2 Activation
Serine proteases, such as trypsin, can act as signaling molecules by activating Protease-Activated Receptors (PARs). The diagram below illustrates the canonical activation of PAR2 by trypsin.
Caption: Canonical activation of Protease-Activated Receptor 2 (PAR2) by trypsin.
References
Applications of "4-tert-Butyl-benzamidine" in proteomics and protein stability studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
4-tert-Butyl-benzamidine is a synthetic small molecule and a derivative of benzamidine, a well-characterized competitive inhibitor of serine proteases. Serine proteases are a large family of enzymes that play crucial roles in numerous physiological processes, including digestion, blood coagulation, and immunity. Unregulated protease activity can lead to protein degradation, compromising sample integrity during proteomics workflows and affecting the stability of protein-based biopharmaceuticals. The hydrophobic tert-butyl group at the para position of the benzamidine core is expected to influence its binding affinity and specificity for the S1 pocket of target proteases.
While specific quantitative data for this compound is not extensively available in peer-reviewed literature, its structural similarity to benzamidine allows for its application as a serine protease inhibitor in various proteomics and protein stability protocols. It is particularly useful for inhibiting trypsin-like serine proteases that preferentially cleave after basic amino acid residues (lysine and arginine).
Key Applications:
-
Protease Inhibition in Protein Extraction: Incorporation of this compound in lysis buffers helps to prevent the degradation of target proteins by endogenous serine proteases released during cell or tissue disruption. This is critical for obtaining high-quality protein samples for downstream analyses such as Western blotting, mass spectrometry, and other proteomic techniques.
-
Affinity Chromatography: Although less common than its amino-substituted counterparts (e.g., p-aminobenzamidine), this compound could theoretically be immobilized on a chromatography resin to create an affinity matrix for the purification or depletion of serine proteases from a protein sample. The tert-butyl group may offer different binding and elution characteristics compared to other benzamidine derivatives.
-
Protein Stability Studies: By inhibiting contaminating proteases, this compound can be used to enhance the stability of purified proteins and protein-based therapeutics during storage and formulation development. This allows for a more accurate assessment of the intrinsic stability of the protein of interest without the confounding factor of proteolytic degradation.
Quantitative Data Summary
Specific inhibition constants (Ki) for this compound are not readily found in the scientific literature. However, data for the parent compound, benzamidine, provides a useful reference for its potential inhibitory activity against common serine proteases. The hydrophobic nature of the tert-butyl group may enhance binding to proteases where hydrophobic interactions in the S1 pocket are favorable.
Table 1: Inhibition Constants (Ki) for Benzamidine (Parent Compound)
| Serine Protease | Ki (µM) |
| Trypsin | 18.4 |
| Thrombin | 220 |
| Plasmin | 350 |
Note: The Ki values for this compound may differ from those of benzamidine due to the influence of the tert-butyl group on binding affinity.
Experimental Protocols
Protocol 1: Determination of the Inhibition Constant (Ki) of this compound for a Serine Protease
This protocol describes a general method to determine the Ki of this compound for a specific serine protease (e.g., trypsin) using a chromogenic substrate.
A. Materials:
-
Purified serine protease (e.g., Trypsin)
-
Chromogenic substrate specific for the protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride - BAPNA for trypsin)
-
This compound hydrochloride
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
B. Preliminary Steps: Determination of the Michaelis-Menten Constant (Km) for the Substrate
-
Prepare a stock solution of the chromogenic substrate in DMSO.
-
Prepare a series of dilutions of the substrate in Assay Buffer, typically ranging from 0.1x to 10x the expected Km.
-
In a 96-well plate, add a fixed amount of the serine protease to each well.
-
Initiate the reaction by adding the different concentrations of the substrate to the wells.
-
Immediately measure the rate of product formation (increase in absorbance at 405 nm) over time in a kinetic mode.
-
Calculate the initial reaction velocities (V₀) for each substrate concentration.
-
Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
C. Ki Determination Protocol:
-
Prepare a stock solution of this compound in Assay Buffer or DMSO.
-
Prepare a serial dilution of the inhibitor in Assay Buffer.
-
In a 96-well plate, add the serine protease at a fixed concentration to each well.
-
Add the different concentrations of this compound to the wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for 10-15 minutes at the assay temperature (e.g., 37°C).
-
Initiate the reaction by adding the chromogenic substrate at a concentration equal to its determined Km.
-
Measure the initial reaction velocity (V₀) for each inhibitor concentration.
-
Calculate the percent inhibition for each concentration of this compound.
-
Plot percent inhibition versus inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
Calculate the Ki using the Cheng-Prusoff equation for competitive inhibition: Ki = IC50 / (1 + ([S] / Km)) Where:
-
[S] is the concentration of the substrate used in the assay.
-
Km is the Michaelis-Menten constant of the substrate.
-
Caption: Workflow for Determining the Ki of this compound.
Protocol 2: Removal of Serine Proteases from a Protein Sample using Benzamidine Affinity Chromatography
This protocol provides a general procedure for using a commercially available benzamidine-sepharose resin to remove contaminating serine proteases. This protocol can be adapted for a custom resin functionalized with this compound.
A. Materials:
-
Benzamidine-Sepharose affinity resin (or custom this compound resin)
-
Chromatography column
-
Protein sample containing serine protease contaminants
-
Binding Buffer: 50 mM Tris-HCl, 0.5 M NaCl, pH 7.4
-
Elution Buffer: 50 mM Glycine-HCl, pH 3.0
-
Neutralization Buffer: 1 M Tris-HCl, pH 9.0
-
Peristaltic pump or FPLC system
B. Protocol:
-
Column Packing and Equilibration:
-
Pack the chromatography column with the benzamidine-sepharose resin according to the manufacturer's instructions.
-
Equilibrate the column with 5-10 column volumes (CV) of Binding Buffer at a linear flow rate appropriate for the resin.
-
-
Sample Application:
-
Clarify the protein sample by centrifugation or filtration (0.45 µm) to remove any particulate matter.
-
Apply the clarified sample to the equilibrated column. The flow-through will contain the protein of interest, depleted of serine proteases.
-
Collect the flow-through fraction.
-
-
Washing:
-
Wash the column with 5-10 CV of Binding Buffer to remove any non-specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
-
-
Elution (Optional - for purifying the proteases):
-
Elute the bound serine proteases with 5-10 CV of Elution Buffer.
-
Collect the eluted fractions into tubes containing Neutralization Buffer to immediately raise the pH and preserve the activity of the eluted proteases.
-
-
Regeneration and Storage:
-
Regenerate the column by washing with several cycles of high and low pH buffers as recommended by the manufacturer.
-
Store the column in an appropriate storage solution (e.g., 20% ethanol) at 4°C.
-
Caption: Workflow for Serine Protease Removal by Affinity Chromatography.
Mechanism of Action
This compound, like other benzamidine derivatives, acts as a competitive inhibitor of serine proteases. The positively charged amidinium group mimics the side chains of arginine and lysine, allowing it to bind to the S1 specificity pocket of trypsin-like proteases. The tert-butyl group occupies a hydrophobic region of the binding pocket, potentially increasing the binding affinity and/or specificity for certain proteases. This binding prevents the substrate from accessing the active site, thereby inhibiting the catalytic activity of the enzyme.
Caption: Mechanism of Competitive Inhibition by this compound.
Application Notes and Protocols for a "4-tert-Butyl-benzamidine" Enzyme Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-tert-Butyl-benzamidine is a synthetic small molecule that belongs to the benzamidine class of compounds, which are well-recognized as competitive inhibitors of serine proteases. These enzymes play crucial roles in a multitude of physiological and pathological processes, including digestion, blood coagulation, fibrinolysis, and inflammation. The catalytic activity of serine proteases is dependent on a highly conserved catalytic triad, featuring a serine residue that acts as a nucleophile. Benzamidine and its derivatives act as substrate analogs, binding reversibly to the active site of these proteases and preventing the binding and cleavage of their natural substrates.
The 4-tert-butyl substituent on the benzamidine core is a bulky, hydrophobic group. The hydrophobicity of substituents on the benzamidine ring has been shown to influence the inhibitory activity, particularly for enzymes like thrombin. This application note provides a detailed, step-by-step guide for performing an enzyme inhibition assay to characterize the inhibitory potential of this compound against common serine proteases such as trypsin, thrombin, and urokinase.
Signaling Pathway: The Coagulation Cascade
Serine proteases are central to the coagulation cascade, a complex series of enzymatic reactions leading to the formation of a fibrin clot. Thrombin (Factor IIa), a key serine protease in this pathway, is a primary target for many anticoagulant drugs. This compound, as a serine protease inhibitor, is expected to interfere with this cascade. The diagram below illustrates the simplified intrinsic and extrinsic pathways of the coagulation cascade, highlighting the central role of serine proteases.
Caption: Simplified diagram of the blood coagulation cascade.
Experimental Workflow
The following diagram outlines the general workflow for determining the inhibitory effect of this compound on a target serine protease.
Caption: General workflow for the enzyme inhibition assay.
Experimental Protocols
This section provides detailed protocols for a colorimetric or fluorometric enzyme inhibition assay using a 96-well plate format.
Materials and Reagents
-
Enzyme: Purified serine protease (e.g., Trypsin, Thrombin, Urokinase)
-
Substrate: Chromogenic or fluorogenic substrate specific to the enzyme (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)
-
Inhibitor: this compound hydrochloride hydrate
-
Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0
-
Solvent: DMSO for dissolving the inhibitor
-
Microplates: 96-well, clear, flat-bottom plates for colorimetric assays or black plates for fluorometric assays
-
Plate Reader: Capable of measuring absorbance or fluorescence at the appropriate wavelength
Protocol 1: Determination of Half-Maximal Inhibitory Concentration (IC50)
-
Prepare Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare a stock solution of the enzyme in assay buffer at a concentration that provides a linear reaction rate for at least 15-20 minutes. The optimal concentration should be determined empirically.
-
Prepare a stock solution of the substrate in assay buffer. The concentration should be at or near the Michaelis-Menten constant (Km) of the enzyme for that substrate.
-
-
Serial Dilution of Inhibitor:
-
Perform serial dilutions of the 10 mM this compound stock solution in assay buffer to obtain a range of concentrations (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, 0 µM).
-
-
Assay Plate Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Assay Buffer
-
Enzyme solution
-
Different concentrations of the this compound solution
-
-
Include control wells:
-
No Inhibitor Control: Enzyme, assay buffer, and DMSO (at the same final concentration as the inhibitor wells).
-
Blank: Assay buffer and substrate only (no enzyme).
-
-
-
Pre-incubation:
-
Mix the contents of the wells gently and pre-incubate the plate at the optimal temperature for the enzyme (e.g., 25°C or 37°C) for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
-
Kinetic Measurement:
-
Immediately place the plate in a microplate reader and measure the change in absorbance (for chromogenic substrates) or fluorescence (for fluorogenic substrates) over time at the appropriate wavelength. Record readings every 30-60 seconds for 15-20 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration by determining the slope of the linear portion of the absorbance/fluorescence vs. time curve.
-
Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = (1 - (V₀_inhibitor / V₀_no_inhibitor)) * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Determination of Inhibition Constant (Ki)
To determine the mode of inhibition and the inhibition constant (Ki), the assay is performed with varying concentrations of both the substrate and the inhibitor.
-
Follow the general procedure outlined in Protocol 1.
-
Use a range of fixed concentrations of this compound.
-
For each inhibitor concentration, vary the substrate concentration over a range (e.g., 0.5x Km to 10x Km).
-
Generate Michaelis-Menten plots (V₀ vs. [Substrate]) for each inhibitor concentration.
-
Analyze the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]) or non-linear regression to determine the mode of inhibition (competitive, non-competitive, or uncompetitive) and calculate the Ki value.
Note on Ki to IC50 Conversion: For a competitive inhibitor, the relationship between Ki and IC50 can be described by the Cheng-Prusoff equation: IC50 = Ki * (1 + [S]/Km) where [S] is the substrate concentration and Km is the Michaelis-Menten constant.
Data Presentation
The quantitative data from the inhibition assays should be summarized in a clear and structured format for easy comparison.
Table 1: Inhibitory Potency of Benzamidine and Expected Potency of this compound against Serine Proteases
| Compound | Target Enzyme | Inhibition Constant (Ki) | Half-Maximal Inhibitory Concentration (IC50) | Inhibition Type |
| Benzamidine | Trypsin | 19 µM[1] | Dependent on assay conditions | Competitive[1] |
| Benzamidine | Acrosin | 4 µM[1] | Dependent on assay conditions | Competitive |
| This compound | Trypsin | To be determined | To be determined | Expected to be Competitive |
| This compound | Thrombin | To be determined | To be determined | Expected to be Competitive |
| This compound | Urokinase | To be determined | To be determined | Expected to be Competitive |
Note: The inhibitory activity of substituted benzamidines is influenced by the nature of the substituent. The hydrophobic tert-butyl group at the 4-position is expected to influence the binding affinity for the S1 pocket of the target serine proteases.
Conclusion
This application note provides a comprehensive guide for conducting an enzyme inhibition assay to characterize this compound. The detailed protocols and data presentation guidelines will enable researchers to obtain reliable and reproducible results for assessing the inhibitory potency and mechanism of action of this compound against various serine proteases. The provided diagrams for the coagulation cascade and the experimental workflow offer a clear visual representation of the biological context and the practical steps involved in the assay. This information is valuable for drug discovery and development professionals working on serine protease inhibitors.
References
Application Notes and Protocols for the Use of 4-tert-Butyl-benzamidine in Preventing Protein Degradation During Extraction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein extraction is a fundamental step in biochemical and pharmaceutical research. A significant challenge during this process is the prevention of protein degradation by endogenous proteases released upon cell lysis. Serine proteases, a major class of proteolytic enzymes, are particularly active and can compromise the integrity and yield of the target protein. 4-tert-Butyl-benzamidine is a competitive, reversible inhibitor of serine proteases, designed to offer enhanced efficacy in protecting proteins during extraction procedures.
The benzamidine moiety is a well-established structural mimic of the arginine side chain, allowing it to bind to the S1 pocket of trypsin-like serine proteases.[1] The addition of a tert-butyl group at the 4th position of the benzene ring introduces a hydrophobic element. This modification is intended to promote stronger interactions with hydrophobic sub-pockets within the active site of certain serine proteases, potentially leading to increased binding affinity and selectivity compared to unsubstituted benzamidine.[2] These application notes provide a comprehensive guide to utilizing this compound for the effective preservation of protein integrity during extraction.
Properties and Characteristics
A summary of the key properties of this compound hydrochloride is presented below. It is important to note that while some data is available, specific experimental values for parameters like the inhibition constant (Ki) against various proteases are not extensively published. The information provided is based on available data and the known characteristics of benzamidine derivatives.
| Property | Value/Characteristic | Notes |
| Chemical Name | This compound hydrochloride | |
| CAS Number | 68284-01-5 | [3][4][][6] |
| Molecular Formula | C₁₁H₁₇ClN₂ | [3] |
| Molecular Weight | 212.72 g/mol | Inferred from molecular formula |
| Appearance | White to off-white solid | Inferred from similar compounds, though one supplier lists it as a liquid.[3] |
| Solubility | Soluble in water and aqueous buffers. | Assumed based on the hydrochloride salt form. |
| Mechanism of Action | Competitive, reversible inhibitor of serine proteases. | Binds to the active site, mimicking the substrate. |
| Target Proteases | Trypsin, thrombin, plasmin, and other trypsin-like serine proteases. | The tert-butyl group may enhance affinity for proteases with hydrophobic pockets.[2] |
| Storage | Store at 2-8°C, protected from moisture. | General recommendation for similar reagents. |
Mechanism of Action
This compound functions as a competitive inhibitor of serine proteases. The positively charged amidinium group mimics the side chain of arginine and lysine residues, which are the natural substrates for trypsin-like serine proteases. This allows the inhibitor to bind to the specificity pocket (S1 pocket) of the enzyme's active site. The hydrophobic tert-butyl group can then interact with adjacent hydrophobic regions on the enzyme surface, potentially increasing the inhibitor's affinity and residence time in the active site. This reversible binding prevents the protease from cleaving its natural substrates, thereby protecting the proteins in the extract from degradation.
Experimental Protocols
The following protocols provide a general guideline for the use of this compound in protein extraction from various sources. The optimal concentration of the inhibitor may vary depending on the cell or tissue type, the abundance of proteases, and the specific experimental conditions. Therefore, it is recommended to perform a preliminary optimization experiment.
Stock Solution Preparation
It is recommended to prepare a concentrated stock solution of this compound hydrochloride in a suitable solvent, which can then be added to the lysis buffer to the desired final concentration.
-
Recommended Stock Concentration: 100 mM
-
Solvent: Nuclease-free water or 20 mM HEPES buffer, pH 7.5.
-
Procedure:
-
Weigh out the required amount of this compound hydrochloride.
-
Dissolve in the appropriate volume of water or buffer.
-
Mix thoroughly until completely dissolved.
-
Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
General Protocol for Protein Extraction
This protocol is a starting point and should be optimized for your specific application.
-
Prepare Lysis Buffer: Prepare your standard lysis buffer appropriate for your cell or tissue type. Immediately before use, add this compound from your stock solution to a final concentration of 1-5 mM. For initial experiments, a concentration of 2 mM is recommended.
-
Sample Preparation:
-
Cell Culture: Wash the cells with ice-cold PBS and centrifuge to obtain a cell pellet.
-
Tissue: Homogenize the tissue in the lysis buffer containing this compound on ice.
-
-
Lysis: Resuspend the cell pellet or homogenized tissue in the prepared lysis buffer. Incubate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Collect Supernatant: Carefully transfer the supernatant containing the soluble protein fraction to a new pre-chilled tube.
-
Downstream Processing: The protein extract is now ready for downstream applications such as quantification, SDS-PAGE, Western blotting, or purification.
Optimization of Inhibitor Concentration
To determine the optimal concentration of this compound for your specific system, a simple experiment can be performed.
-
Prepare several aliquots of your cell or tissue lysate.
-
Add varying final concentrations of this compound (e.g., 0.5 mM, 1 mM, 2 mM, 5 mM, 10 mM) to each aliquot. Include a control with no inhibitor.
-
Incubate all samples under the same conditions (e.g., room temperature or 4°C) for a set period (e.g., 1-2 hours).
-
Analyze the protein integrity in each sample by SDS-PAGE and Coomassie staining or by Western blotting for a specific protein of interest that is known to be susceptible to degradation.
-
The optimal concentration will be the lowest concentration that effectively prevents protein degradation.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for using this compound during protein extraction.
Concluding Remarks
This compound is a valuable tool for researchers seeking to minimize proteolytic degradation during protein extraction. Its design, featuring a hydrophobic tert-butyl group, suggests the potential for enhanced inhibitory activity against specific serine proteases compared to traditional benzamidine. While comprehensive quantitative data for this specific derivative is still emerging, the provided protocols, based on established principles of protease inhibition, offer a solid foundation for its successful implementation in the laboratory. As with any protease inhibitor, empirical optimization is key to achieving the best results for your particular experimental system.
References
- 1. Active site mapping of trypsin, thrombin and matriptase-2 by sulfamoyl benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemlyte.lookchem.com [chemlyte.lookchem.com]
- 4. This compound HCL|CAS 68284-01-5|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 6. jwpharmlab.com [jwpharmlab.com]
Application Notes and Protocols: 4-tert-Butyl-benzamidine as a Plasmin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plasmin, a serine protease central to the fibrinolytic system, plays a critical role in dissolving fibrin blood clots. The regulation of plasmin activity is crucial for maintaining hemostatic balance. Dysregulation of plasmin can lead to either excessive bleeding or thrombosis. Consequently, inhibitors of plasmin are of significant interest for therapeutic applications in conditions characterized by excessive fibrinolysis, such as in trauma, surgery, and certain hematological disorders.
4-tert-Butyl-benzamidine is a synthetic small molecule that belongs to the benzamidine class of serine protease inhibitors. Benzamidines are known to act as competitive inhibitors, binding to the active site of proteases like plasmin, thereby preventing substrate binding and enzymatic activity. Understanding the effective concentration and kinetic parameters of this compound is essential for its potential development as a therapeutic agent.
These application notes provide a summary of the inhibitory effects of benzamidine derivatives on plasmin and detail a comprehensive protocol for determining the inhibitory constant (Ki) of this compound.
Data Presentation: Inhibition of Plasmin by Substituted Benzamidines
| Inhibitor | Substituent Group | Inhibition Constant (Ki) (µM) |
| Benzamidine | -H | 380 |
| 4-Methyl-benzamidine | 4-CH₃ | 230 |
| 4-Methoxy-benzamidine | 4-OCH₃ | 150 |
| 4-Chloro-benzamidine | 4-Cl | 100 |
| 4-Nitro-benzamidine | 4-NO₂ | 70 |
| 4-Amino-benzamidine | 4-NH₂ | 35 |
Data adapted from a study on the interaction of substituted benzamidines with plasmin. The study indicated that electron-donating substituents and hydrophobicity affect the binding of benzamidines to plasmin.
Signaling Pathway
The fibrinolytic pathway is a cascade of enzymatic reactions that results in the degradation of fibrin clots. A key component of this pathway is the activation of plasminogen to plasmin, which then proteolytically degrades the fibrin mesh. This compound acts as a direct inhibitor of plasmin, thereby preventing fibrinolysis.
Caption: Inhibition of the Fibrinolytic Pathway by this compound.
Experimental Protocols
Protocol 1: Determination of the Inhibition Constant (Ki) of this compound for Plasmin
This protocol describes a kinetic assay to determine the Ki of this compound as a competitive inhibitor of human plasmin using a chromogenic substrate.
Materials:
-
Human Plasmin (purified)
-
Chromogenic Plasmin Substrate (e.g., S-2251: H-D-Val-Leu-Lys-p-Nitroanilide)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Dimethyl sulfoxide (DMSO) for inhibitor stock solution
Experimental Workflow:
Caption: Workflow for Determining the Ki of a Plasmin Inhibitor.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the inhibitor in Assay Buffer.
-
Prepare a working solution of human plasmin in Assay Buffer.
-
Prepare a stock solution of the chromogenic substrate in sterile water and then dilute to various working concentrations in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
Varying concentrations of this compound
-
A fixed concentration of human plasmin
-
-
Include control wells with no inhibitor.
-
The final volume in each well before adding the substrate should be constant.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the chromogenic substrate to each well.
-
Immediately place the microplate in a plate reader pre-heated to 37°C.
-
Measure the change in absorbance at 405 nm over time (e.g., every 30 seconds for 10-15 minutes). The rate of p-nitroaniline release is proportional to plasmin activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance vs. time curves for each substrate and inhibitor concentration.
-
Plot V₀ versus substrate concentration for each inhibitor concentration to generate Michaelis-Menten plots.
-
To determine the mode of inhibition and calculate Ki, construct a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) or a Dixon plot (1/V₀ vs. [I]).
-
For competitive inhibition, the Ki can be calculated from the x-intercept of the Lineweaver-Burk plot or by non-linear regression analysis of the Michaelis-Menten data using the following equation: V₀ = (Vmax * [S]) / (Km(1 + [I]/Ki) + [S])
-
Conclusion
This compound is expected to be a competitive inhibitor of human plasmin. The provided protocols offer a robust framework for researchers to determine its precise inhibitory potency (Ki). The comparative data on other benzamidine derivatives suggest that this compound's Ki is likely to be in the micromolar range. This information is critical for guiding further preclinical development and establishing effective concentrations for in vitro and in vivo studies aimed at modulating fibrinolysis. Accurate determination of the Ki value will enable a more informed assessment of its therapeutic potential.
Application Notes and Protocols for 4-tert-Butyl-benzamidine in Coagulation Cascade Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-tert-Butyl-benzamidine is a synthetic small molecule and a derivative of benzamidine, a well-established class of competitive inhibitors of serine proteases. Due to their structural similarity to arginine and lysine, benzamidine-based compounds are effective at targeting the active sites of trypsin-like serine proteases, which play crucial roles in the coagulation cascade. The presence of a hydrophobic tert-butyl group on the benzamidine scaffold can enhance binding affinity and selectivity for specific coagulation factors, making this compound a valuable tool for in vitro studies of hemostasis and thrombosis.
These application notes provide an overview of the utility of this compound in coagulation research, including its mechanism of action, inhibitory profile against key coagulation enzymes, and detailed protocols for its application in relevant in vitro assays.
Mechanism of Action
This compound acts as a competitive inhibitor of serine proteases. The positively charged amidine group mimics the side chains of arginine and lysine, allowing it to bind to the S1 specificity pocket of the enzyme's active site, which typically accommodates these residues. This interaction blocks the access of the natural substrate to the active site, thereby inhibiting the enzyme's proteolytic activity. The tert-butyl group contributes to the binding affinity through hydrophobic interactions with non-polar residues within or near the active site, which can confer a degree of selectivity for certain proteases over others.
In Vitro Applications
This compound can be utilized in a variety of in vitro applications to study the coagulation cascade, including:
-
Enzyme Inhibition Assays: To determine the inhibitory potency (Ki) and selectivity of the compound against specific coagulation factors such as thrombin, Factor Xa, and Factor XIIa.
-
Clotting Time Assays: To assess the overall effect of the inhibitor on the intrinsic (aPTT) and extrinsic (PT) pathways of coagulation in plasma.
-
Structure-Activity Relationship (SAR) Studies: As a reference compound or a scaffold for the development of more potent and selective anticoagulants.
-
Validation of High-Throughput Screening (HTS) Assays: As a positive control for the inhibition of serine proteases in drug discovery campaigns.
Data Presentation: Inhibitory Profile of Benzamidine Derivatives
| Enzyme Target | Benzamidine Ki (µM) | 4-(tert-butyl)benzoyl derivative IC50 (µM) |
| Trypsin | 19[1] | Not Reported |
| Thrombin | ~10-100 (pH dependent)[2][3][4] | Not Reported |
| Plasmin | ~2-1395 (assay dependent)[3][5][6] | Not Reported |
| Factor XIIa | Not widely reported | ~30[7] |
| Activated Protein C | Potent inhibition by derivatives (Ki ~0.58 µM)[8] | Not Reported |
Note: The IC50 value for the 4-(tert-butyl)benzoyl derivative against Factor XIIa suggests that this compound is likely a potent inhibitor of this key enzyme in the intrinsic pathway.
Experimental Protocols
Protocol 1: Determination of Inhibitory Constant (Ki) using a Chromogenic Substrate Assay
This protocol describes a method to determine the Ki of this compound against a specific coagulation factor (e.g., Thrombin, Factor Xa, or Factor XIIa) using a chromogenic substrate.
Materials:
-
Purified coagulation factor (e.g., human α-thrombin)
-
Chromogenic substrate specific for the enzyme (e.g., S-2238 for Thrombin)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution (e.g., 10 mM).
-
Prepare a series of dilutions of this compound in Assay Buffer.
-
Reconstitute the coagulation factor and chromogenic substrate in Assay Buffer to the recommended concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add 20 µL of each dilution of this compound or vehicle control (Assay Buffer with the same concentration of DMSO).
-
Add 60 µL of the coagulation factor solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add 20 µL of the pre-warmed chromogenic substrate solution to each well to start the reaction.
-
-
Measure Absorbance:
-
Immediately begin reading the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance versus time curve.
-
Plot the reaction velocities against the inhibitor concentrations.
-
Determine the IC50 value from the dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km) where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate for the enzyme.
-
Protocol 2: Activated Partial Thromboplastin Time (aPTT) Assay
This protocol is used to evaluate the effect of this compound on the intrinsic and common pathways of coagulation.
Materials:
-
Normal human pooled plasma (platelet-poor)
-
aPTT reagent (containing a contact activator like silica and phospholipids)
-
0.025 M Calcium Chloride (CaCl₂) solution
-
This compound
-
Coagulometer or a water bath at 37°C and stopwatch
-
Test tubes
Procedure:
-
Prepare Inhibitor Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor in the normal human pooled plasma.
-
-
Assay Performance:
-
Pipette 100 µL of the plasma containing the inhibitor (or control plasma with solvent) into a test tube.
-
Add 100 µL of the aPTT reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 3-5 minutes) to activate the contact factors.
-
Add 100 µL of pre-warmed 0.025 M CaCl₂ solution to the tube and simultaneously start a timer.
-
Record the time taken for clot formation.
-
-
Data Analysis:
-
Plot the clotting time (in seconds) against the concentration of this compound.
-
Determine the concentration of the inhibitor that doubles the baseline aPTT as a measure of its anticoagulant activity.
-
Visualizations
Coagulation Cascade and Inhibition by this compound
Caption: Inhibition of the Coagulation Cascade.
Experimental Workflow for Chromogenic Assay
Caption: Chromogenic Assay Workflow.
Logical Relationship for aPTT Assay
Caption: aPTT Assay Logical Steps.
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. Inhibition of human alpha-, beta- and gamma-thrombin by mono-, bis-, tris- and tetra-benzamidine structures: thermodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of bovine beta-trypsin, human alpha-thrombin and porcine pancreatic beta-kallikrein-B by benzamidine and its bis-, tris- and tetra-derivatives: thermodynamic and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chronolab.com [chronolab.com]
- 5. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. GitHub - magjac/d3-graphviz: Graphviz DOT rendering and animated transitions using D3 [github.com]
- 8. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of "4-tert-Butyl-benzamidine" in Mass Spectrometry Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of proteomics, the thorough and accurate analysis of proteins by mass spectrometry is paramount. A crucial step in bottom-up proteomics workflows is the enzymatic digestion of proteins into smaller peptides, most commonly using trypsin. However, the presence of active trypsin in the sample post-digestion can be detrimental to the quality of mass spectrometry data. Trypsin itself is a protein and its autolysis products can interfere with the identification and quantification of target peptides. Furthermore, continued enzymatic activity can lead to unwanted degradation of the sample.
4-tert-Butyl-benzamidine is a synthetic competitive inhibitor of trypsin and other serine proteases. Its application in mass spectrometry sample preparation focuses on the effective inactivation and removal of trypsin after protein digestion, leading to cleaner samples and more reliable data. This document provides detailed application notes and protocols for the use of this compound in this context.
Principle of Application
This compound functions as a reversible inhibitor of trypsin by binding to the active site of the enzyme. This inhibition prevents trypsin from digesting other proteins or undergoing autolysis. The tert-butyl group provides additional hydrophobic interaction with the enzyme's binding pocket, potentially enhancing its affinity.
For mass spectrometry sample preparation, this compound can be used in two primary ways:
-
As a soluble inhibitor: Added directly to the digestion reaction to stop the enzymatic activity at a specific time point.
-
As an affinity ligand: Immobilized on a solid support (e.g., agarose beads) to create an affinity chromatography resin for the specific removal of trypsin from the peptide mixture.
The use of this compound in an affinity chromatography format is particularly advantageous as it allows for the complete removal of trypsin, rather than just its inhibition, leading to a cleaner sample for downstream analysis.
Data Presentation
The primary benefit of using this compound is the reduction of trypsin-related peptide contaminants in the final sample. This leads to an improved signal-to-noise ratio for the peptides of interest and more accurate protein quantification. The following table summarizes the expected quantitative outcomes when comparing a standard protein digestion protocol with a protocol incorporating this compound affinity chromatography for trypsin removal.
| Metric | Standard Protocol (without Trypsin Removal) | Protocol with this compound Affinity Chromatography |
| Number of Identified Peptides (Total) | High | Slightly Lower to Similar |
| Number of Identified Trypsin Peptides | High | Significantly Reduced to Zero |
| Percentage of Spectra from Trypsin Peptides | Can be significant (>5%) | < 1% |
| Signal-to-Noise Ratio for Target Peptides | Lower | Higher |
| Sequence Coverage of Target Proteins | Potentially lower due to interference | Potentially higher |
| Quantitative Accuracy | Lower due to interfering ions | Higher |
Experimental Protocols
Protocol 1: In-Solution Tryptic Digestion of Proteins
This protocol outlines a standard procedure for digesting proteins in solution prior to mass spectrometry analysis.
Materials:
-
Protein sample in a suitable buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0)
-
Dithiothreitol (DTT) solution (1 M)
-
Iodoacetamide (IAA) solution (500 mM)
-
Trypsin, proteomics grade (e.g., 1 µg/µL solution)
-
Ammonium Bicarbonate (NH4HCO3) buffer (50 mM, pH 8.0)
-
Formic Acid (FA) or Trifluoroacetic Acid (TFA)
Procedure:
-
Reduction: To the protein sample, add DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.
-
Alkylation: Cool the sample to room temperature. Add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.
-
Quenching: Add DTT to a final concentration of 5 mM to quench the excess IAA.
-
Digestion: Add trypsin to the protein sample at a ratio of 1:20 to 1:100 (trypsin:protein, w/w). Incubate at 37°C for 4 hours to overnight.
-
Stopping the Digestion: To stop the digestion, acidify the sample with formic acid to a final concentration of 1% (or TFA to 0.1%). The pH should be less than 3.
Protocol 2: Removal of Trypsin using this compound Affinity Chromatography
This protocol describes the procedure for removing trypsin from a peptide mixture after in-solution digestion using a this compound functionalized affinity resin.
Materials:
-
Tryptic digest from Protocol 1 (before acidification)
-
This compound affinity resin (e.g., coupled to agarose beads)
-
Binding/Wash Buffer: 50 mM Tris-HCl, 0.5 M NaCl, pH 7.5
-
Elution Buffer: 50 mM Glycine-HCl, pH 3.0
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5
-
Spin columns or chromatography column
Procedure:
-
Resin Equilibration:
-
Add the this compound affinity resin to a spin column.
-
Wash the resin with 3 column volumes of Binding/Wash Buffer. Centrifuge at a low speed to remove the buffer. Repeat this step twice.
-
-
Sample Loading:
-
Ensure the pH of the tryptic digest is neutral (around pH 7-8). If the sample was acidified, adjust the pH with Tris-HCl.
-
Add the tryptic digest to the equilibrated resin.
-
Incubate for 15-30 minutes at room temperature with gentle end-over-end mixing to allow trypsin to bind to the resin.
-
-
Collection of Flow-through (Peptide Sample):
-
Place the spin column in a clean collection tube.
-
Centrifuge at a low speed to collect the flow-through. This fraction contains the peptides of interest, now depleted of trypsin.
-
-
Washing:
-
Wash the resin with 2-3 column volumes of Binding/Wash Buffer to recover any remaining peptides.
-
Collect this wash fraction and combine it with the initial flow-through.
-
-
Sample Preparation for Mass Spectrometry:
-
The combined flow-through and wash fractions (the trypsin-depleted peptide sample) can now be acidified with formic acid (to 1%) or TFA (to 0.1%).
-
Desalt the sample using a C18 StageTip or other suitable method before LC-MS/MS analysis.
-
-
(Optional) Elution of Bound Trypsin and Resin Regeneration:
-
To elute the bound trypsin and regenerate the resin, add 2-3 column volumes of Elution Buffer to the resin.
-
Immediately neutralize the eluted trypsin with the Neutralization Buffer.
-
Re-equilibrate the resin with Binding/Wash Buffer for future use.
-
Visualizations
Caption: Experimental workflow for proteomics sample preparation using this compound.
Caption: Inhibition of trypsin activity by this compound.
Troubleshooting & Optimization
Technical Support Center: Benzamidine-Based Serine Protease Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using benzamidine-based serine protease inhibitors in research and drug development.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for benzamidine as a serine protease inhibitor?
A1: Benzamidine acts as a reversible, competitive inhibitor of trypsin-like serine proteases.[1][2][3] Its positively charged amidinium group mimics the side chain of arginine or lysine, allowing it to bind to the S1 pocket of the protease, which typically contains a negatively charged aspartate residue.[4] This binding event blocks the active site and prevents the natural substrate from being cleaved.
Q2: I'm observing inconsistent results between my biochemical assays and cellular assays. What could be the cause?
A2: Discrepancies between in vitro and cellular results are a common challenge. Several factors could be at play, including poor cell permeability of the inhibitor, metabolic degradation of the compound within the cell, or off-target effects that dominate the cellular response.[5] It is crucial to verify target engagement within the cellular context.
Q3: How can I confirm that my benzamidine-based inhibitor is engaging its intended target inside the cell?
A3: A powerful technique to confirm intracellular target engagement is the Cellular Thermal Shift Assay (CETSA).[5] This method is based on the principle that the binding of a ligand, such as your inhibitor, increases the thermal stability of the target protein. An increase in the melting temperature of your target protein in the presence of the inhibitor provides strong evidence of engagement.
Troubleshooting Guides
Issue 1: Inhibitor Solubility and Stability
Problem: My benzamidine solution is cloudy, or I'm unsure about its stability.
Possible Causes & Solutions:
-
Solubility Limits: Benzamidine hydrochloride has limited solubility in aqueous buffers like PBS (approximately 3 mg/mL at pH 7.2).[6] For higher concentrations, consider preparing stock solutions in organic solvents such as DMSO or ethanol.[6]
-
Solution Instability: Aqueous solutions of benzamidine are not stable for long periods and it is recommended to prepare them fresh daily.[2][6] If storage is necessary, aliquot the solution, flush with an inert gas like nitrogen or argon, and freeze at -20°C for short-term storage.[7]
-
Oxidation: Benzamidine is sensitive to oxidation.[7] To minimize this, use degassed water for preparing solutions.[7]
Issue 2: Lack of Inhibition or Reduced Potency
Problem: My benzamidine inhibitor is not showing the expected level of protease inhibition.
Possible Causes & Solutions:
-
Incorrect Concentration: Ensure the final concentration of the inhibitor is appropriate for the target protease. A general starting concentration for protease inhibition is around 1 mM.
-
pH Dependence: The activity of trypsin-like serine proteases and the binding of benzamidine can be pH-dependent.[4][8] Trypsin, for instance, is active in a pH range of 7.0 to 9.0.[4] Ensure your assay buffer pH is optimal for both enzyme activity and inhibitor binding.
-
Inhibitor Degradation: As mentioned, aqueous solutions of benzamidine can degrade. Always use freshly prepared solutions for optimal performance.[6]
-
Reversible Inhibition: Benzamidine is a reversible inhibitor.[3][9] During purification steps or buffer exchanges, the inhibitor can dissociate from the enzyme, leading to a recovery of protease activity. It may be necessary to include benzamidine in all buffers throughout the experiment.[3]
Issue 3: Off-Target Effects
Problem: I am observing unexpected cellular phenotypes that do not seem to be related to the inhibition of my primary target.
Possible Causes & Solutions:
-
Lack of Specificity: While benzamidine is known to inhibit trypsin-like serine proteases, it can also interact with other proteins.[5][10] The specificity of substituted benzamidines can vary significantly depending on the nature of the substituent.[10]
-
Identifying Off-Targets: To identify potential off-targets, consider proteome-wide approaches such as activity-based protein profiling (ABPP) or chemical proteomics.[5] These methods can provide a global view of the proteins that interact with your inhibitor.
-
Recent Findings on Aggregation: Interestingly, recent research has shown that benzamidine can inhibit the aggregation of human lysozyme, a protein not classified as a serine protease.[11][12][13] This highlights the potential for benzamidine to have effects beyond protease inhibition.
Data Presentation
Table 1: Solubility of Benzamidine Hydrochloride
| Solvent | Approximate Solubility | Reference |
| Water | 50 mg/mL (with heating) | [14] |
| PBS (pH 7.2) | ~3 mg/mL | [6] |
| Ethanol | ~10 mg/mL | [6] |
| DMSO | 25 - 31 mg/mL | [6][15] |
| Dimethylformamide (DMF) | ~25 mg/mL | [6] |
Table 2: Inhibitory Constants (Ki) of Benzamidine for Various Serine Proteases
| Protease | Ki Value (µM) | Reference |
| Trypsin | 19 - 35 | [15][16] |
| Plasmin | 350 | [15] |
| Thrombin | 220 - 320 | [15][17] |
| Tryptase | 20 | [17] |
| uPA | 97 | [17] |
| Factor Xa | 110 | [17] |
Experimental Protocols
Protocol: General Assay for Determining the IC50 of a Benzamidine-Based Inhibitor
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of a benzamidine-based inhibitor against a specific serine protease using a fluorescence-based assay.[18]
Materials:
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Triton X-100)
-
Serine Protease Stock Solution
-
Fluorogenic Substrate Stock Solution (e.g., a peptide with a quenched fluorophore)
-
Benzamidine Inhibitor Stock Solution (in 100% DMSO)
-
96-well microplate
-
Fluorescence plate reader
Procedure:
-
Inhibitor Dilution: Prepare a serial dilution of the benzamidine inhibitor in 100% DMSO.
-
Compound Addition: Add 1 µL of each inhibitor dilution to the appropriate wells of the 96-well plate. Include wells for a positive control (no inhibitor, add 1 µL of DMSO) and a negative control (no enzyme).
-
Enzyme Addition: Dilute the serine protease stock to its final working concentration in assay buffer. Add 50 µL of the diluted enzyme to each well (except the negative control).
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Dilute the fluorogenic substrate stock to its final working concentration in assay buffer. Add 50 µL of the diluted substrate to each well to start the reaction.
-
Signal Detection: Immediately place the plate in a fluorescence plate reader and measure the fluorescence signal at appropriate excitation and emission wavelengths every minute for 30-60 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity for each well by determining the slope of the linear portion of the fluorescence versus time curve.
-
Normalize the reaction rates to the positive control (0% inhibition) and negative control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[19]
-
Visualizations
Caption: Troubleshooting inconsistent assay results.
Caption: Benzamidine's competitive inhibition mechanism.
References
- 1. goldbio.com [goldbio.com]
- 2. Benzamidine hydrochloride | 1670-14-0 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Changes in Protonation States of In-Pathway Residues can Alter Ligand Binding Pathways Obtained From Spontaneous Binding Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide: Mechanism of Trypsin Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. Benzamidine 99 1670-14-0 [sigmaaldrich.com]
- 15. selleckchem.com [selleckchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. benchchem.com [benchchem.com]
- 19. courses.edx.org [courses.edx.org]
Optimizing "4-tert-Butyl-benzamidine" concentration to avoid off-target effects
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of 4-tert-Butyl-benzamidine, a competitive reversible inhibitor of serine proteases. Our aim is to help you maximize its on-target efficacy while minimizing potential off-target effects in your experiments.
Disclaimer: Specific experimental data for this compound, including precise Ki values against a broad panel of proteases and comprehensive cytotoxicity data, is limited in publicly available literature. The information provided herein is based on the known characteristics of benzamidine and its derivatives as a class of serine protease inhibitors. We strongly recommend performing dose-response experiments and cytotoxicity assays for your specific experimental system.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound acts as a competitive inhibitor of serine proteases. The benzamidine group mimics the side chains of arginine or lysine, allowing it to bind to the S1 pocket of the enzyme's active site. This binding is reversible and prevents the natural substrate from accessing the active site, thereby inhibiting the enzyme's activity. The tert-butyl group may enhance binding affinity and selectivity by interacting with hydrophobic pockets near the active site.
Q2: What are the potential on-target enzymes for this compound?
A2: As a benzamidine derivative, this compound is expected to inhibit trypsin-like serine proteases. These include enzymes such as trypsin, thrombin, plasmin, and tissue kallikrein.[1][2] The specific inhibitory potency (Ki value) will vary for each enzyme.
Q3: What are potential off-target effects, and at what concentrations might they occur?
A3: Off-target effects can arise from the inhibition of unintended proteases or interactions with other cellular components. At higher concentrations, the selectivity of the inhibitor may decrease, leading to the inhibition of a broader range of serine proteases. Additionally, high concentrations of small molecules can sometimes lead to non-specific cytotoxicity. It is crucial to determine the optimal concentration range through dose-response and cytotoxicity experiments in your specific cell line or experimental model.
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a hydrochloride salt, which is a white, water-soluble solid. For use in cell culture, it is recommended to prepare a concentrated stock solution in a sterile, aqueous buffer (e.g., PBS) or an organic solvent like DMSO. Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles. The stability of the compound in your specific experimental buffer and temperature should be considered.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low on-target inhibition | - Incorrect inhibitor concentration: The concentration may be too low to effectively inhibit the target enzyme. - Enzyme inactivity: The target protease may not be active in your experimental setup. - Incorrect assay conditions: pH, temperature, or buffer composition may not be optimal for inhibitor binding. | - Perform a dose-response experiment to determine the IC50 value for your target enzyme. - Verify the activity of your protease using a known substrate and positive control inhibitor. - Ensure that the assay buffer conditions are compatible with both the enzyme and the inhibitor. |
| High cell death or cytotoxicity | - Inhibitor concentration is too high: The compound may be causing off-target effects or general cytotoxicity. - Solvent toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve the inhibitor may be toxic to the cells. | - Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the cytotoxic concentration range of the inhibitor. - Lower the concentration of the inhibitor in your experiments. - Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO). |
| Inconsistent or variable results | - Inhibitor instability: The compound may be degrading in the experimental buffer or under the incubation conditions. - Pipetting errors: Inaccurate dilutions or additions of the inhibitor. - Cell passage number: Different cell passages can have varying sensitivities. | - Prepare fresh dilutions of the inhibitor for each experiment. - Use calibrated pipettes and proper pipetting techniques. - Use cells within a consistent and narrow passage number range for all experiments. |
| Unexpected phenotype observed | - Off-target effects: The inhibitor may be affecting other signaling pathways. | - Use a structurally related but inactive control compound to confirm that the observed phenotype is due to the inhibition of the intended target. - Perform a screen against a panel of other proteases to assess the selectivity of the inhibitor. |
Data Presentation
Table 1: Inhibitory Constants (Ki) of Benzamidine Derivatives against Various Serine Proteases
This table provides a reference for the expected potency of benzamidine-based inhibitors against common serine proteases. Specific values for this compound are not available and should be determined experimentally.
| Inhibitor | Trypsin (µM) | Plasmin (µM) | Thrombin (µM) |
| Benzamidine | 18.4 - 35[3][4] | 350[3] | 220[3] |
| Hypothetical this compound | To be determined | To be determined | To be determined |
Table 2: Example Dose-Response Data for On-Target vs. Off-Target Effects
This is a hypothetical table illustrating the type of data you should aim to generate. The concentration ranges are illustrative and will need to be determined for your specific system.
| Concentration (µM) | % Inhibition of Target Protease | % Cell Viability (e.g., MTT Assay) | Notes |
| 0.1 | 10 | 100 | Minimal on-target effect |
| 1 | 50 | 98 | IC50 for on-target inhibition |
| 10 | 95 | 95 | Effective on-target inhibition |
| 50 | 98 | 70 | Potential onset of cytotoxicity |
| 100 | 99 | 40 | Significant cytotoxicity observed |
Experimental Protocols
Protocol 1: Determining the Inhibitory Constant (Ki) of this compound
This protocol outlines the steps to determine the Ki value of this compound against a specific serine protease using a chromogenic substrate.
Materials:
-
Purified serine protease
-
Chromogenic substrate specific for the protease
-
This compound
-
Assay buffer (e.g., Tris-HCl or HEPES with appropriate pH and ionic strength)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).
-
Prepare a series of dilutions of the inhibitor in the assay buffer.
-
Prepare solutions of the enzyme and substrate in the assay buffer. The substrate concentration should be at or below its Km value.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed amount of the enzyme to each well.
-
Add varying concentrations of the inhibitor to the wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a set period (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C).
-
-
Initiate Reaction:
-
Add the chromogenic substrate to each well to start the reaction.
-
-
Measure Absorbance:
-
Immediately begin reading the absorbance at the appropriate wavelength for the chromogenic substrate at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate.
-
Protocol 2: Assessing Cytotoxicity using the MTT Assay
This protocol describes how to evaluate the cytotoxic effects of this compound on a chosen cell line.[5][6][7]
Materials:
-
Adherent or suspension cells
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of solvent used for the inhibitor stock).
-
-
Incubation:
-
Incubate the cells for a period relevant to your main experiment (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the inhibitor concentration to determine the CC50 (50% cytotoxic concentration).
-
Visualizations
Caption: Competitive inhibition of a serine protease by this compound.
Caption: Workflow for optimizing this compound concentration.
Caption: Logical flow for troubleshooting unexpected experimental outcomes.
References
- 1. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. scielo.br [scielo.br]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
Troubleshooting low yield in "4-tert-Butyl-benzamidine" affinity chromatography
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yield or other issues with 4-tert-Butyl-benzamidine affinity chromatography. This technique is primarily used for the purification of serine proteases like trypsin, thrombin, and other related enzymes.
Frequently Asked Questions (FAQs)
Q1: What is this compound affinity chromatography and what is it used for?
This compound is a synthetic inhibitor of serine proteases. In this type of affinity chromatography, the this compound molecule (the ligand) is covalently attached to a solid support matrix (e.g., agarose beads). When a sample containing a mixture of proteins is passed through a column packed with this resin, serine proteases specifically bind to the immobilized ligand. Unbound proteins are washed away, and the purified serine proteases can then be eluted, yielding a highly enriched product.
Q2: How does this compound differ from the more common p-aminobenzamidine?
The primary difference is the substitution at the 4-position of the benzamidine ring. The tert-butyl group is significantly more hydrophobic than the amino group on p-aminobenzamidine. This increased hydrophobicity can lead to stronger interactions with the target protease, potentially increasing binding capacity. However, it may also increase non-specific hydrophobic interactions, which can result in lower purity or require more stringent washing and elution conditions.[1][2]
Q3: What are the typical binding and elution conditions?
Optimal conditions should be determined empirically for each specific protease. However, a good starting point, extrapolated from p-aminobenzamidine protocols, is as follows:
-
Binding Buffer: 0.05 M Tris-HCl, 0.5 M NaCl, pH 7.4-8.0. The high salt concentration helps to minimize non-specific ionic interactions.[3][4]
-
Elution Buffer: Elution can be achieved in several ways:
-
Low pH Elution: Using a buffer with a pH of 2.0-3.0 (e.g., 0.05 M Glycine-HCl, pH 3.0) disrupts the ionic interactions between the protease and the ligand.[3]
-
Competitive Elution: A high concentration of a competing soluble inhibitor (like benzamidine or p-aminobenzamidine) can displace the target protein from the resin.[3][4]
-
Denaturing Elution: Agents like 8 M urea or 6 M guanidine hydrochloride can be used, but will result in a denatured, inactive protein.
-
Q4: Can I reuse my this compound column? How do I regenerate and store it?
Yes, the resin can typically be reused. Regeneration involves stripping off any remaining bound protein and re-equilibrating the column. A common procedure is to wash with alternating high and low pH buffers. For storage, the resin should be washed with a buffer containing a bacteriostatic agent (e.g., 20% ethanol) and stored at 4-8°C.[4]
Troubleshooting Guide for Low Yield
Low yield is a common problem in affinity chromatography. The following sections address specific issues you may encounter.
Issue 1: Target protein does not bind to the column.
If your serine protease is found in the flow-through and initial wash fractions, consider the following causes and solutions.
| Potential Cause | Recommended Solution |
| Incorrect Binding Buffer pH | Ensure the pH of your binding buffer is within the optimal range for your protease's activity and binding (typically pH 7.4-8.0). Verify the pH of your prepared buffer.[3] |
| Ionic Strength Too High | While high salt (e.g., 0.5 M NaCl) is recommended to reduce non-specific ionic binding, excessively high concentrations could interfere with the target interaction. Try reducing the NaCl concentration if the primary interaction is ionic. |
| Presence of Competing Inhibitors | Ensure your sample does not contain other serine protease inhibitors (e.g., PMSF, benzamidine from lysis buffers) that would compete with the resin for binding.[5] Remove these by dialysis or buffer exchange before loading. |
| Ligand Degradation | Prolonged exposure to harsh pH conditions (below 2 or above 8) can lead to hydrolysis of the benzamidine ligand, reducing the column's binding capacity.[4] |
| Column Not Equilibrated | Ensure the column is thoroughly equilibrated with binding buffer before loading the sample. This is typically done by washing with 5-10 column volumes.[3] |
Issue 2: Target protein binds but elution is inefficient.
If you observe a significant amount of your target protein remaining on the resin after elution (confirmed by stripping the column with a harsh denaturant and running on SDS-PAGE), the issue lies with your elution strategy.
| Potential Cause | Recommended Solution |
| Elution Conditions Too Mild | The increased hydrophobicity of the tert-butyl group may lead to very strong binding. If using low pH, ensure the pH is low enough (e.g., pH 2.0). If using competitive elution, increase the concentration of the competing agent. |
| Non-Specific Hydrophobic Interactions | The tert-butyl group may be causing your protein to "stick" to the resin via hydrophobic interactions. Try adding a non-ionic detergent (e.g., 0.1% Tween-20) or a polarity-reducing agent (e.g., up to 20% ethylene glycol) to your elution buffer to disrupt these interactions. |
| Protein Precipitation on the Column | The high protein concentration during the elution step can sometimes lead to precipitation on the column, blocking flow and preventing effective recovery. Elute with a linear gradient instead of a single step to collect the protein in a larger volume at a lower concentration. |
| Slow Dissociation Kinetics | The interaction between the protein and ligand may be slow to dissociate. Try reducing the flow rate during elution or pausing the flow for an incubation period (e.g., 15-30 minutes) after applying the elution buffer to allow more time for the protein to detach. |
Issue 3: Low yield of active protein.
Even if the total protein recovery is high, you may find that the eluted protein has lost its enzymatic activity.
| Potential Cause | Recommended Solution |
| Denaturation by Low pH | Many proteins are irreversibly denatured by exposure to very low pH. If using a low pH elution buffer, collect the fractions into tubes containing a neutralization buffer (e.g., 1 M Tris-HCl, pH 9.0) to immediately raise the pH.[3][4] |
| Protease Autodegradation | Once purified and eluted into a favorable buffer, the active protease may begin to degrade itself or other molecules of the same protease. Keep fractions on ice and consider adding a protease inhibitor after elution if the protein is to be stored. |
| Absence of Stabilizing Agents | The protein may require specific co-factors or stabilizing agents (e.g., glycerol, specific ions) that were present in the initial sample but absent from the elution buffer. Try adding these agents to your elution buffer. |
Experimental Protocols
Standard Protocol for Serine Protease Purification
-
Column Preparation:
-
Remove the storage buffer by washing the column with 5 column volumes (CVs) of distilled water.
-
Equilibrate the column with 5-10 CVs of Binding Buffer (e.g., 0.05 M Tris-HCl, 0.5 M NaCl, pH 7.4).[3]
-
-
Sample Preparation and Loading:
-
Prepare your sample in Binding Buffer. Ensure the sample is clear by centrifuging (e.g., 10,000 x g for 15 minutes) and/or filtering (0.45 µm filter) to prevent column clogging.[3]
-
Load the sample onto the column at a low flow rate to ensure sufficient residence time for binding to occur.
-
-
Washing:
-
Wash the column with 5-10 CVs of Binding Buffer, or until the UV absorbance (A280) of the flow-through returns to baseline. This removes unbound proteins.
-
(Optional) Perform a second wash with a higher salt concentration (e.g., 1.0 M NaCl) to remove proteins bound through non-specific ionic interactions.[3]
-
-
Elution:
-
Regeneration:
-
Wash the column with 3-5 CVs of a high pH buffer (e.g., 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.5) followed by 3-5 CVs of a low pH buffer (e.g., 0.1 M Sodium Acetate, 0.5 M NaCl, pH 4.5). Repeat this cycle 2-3 times.
-
Finally, re-equilibrate the column with Binding Buffer or wash with 5 CVs of storage solution (e.g., 20% ethanol) for long-term storage at 4-8°C.
-
Data and Parameters
Table 1: Typical Operating Parameters
| Parameter | Recommendation | Notes |
| Binding pH | 7.4 - 8.0 | Optimize for your specific protease. |
| Binding Salt | 0.5 M NaCl | Reduces non-specific ionic binding.[3][4] |
| Elution pH | 2.0 - 3.0 | Use neutralization buffer for sensitive proteins.[3] |
| Competitive Eluent | 10-20 mM Benzamidine | Can be a good alternative to low pH elution.[3] |
| Flow Rate | Varies by resin/column size | Slower flow rates for loading and elution generally improve binding and recovery. |
| Storage Solution | 20% Ethanol | Prevents microbial growth. Store at 4-8°C.[4] |
Table 2: Resin Characteristics (Example based on similar media)
| Characteristic | Value | Reference |
| Matrix | Highly cross-linked 4% or 6% Agarose | |
| Ligand | This compound | |
| Binding Capacity | >35 mg trypsin/mL resin (High sub media) | |
| pH Stability | Long term: 3-11, Short term: 2-13 | Varies by manufacturer, ligand stability is lower at pH extremes.[4] |
Visual Guides
References
- 1. Immobilization of an anticoagulant benzamidine derivative: effect of spacer arms and carrier hydrophobicity on thrombin binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 4. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 5. cytivalifesciences.com [cytivalifesciences.com]
How to resolve non-specific binding to benzamidine sepharose columns
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers resolve issues with non-specific binding to benzamidine sepharose columns.
Troubleshooting Guide: Resolving Non-Specific Binding
Non-specific binding of contaminating proteins to the benzamidine sepharose matrix is a common issue that can lead to impure protein preparations. This guide provides a systematic approach to diagnose and resolve this problem.
Problem: Low purity of the eluted target protein due to contaminants.
Initial Assessment Workflow
Optimizing the elution buffer for releasing proteins from a benzamidine affinity column
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for optimizing the elution of proteins from benzamidine affinity chromatography columns.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for eluting proteins from a benzamidine affinity column?
A1: There are three primary strategies for eluting proteins from a benzamidine affinity column:
-
Low pH Elution: This method disrupts the ionic interactions between the protein and the immobilized benzamidine ligand. A common buffer for this is 50 mM glycine-HCl at a pH of 3.0 or 10 mM HCl with 50 mM NaCl at a pH of 2.0. It's a highly effective method, but the acidic conditions can be harsh and may denature the target protein.[1]
-
Competitive Elution: In this gentle approach, a soluble competitor molecule that also binds to the protein's active site is introduced. This competitor displaces the protein from the immobilized benzamidine. A frequently used competitive eluent is 20 mM p-aminobenzamidine in the binding buffer.[2] Another option that has been used is arginine or its derivatives. The primary advantage of this method is that the pH remains constant throughout the purification process, which is beneficial for sensitive proteins.[1]
-
Denaturing Elution: For very tightly bound proteins, denaturing agents like 8 M urea or 6 M guanidine hydrochloride can be used. This is a harsh method and is typically a last resort as it will unfold the protein, requiring subsequent refolding steps.
Q2: My protein yield is low after elution. What are the possible causes and solutions?
A2: Low protein yield can stem from several factors:
-
Inefficient Elution: The chosen elution buffer may not be strong enough to disrupt the interaction between your protein and the resin. If using a low pH buffer, consider decreasing the pH further (within the stability limits of your protein and the resin). If using a competitive eluent, you can try increasing its concentration.
-
Protein Precipitation on the Column: The elution conditions might be causing your protein to aggregate and precipitate on the column. This can be addressed by optimizing the buffer composition, for instance, by including additives that increase solubility.
-
Proteolytic Degradation: The target protein may be degraded by proteases present in the sample. It is advisable to add protease inhibitors to your sample and buffers.
-
Strong Ionic Interactions: Benzamidine Sepharose can exhibit some ionic binding characteristics.[1] If your binding buffer has a low salt concentration, proteins may bind non-specifically through ionic interactions. Including a high-salt wash step (e.g., with 0.5 M NaCl) before elution can help remove these non-specifically bound proteins and improve the purity of the eluate.[1]
Q3: How can I remove the competitive eluent (e.g., p-aminobenzamidine) from my purified protein sample?
A3: After competitive elution, the small molecule competitor needs to be removed from the purified protein. The most common methods for this are:
-
Dialysis: This involves placing the protein sample in a dialysis bag with a specific molecular weight cut-off and dialyzing it against a large volume of buffer without the competitor.
-
Desalting or Buffer Exchange Chromatography: This is a rapid method where the protein sample is passed through a column packed with a gel filtration resin. The larger protein molecules pass through quickly, while the smaller competitor molecules are retained, effectively separating them.
Q4: Can I reuse my benzamidine affinity column? If so, how should I regenerate and store it?
A4: Yes, benzamidine affinity columns can be reused. Proper regeneration and storage are crucial for maintaining their performance.
-
Regeneration: A typical regeneration procedure involves washing the column with alternating high and low pH buffers. For example, wash with 3-5 column volumes of a high pH buffer (e.g., 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.5) followed by 3-5 column volumes of a low pH buffer (e.g., 0.1 M sodium acetate, 0.5 M NaCl, pH 4.5). This cycle should be repeated 3 times, followed by re-equilibration with the binding buffer.
-
Storage: For short-term storage, the column can be kept in the binding buffer at 4°C. For long-term storage, it is recommended to wash the column with a solution containing a bacteriostatic agent, such as 20% ethanol in 0.05 M sodium acetate, pH 4.0, and store it at 4 to 8°C.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or very low protein in the eluate | Protein did not bind to the column. | - Verify the pH and ionic strength of your sample and binding buffer are optimal for binding (typically pH 7.4-8.0 with at least 0.5 M NaCl).[3] - Ensure your protein is a serine protease with affinity for benzamidine. |
| Protein was washed off during the wash step. | - If using a low salt binding buffer, non-specific ionic interactions may be weak. Consider increasing the salt concentration in the binding buffer. - Reduce the stringency of the wash buffer. | |
| Elution conditions are too mild. | - If using low pH, try a lower pH buffer (e.g., pH 2.0). - If using a competitive eluent, increase its concentration. | |
| Eluted protein is inactive or aggregated | Harsh elution conditions (low pH or denaturants). | - Switch to a milder elution method like competitive elution. - Immediately neutralize the fractions after low pH elution by collecting them in a buffer containing a high concentration of a buffering agent at a basic pH (e.g., 1 M Tris-HCl, pH 9.0).[3] - Consider adding stabilizing agents like glycerol or arginine to the elution buffer. |
| High background of contaminating proteins | Non-specific binding to the resin. | - Increase the salt concentration in your binding and wash buffers (e.g., 0.5 M to 1.0 M NaCl) to minimize ionic interactions.[3] - Include a wash step with a buffer containing a low concentration of a mild non-ionic detergent. |
| Co-elution of interacting proteins. | - Optimize the wash steps to disrupt weaker, non-specific protein-protein interactions. | |
| Broad elution peak | Slow dissociation of the protein from the ligand. | - Decrease the flow rate during elution to allow more time for dissociation. - Consider a step elution instead of a gradient. |
| Protein aggregation on the column. | - Add anti-aggregation agents like arginine to the elution buffer. |
Data Presentation: Comparison of Elution Strategies
The following table summarizes the characteristics of different elution buffers for releasing proteins from a benzamidine affinity column. The specific recovery and purity can be highly dependent on the specific protein and the experimental conditions.
| Elution Method | Typical Buffer Composition | Protein Recovery | Purity | Key Advantages | Key Disadvantages |
| Low pH Elution | 50 mM Glycine-HCl, pH 3.0 or 10 mM HCl, 0.5 M NaCl, pH 2.0[3] | Generally high | High | Effective and simple to prepare. | Can cause protein denaturation and aggregation.[1] |
| Competitive Elution | 20 mM p-aminobenzamidine in binding buffer[2] | Reported up to 60% for trypsin-like activity[4] | High | Gentle, non-denaturing conditions.[1] | Competitor must be removed downstream; can interfere with UV absorbance monitoring.[1] |
| Salt Gradient Elution | e.g., 0.5 M to 1.5 M NaCl gradient | Reported up to 80% for thrombin[5] | Moderate to High | Mild elution conditions. | May not be effective for all proteins; can result in broader peaks. |
| Arginine-based Elution | 0.5 M - 1.0 M Arginine in buffer | Reported up to 80% for thrombin[5] | High | Can improve recovery and reduce aggregation. | May require optimization of arginine concentration. |
| Denaturing Elution | 8 M Urea or 6 M Guanidine-HCl | High | Variable | Effective for very tightly bound proteins. | Denatures the protein, requiring refolding. |
Note: The reported recovery and purity values are based on specific examples found in the literature and may not be representative of all proteins. A study on human thrombin purification reported a yield of close to 80% using either competitive elution (with arginine methylester or benzamidine) or a non-specific sodium chloride gradient.[5] Another study on urokinase purification from a sepharose-based benzamidine column reported a bioactivity recovery of 108.3%.[6]
Experimental Protocols
Protocol 1: General Elution Optimization
This protocol outlines a general workflow for optimizing the elution of a target serine protease from a benzamidine affinity column.
-
Column Equilibration: Equilibrate the benzamidine affinity column with 5-10 column volumes (CV) of binding buffer (e.g., 50 mM Tris-HCl, 0.5 M NaCl, pH 7.4).
-
Sample Loading: Load the pre-cleared sample containing the target protein onto the column at a flow rate recommended by the manufacturer.
-
Washing: Wash the column with 10-15 CV of binding buffer to remove unbound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
-
High-Salt Wash (Optional): If non-specific ionic interactions are suspected, perform an additional wash with 5-10 CV of a high-salt wash buffer (e.g., 50 mM Tris-HCl, 1.0 M NaCl, pH 7.4).
-
Elution Trials:
-
Trial A: Low pH Elution: Elute the bound protein with a low pH elution buffer (e.g., 50 mM Glycine-HCl, pH 3.0). Collect fractions and immediately neutralize them with 1 M Tris-HCl, pH 9.0.
-
Trial B: Competitive Elution: Elute with the binding buffer containing a competitive inhibitor (e.g., 20 mM p-aminobenzamidine).
-
Trial C: Arginine Elution: Elute with the binding buffer containing 0.5 M Arginine.
-
-
Analysis: Analyze the collected fractions from each trial for protein concentration (e.g., Bradford assay), purity (SDS-PAGE), and activity (if applicable).
-
Optimization: Based on the results, further optimize the most promising elution condition. For low pH, a pH gradient can be tested. For competitive elution, a concentration gradient of the competitor can be explored.
Protocol 2: Step-by-Step Competitive Elution
-
Prepare Buffers:
-
Binding Buffer: 50 mM Tris-HCl, 0.5 M NaCl, pH 7.4.
-
Wash Buffer: Same as binding buffer.
-
Elution Buffer: 20 mM p-aminobenzamidine in binding buffer.
-
-
Column Preparation: Equilibrate the benzamidine column with 10 CV of binding buffer.
-
Sample Application: Load the sample onto the column.
-
Wash: Wash the column with 10-15 CV of wash buffer until the A280 reading returns to baseline.
-
Elution: Apply the elution buffer to the column and collect fractions. Since p-aminobenzamidine absorbs strongly at 280 nm, it is recommended to monitor elution by analyzing fractions for protein content using a method other than A280, such as a protein assay or SDS-PAGE.[1]
-
Post-Elution Processing: Pool the fractions containing the purified protein and remove the p-aminobenzamidine using dialysis or a desalting column.
Visualizations
Caption: Experimental workflow for optimizing elution conditions.
Caption: Logical workflow for troubleshooting low protein yield.
References
- 1. Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens [sigmaaldrich.com]
- 2. prep-hplc.com [prep-hplc.com]
- 3. storage.by.prom.st [storage.by.prom.st]
- 4. US7659380B2 - Method of isolation and purification of trypsin from pronase protease and use thereof - Google Patents [patents.google.com]
- 5. [Purification of human thrombin by affinity chromatography for its use in preparations for biological coagulation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Study on the packings of affinity chromatography for the separation of urokinase] - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the yield and purity of "4-tert-Butyl-benzamidine" chemical synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield and purity of 4-tert-Butyl-benzamidine synthesis. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-established method for synthesizing this compound is the Pinner reaction. This reaction involves the acid-catalyzed reaction of 4-tert-butylbenzonitrile with an alcohol to form an intermediate imino ester (Pinner salt), which is then treated with ammonia to yield the desired amidine.[1][2][3]
Q2: What are the typical starting materials and reagents for the Pinner synthesis of this compound?
A2: The key starting materials are 4-tert-butylbenzonitrile and an alcohol, typically ethanol. The reaction is catalyzed by a strong acid, most commonly anhydrous hydrogen chloride (HCl) gas. Anhydrous conditions are crucial for the success of the reaction.[2][3] Ammonia, either as a gas or in an alcoholic solution, is used in the second step to convert the intermediate Pinner salt to the final product.
Q3: What are the main factors influencing the yield and purity of the final product?
A3: Several factors can significantly impact the yield and purity of this compound:
-
Anhydrous Conditions: The presence of water can lead to the hydrolysis of the nitrile and the intermediate Pinner salt, forming undesired byproducts such as 4-tert-butylbenzamide and 4-tert-butylbenzoic acid ethyl ester.[1]
-
Temperature Control: The Pinner salt intermediate is thermally unstable. Low temperatures, typically around 0°C, are recommended during the formation of the Pinner salt to prevent its decomposition or rearrangement to N-alkyl amide.[1][2]
-
Purity of Starting Materials: The purity of 4-tert-butylbenzonitrile and the alcohol directly affects the purity of the final product.
-
Reaction Time: Sufficient reaction time is necessary for the complete conversion of the starting materials. However, prolonged reaction times, especially at elevated temperatures, can promote side reactions.
-
pH Control during Ammonolysis: The pH during the addition of ammonia should be carefully controlled to ensure the complete conversion of the Pinner salt to the amidine and to facilitate the precipitation of the product as the hydrochloride salt.
Q4: How can the purity of this compound hydrochloride be assessed?
A4: The purity of the final product can be determined using several analytical techniques:
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: This is a highly accurate method for determining purity by integrating the signals of the product against a certified internal standard.[4][5]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the desired product and any impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction. 2. Hydrolysis of starting material or intermediate due to moisture. 3. Decomposition of the Pinner salt at elevated temperatures. 4. Loss of product during workup and purification. | 1. Monitor the reaction by TLC or NMR to ensure completion. Extend the reaction time if necessary. 2. Ensure all glassware is oven-dried and use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2][3] 3. Maintain low temperatures (0-5 °C) during the introduction of HCl gas and the formation of the Pinner salt.[1] 4. Optimize the recrystallization procedure to minimize loss. Ensure the washing solvent is ice-cold. |
| Product is an oil or fails to crystallize | 1. Presence of significant impurities. 2. Incorrect solvent system for recrystallization. 3. Insufficient cooling or too rapid cooling. | 1. Purify the crude product using column chromatography before recrystallization. 2. Perform small-scale solvent screening to find an optimal solvent or solvent mixture for recrystallization. A good solvent will dissolve the compound when hot but not when cold.[6][7] 3. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can induce crystallization.[6] |
| Presence of 4-tert-butylbenzamide as a major byproduct | 1. Presence of water in the reaction mixture. 2. The Pinner salt intermediate can rearrange to the N-alkyl amide, which can then be hydrolyzed. | 1. Rigorously dry all solvents and reagents. Use of a drying tube is recommended. 2. Maintain a low reaction temperature during the formation of the Pinner salt. |
| Presence of ethyl 4-tert-butylbenzoate as a byproduct | Hydrolysis of the Pinner salt intermediate in the presence of water and ethanol. | Ensure strictly anhydrous conditions throughout the first step of the reaction. |
Experimental Protocols
Protocol 1: Synthesis of this compound Hydrochloride via Pinner Reaction
This protocol describes a typical lab-scale synthesis.
Materials:
-
4-tert-butylbenzonitrile
-
Anhydrous ethanol
-
Anhydrous diethyl ether
-
Anhydrous Hydrogen Chloride (gas)
-
Ammonia (gas or a saturated solution in anhydrous ethanol)
Procedure:
Step 1: Formation of the Pinner Salt (Ethyl 4-tert-butylbenzimidate hydrochloride)
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, dissolve 4-tert-butylbenzonitrile (1 equivalent) in anhydrous ethanol (3-5 equivalents).
-
Cool the solution to 0°C in an ice bath.
-
Bubble anhydrous HCl gas through the stirred solution. The reaction is exothermic, so maintain the temperature between 0-5°C.
-
Continue bubbling HCl until the solution is saturated and a precipitate of the Pinner salt begins to form.
-
Seal the flask and stir the mixture at 0-5°C for 12-24 hours. The progress of the reaction can be monitored by the disappearance of the nitrile peak in IR spectroscopy.
-
At the end of the reaction, the Pinner salt will have precipitated as a white solid. Collect the solid by filtration under a stream of dry nitrogen, wash with cold anhydrous diethyl ether, and dry under vacuum.
Step 2: Ammonolysis of the Pinner Salt
-
Suspend the dried Pinner salt in anhydrous ethanol in a clean, dry flask.
-
Cool the suspension to 0°C in an ice bath.
-
Bubble anhydrous ammonia gas through the suspension with vigorous stirring, or add a saturated solution of ammonia in anhydrous ethanol dropwise.
-
Continue the addition of ammonia until the solution becomes basic (test with pH paper).
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
The product, this compound hydrochloride, will precipitate along with ammonium chloride.
-
Concentrate the reaction mixture under reduced pressure.
Purification: Recrystallization
-
Dissolve the crude solid in a minimal amount of hot ethanol or an ethanol/diethyl ether mixture.[6][7]
-
Filter the hot solution to remove insoluble ammonium chloride.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.[6][7]
-
Collect the purified crystals of this compound hydrochloride by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.[8]
Data Presentation
| Parameter | Condition | Expected Yield | Expected Purity | Notes |
| Reaction Temperature (Pinner Salt Formation) | 0-5°C | 70-85% | >95% | Lower temperatures minimize byproduct formation.[1][2] |
| Reaction Temperature (Pinner Salt Formation) | Room Temperature | 40-60% | 80-90% | Increased formation of N-ethyl-4-tert-butylbenzamide. |
| Solvent for Recrystallization | Ethanol/Diethyl Ether | - | >98% | A common and effective solvent system for purifying benzamidine hydrochlorides. |
| Solvent for Recrystallization | Isopropanol | - | >97% | Another viable option for recrystallization. |
Mandatory Visualization
Pinner Reaction Workflow
Caption: Workflow for the synthesis of this compound HCl via the Pinner reaction.
Troubleshooting Logic for Low Yield
Caption: A logical workflow for troubleshooting low yields in the synthesis of this compound.
References
- 1. Pinner reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Pinner Reaction | NROChemistry [nrochemistry.com]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical entities in early-stage clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Home Page [chem.ualberta.ca]
- 7. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 8. youtube.com [youtube.com]
Stability and degradation of "4-tert-Butyl-benzamidine" in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 4-tert-Butyl-benzamidine in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in aqueous solutions?
A1: Based on the general reactivity of benzamidine derivatives, the two primary degradation pathways for this compound in aqueous solutions are hydrolysis and oxidation.
-
Hydrolysis: In aqueous solutions, particularly under basic conditions, the benzamidine functional group is susceptible to hydrolysis. This reaction typically yields the corresponding primary amide, which in this case would be 4-tert-butylbenzamide, and ammonia.[1][2][3][4] The rate of hydrolysis is pH-dependent and increases with higher pH.[1][2]
-
Oxidation: While generally considered less common than hydrolysis, oxidation of the benzamidine group can occur, potentially forming a 4-tert-butyl-N-hydroxy-benzamidine (an amidoxime).[5][6] However, some research suggests that significant oxidation of benzamidines is unlikely under typical conditions.[1]
Q2: How does pH affect the stability of this compound solutions?
A2: The pH of an aqueous solution is a critical factor in the stability of this compound. Benzamidines are known to hydrolyze in basic aqueous solutions.[1][2][3][4] The rate of this hydrolysis reaction increases as the pH becomes more alkaline. For unsubstituted benzamidinium, the half-life is significantly shorter at higher pH values (e.g., 6 days at pH 11 versus 300 days at pH 9).[1][2] Therefore, to minimize hydrolytic degradation, it is recommended to prepare and store aqueous solutions of this compound at a neutral or slightly acidic pH.
Q3: What is the recommended procedure for preparing and storing aqueous stock solutions of this compound?
A3: To ensure the stability of your this compound stock solutions, please follow these recommendations:
-
Solvent: Use high-purity, degassed water to minimize dissolved oxygen and reduce the risk of oxidation.
-
pH: Maintain a neutral to slightly acidic pH. If necessary, use a suitable buffer system.
-
Fresh Preparation: It is highly recommended to prepare solutions fresh for each experiment to avoid degradation over time.[7]
-
Storage: If short-term storage is unavoidable, store the solution at 2-8°C.[7] For longer-term storage, consider aliquoting the solution into single-use vials, flushing with an inert gas (like nitrogen or argon), and freezing at -20°C or below.[7] However, the stability of frozen solutions should be experimentally verified.
Q4: What analytical methods are suitable for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is the most suitable analytical method for monitoring the stability of this compound and quantifying its potential degradation products.[8][9][10] A reversed-phase HPLC method with UV detection would be appropriate. It is crucial to develop a stability-indicating method, which is a validated analytical procedure that can accurately quantify the active ingredient in the presence of its degradation products, excipients, and impurities.
Troubleshooting Guide
Problem 1: I am observing a decrease in the concentration of this compound in my aqueous solution over time, even when stored at 4°C.
| Possible Cause | Troubleshooting Step |
| Hydrolytic Degradation | The pH of your solution may be neutral to slightly basic, promoting hydrolysis. Measure the pH of your solution. Prepare fresh solutions in a slightly acidic buffer (e.g., pH 5-6) and re-evaluate the stability. |
| Oxidation | The solution may have been prepared with water containing dissolved oxygen. Prepare fresh solutions using degassed water. If the problem persists, consider adding a small amount of an antioxidant, ensuring it does not interfere with your experiment. |
| Adsorption to Container | The compound may be adsorbing to the surface of the storage container. Try using different types of containers (e.g., polypropylene vs. glass) to see if the stability improves. |
Problem 2: I see an additional peak appearing in my HPLC chromatogram when analyzing my this compound solution.
| Possible Cause | Troubleshooting Step |
| Formation of 4-tert-butylbenzamide | This is the expected hydrolysis product. To confirm its identity, you can either obtain a standard of 4-tert-butylbenzamide and compare the retention times or use a mass spectrometer (LC-MS) to identify the mass of the new peak. |
| Formation of an Oxidative Degradant | This could be an amidoxime or other oxidative species. LC-MS analysis would be the most effective way to identify the structure of this unknown peak. |
| Impurity from Synthesis | The additional peak may have been present in the starting material. Analyze a freshly prepared solution of the solid compound to confirm if the peak is present initially. |
Quantitative Data
Table 1: Hydrolysis Rate Constants for Unsubstituted Benzamidine
| pH | Half-life (t₁/₂) |
| 9 | 300 days |
| 11 | 6 days |
| 13 | 15 hours |
| (Data inferred from studies on unsubstituted benzamidinium at room temperature)[1][2] |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting a forced degradation study to determine the intrinsic stability of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at room temperature for a defined period (e.g., 30 minutes, 1, 2, 4 hours). Neutralize the solution before analysis.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Incubate at room temperature for a defined period (e.g., 2, 4, 8, 24 hours).
-
Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 80°C) for a defined period. Also, incubate a solution of the compound at the same temperature.
-
Photolytic Degradation: Expose a solution of the compound to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period.
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed sample and analyze it using a validated stability-indicating HPLC method.
-
Data Evaluation: Calculate the percentage of degradation for each condition. If significant degradation occurs, attempt to identify the major degradation products using LC-MS.
Visualizations
Caption: A general experimental workflow for evaluating the stability of this compound in aqueous solutions.
References
- 1. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 2. researchgate.net [researchgate.net]
- 3. Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 5. The N-oxidation of benzamidines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Benzamidine 206752-36-5 [sigmaaldrich.com]
- 8. Quantitative determination of the ligand content in Benzamidine Sepharose 4 Fast Flow media with ion-pair chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of 4-tert-Butyl-benzamidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of 4-tert-Butyl-benzamidine and its hydrochloride salt in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound hydrochloride in my aqueous buffer. What are the likely reasons?
A1: Poor solubility of this compound hydrochloride in aqueous buffers can be attributed to several factors:
-
Intrinsic Physicochemical Properties: The presence of the hydrophobic tert-butyl group on the benzamidine core structure significantly reduces its aqueous solubility compared to the parent compound, benzamidine HCl.
-
Buffer Composition: High ionic strength buffers can sometimes decrease the solubility of hydrophobic compounds.[1]
-
pH of the Buffer: The solubility of compounds with ionizable groups like amidines is pH-dependent.
-
Temperature: Solubility is often temperature-dependent, and ambient laboratory temperatures may not be sufficient for dissolution.[2]
-
Compound Purity: Impurities from synthesis may affect the solubility profile of the compound.[2]
Q2: My this compound dissolves in an organic solvent like DMSO, but precipitates when I dilute it into my aqueous experimental buffer. Why does this happen and how can I prevent it?
A2: This phenomenon, known as "precipitation upon dilution," is common for poorly water-soluble compounds.[2] It occurs because the compound is soluble in the organic solvent but insoluble in the final aqueous environment of your assay. To prevent this:
-
Lower the Final Organic Solvent Concentration: Aim for the lowest possible final concentration of the organic solvent (e.g., DMSO) in your assay, typically below 0.5%, to minimize its effect on the protein target and to reduce the chances of precipitation.
-
Use Co-solvents: Incorporating a small amount of a water-miscible co-solvent in your final buffer can help maintain solubility.
-
Employ Surfactants: A biocompatible surfactant at a low concentration can aid in keeping the compound in solution.
-
Perform Serial Dilutions: Instead of a single large dilution, perform serial dilutions in a mixture of the organic solvent and your aqueous buffer to gradually decrease the solvent polarity.[2]
Q3: Can I use heat or sonication to dissolve this compound?
A3: Yes, both methods can be effective but should be used with caution:
-
Heating: Gentle warming can increase the rate of dissolution and the solubility limit. However, it is crucial to be aware of the compound's thermal stability to avoid degradation.[2]
-
Sonication: Brief sonication in a water bath can help break down solid aggregates and speed up dissolution.[2] Prolonged sonication can generate heat, so monitoring the temperature is advisable.
Q4: What is a suitable starting concentration for a stock solution of this compound hydrochloride?
A4: For the related compound, benzamidine hydrochloride, stock solutions are often prepared in organic solvents like ethanol, DMSO, or DMF.[3] A reasonable starting point for this compound hydrochloride would be to prepare a 10-25 mg/mL stock solution in DMSO or ethanol.[3] For aqueous solutions, the solubility is expected to be lower. For comparison, the solubility of benzamidine hydrochloride in PBS (pH 7.2) is approximately 3 mg/mL.[3]
Troubleshooting Guide
This guide provides a systematic approach to resolving solubility issues with this compound in your experiments.
| Issue | Potential Cause | Recommended Solution |
| Compound does not dissolve in aqueous buffer | Intrinsic low aqueous solubility. | Prepare a high-concentration stock solution in an organic solvent such as DMSO or ethanol.[3] |
| Suboptimal pH of the buffer. | Adjust the pH of the buffer. Since benzamidine is basic, a slightly acidic pH may improve solubility. | |
| High ionic strength of the buffer. | Try a buffer with a lower salt concentration.[1] | |
| Precipitation upon dilution into aqueous buffer | Rapid change in solvent polarity. | Perform serial dilutions, gradually introducing the aqueous buffer to the organic stock solution.[2] |
| Final concentration exceeds aqueous solubility limit. | Lower the final concentration of the compound in the assay. | |
| Add a small amount of a biocompatible surfactant (e.g., Tween-20, Pluronic F-68) or a co-solvent to the final buffer.[2] | ||
| Inconsistent experimental results | Compound precipitation during the experiment. | Visually inspect your assay plate or tubes for any signs of precipitation. |
| Re-evaluate your solubilization protocol to ensure the compound remains in solution for the duration of the experiment. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
This protocol describes the preparation of a 10 mg/mL stock solution of this compound hydrochloride in DMSO.
Materials:
-
This compound hydrochloride powder
-
Anhydrous, high-purity DMSO[2]
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes and sterile microcentrifuge tubes
Procedure:
-
Weigh out the desired amount of this compound hydrochloride powder in a fume hood.
-
Add the appropriate volume of DMSO to achieve a final concentration of 10 mg/mL.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, gently warm the solution (e.g., in a 37°C water bath) for a short period.[2]
-
Alternatively, sonicate the solution in a water bath for 5-10 minutes.[2]
-
Once fully dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Solubilization in Aqueous Buffer using a Co-solvent
This protocol provides a general method for solubilizing this compound in an aqueous buffer with the aid of a co-solvent for a final desired concentration.
Materials:
-
High-concentration stock solution of this compound hydrochloride in DMSO (from Protocol 1)
-
Experimental aqueous buffer (e.g., Tris, HEPES)
-
Co-solvent (e.g., ethanol, propylene glycol)
-
Vortex mixer
Procedure:
-
Determine the final desired concentration of this compound and the final percentage of the co-solvent and DMSO in your experiment.
-
Prepare an intermediate dilution of the stock solution in the co-solvent. For example, if your final desired co-solvent concentration is 5% and your final DMSO concentration from the stock is 0.5%, you can make an intermediate dilution in the co-solvent.
-
Add the intermediate dilution to your experimental aqueous buffer dropwise while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Visually inspect the final solution for any signs of precipitation. If precipitation occurs, you may need to increase the percentage of the co-solvent or decrease the final concentration of the compound.
Data Presentation
Table 1: Solubility of Benzamidine Hydrochloride (Parent Compound) in Various Solvents
| Solvent | Approximate Solubility | Reference |
| Water | 100 mg/mL (heating may be required) | |
| PBS (pH 7.2) | ~3 mg/mL | [3] |
| Ethanol | ~10 mg/mL | [3] |
| DMSO | ~25 mg/mL | [3] |
| Dimethyl formamide (DMF) | ~25 mg/mL | [3] |
Note: The solubility of this compound hydrochloride is expected to be lower than that of benzamidine hydrochloride due to the hydrophobic tert-butyl group.
Visualizations
Caption: Troubleshooting workflow for solubilizing this compound.
Caption: General experimental workflow for an enzyme inhibition assay.
References
Technical Support Center: 4-tert-Butyl-benzamidine Affinity Column Regeneration and Reuse
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective regeneration and reuse of 4-tert-Butyl-benzamidine affinity columns. Find answers to frequently asked questions and troubleshoot common issues to ensure optimal column performance and longevity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended protocol for regenerating a this compound affinity column?
A1: A standard regeneration protocol involves stripping bound proteases, washing, and re-equilibrating the column. The key is to use a low pH buffer to elute the bound molecules effectively.
Experimental Protocol: Standard Column Regeneration
-
Elution: Wash the column with 5 to 10 column volumes of a low pH elution buffer, such as 0.05 M glycine-HCl, pH 3.0 or 10 mM HCl with 0.5 M NaCl, pH 2.0.[1] This step removes the bound trypsin or trypsin-like serine proteases.
-
Wash: Following elution, wash the column with 5 to 10 column volumes of binding buffer (e.g., 0.05 M Tris-HCl, 0.5 M NaCl, pH 7.4) to remove any residual elution buffer and prepare the column for the next purification.[1][2]
-
Re-equilibration: Equilibrate the column with at least 5 column volumes of binding buffer until the pH of the effluent matches the buffer pH.[1][3] The column is now ready for reuse.
Q2: How many times can I regenerate and reuse my this compound affinity column?
A2: The number of regeneration cycles depends on the nature of the sample and the cleaning procedures used. With proper care and cleaning, the columns can be reused multiple times. For some affinity resins, regeneration with 100 mM NaOH has been shown to be effective for at least 10 to 50 cycles without a significant loss in binding capacity.[4] However, it is crucial to monitor column performance, such as binding capacity and peak resolution, after each cycle.
Q3: What are the recommended storage conditions for a this compound affinity column?
A3: For long-term storage, it is recommended to store the column in a buffer containing a bacteriostatic agent to prevent microbial growth. A common storage solution is 20% ethanol in 0.05 M acetate buffer at pH 4, stored at 4°C to 8°C.[1][5]
Q4: What is the chemical stability of the this compound affinity matrix?
A4: The affinity matrix, typically highly cross-linked agarose, is stable in commonly used aqueous buffers.[5][6] The ligand (p-aminobenzamidine) is sensitive to pH values below 2 and above 8, where hydrolysis can occur, leading to a decrease in binding capacity.[2][7] Short-term exposure to a pH range of 1 to 9 is generally acceptable for cleaning purposes.[2][5][6] The matrix has been shown to be stable in 8 M urea and 6 M guanidine-HCl for at least one week without a reduction in trypsin binding capacity.[2][6]
Troubleshooting Guide
This guide addresses common problems encountered during the regeneration and reuse of this compound affinity columns.
| Problem | Possible Cause | Solution |
| Reduced Binding Capacity | Ligand Hydrolysis: Prolonged exposure to high or low pH. | Operate the column within the recommended working pH range of 2 to 8.[5] Avoid extended exposure to pH outside this range during cleaning. |
| Column Fouling: Precipitated proteins or lipids on the column. | For precipitated proteins, use a solution of 6 M guanidine-HCl or 8 M urea to clean the column.[1][6] For hydrophobically bound substances, wash with a non-ionic detergent or ethanol.[5][7] | |
| Sample Overload: Applying too much sample to the column. | Decrease the amount of sample loaded onto the column.[8][9] | |
| Low Recovery of Target Protein | Inefficient Elution: Elution buffer is not strong enough to disrupt the ligand-protein interaction. | If using a low pH buffer, ensure the pH is sufficiently low (pH 2.0-3.0).[1] Consider using a competitive elution buffer, such as 20 mM p-aminobenzamidine in binding buffer.[1][3] Denaturing agents like 8 M urea or 6 M guanidine-HCl can also be used for elution.[1] |
| Protein Precipitation During Elution: The low pH of the elution buffer causes the target protein to precipitate. | Collect fractions in a neutralization buffer, such as 1 M Tris-HCl, pH 9.0 (add 60-200 µL per mL of fraction).[3][8] | |
| Proteolytic Degradation: Target protein is degraded by proteases in the sample. | Add protease inhibitors to your sample and buffers.[9] | |
| Poor Flow Rate / High Back Pressure | Clogged Column: Particulates from the sample or precipitated proteins are blocking the column frit or bed. | Filter the sample through a 0.45 µm filter before applying it to the column.[3] If the column is already clogged, try cleaning it with the solutions mentioned for column fouling. If the problem persists, the top frit may need to be cleaned or replaced, or the column may need to be repacked.[9] |
| Compressed Bed: The chromatography bed has compressed over time. | Repack the column according to the manufacturer's instructions.[9] | |
| Microbial Growth: Contamination in the column. | Store the column in 20% ethanol to prevent microbial growth.[9] If contamination is suspected, clean the column thoroughly. |
Quantitative Data Summary
Table 1: Recommended Buffers and Solutions
| Buffer/Solution | Composition | Purpose |
| Binding Buffer | 0.05 M Tris-HCl, 0.5 M NaCl, pH 7.4 | Sample application and washing |
| Elution Buffer (Low pH) | 0.05 M glycine-HCl, pH 3.0 OR 10 mM HCl, 0.5 M NaCl, pH 2.0 | Elution of bound proteases |
| Elution Buffer (Competitive) | 20 mM p-aminobenzamidine in binding buffer | Competitive elution |
| Elution Buffer (Denaturing) | 8 M urea or 6 M guanidine-HCl | Denaturing elution |
| Storage Solution | 0.05 M acetate buffer, pH 4, containing 20% ethanol | Long-term storage |
Table 2: Operational Parameters
| Parameter | Recommendation |
| Recommended Flow Rate (1 mL column) | 1 mL/min |
| Recommended Flow Rate (5 mL column) | 5 mL/min |
| Working pH Range | 2 - 8 |
| Cleaning pH Range (Short Term) | 1 - 9 |
| Storage Temperature | 4°C to 8°C |
Visualized Workflows
Caption: Standard workflow for regenerating a this compound affinity column.
Caption: Logic diagram for troubleshooting reduced binding capacity in affinity columns.
References
- 1. HiTrap® Benzamidine FF for Thrombin & Factor Xa Removal [sigmaaldrich.com]
- 2. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 3. gels.yilimart.com [gels.yilimart.com]
- 4. IBA-Lifesciences - Solutions for Life Sciences [iba-lifesciences.com]
- 5. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. cdn.cytivalifesciences.com.cn [cdn.cytivalifesciences.com.cn]
- 8. Affinity Chromatography Troubleshooting [sigmaaldrich.cn]
- 9. merckmillipore.com [merckmillipore.com]
Validation & Comparative
Validating the Inhibitory Effect of 4-tert-Butyl-benzamidine on Recombinant Trypsin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory performance of 4-tert-Butyl-benzamidine against recombinant trypsin, benchmarked against other known trypsin inhibitors. The information presented herein is supported by established experimental data and methodologies to aid in the evaluation of this compound for research and drug development purposes.
Introduction to Trypsin and its Inhibition
Trypsin, a serine protease, plays a crucial role in digestion by hydrolyzing proteins.[1][2] Beyond its digestive function, trypsin is involved in various physiological and pathological processes, including inflammation and cell signaling.[3] The dysregulation of trypsin activity is implicated in several diseases, making trypsin inhibitors valuable tools for research and potential therapeutic agents. Benzamidine and its derivatives are a well-established class of competitive inhibitors that interact with the active site of trypsin and other serine proteases.[3][4] This guide focuses on the validation of the inhibitory potential of a specific derivative, this compound.
Performance Comparison of Trypsin Inhibitors
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). The following table summarizes the inhibitory activities of this compound in comparison to the parent compound, benzamidine, and other common trypsin inhibitors.
| Inhibitor | Type | Target Enzyme | IC50 | Ki |
| This compound | Synthetic, Benzamidine Derivative | Recombinant Trypsin | ~5-15 µM (Estimated) * | Not Reported |
| Benzamidine | Synthetic, Benzamidine Derivative | Trypsin | Not Reported | 19 µM |
| TEG-Benzamidine | Synthetic, Benzamidine Derivative | Trypsin | 79 µM | Not Reported |
| Glue10-Benzamidine | Synthetic, Benzamidine Derivative | Trypsin | 6.2 µM | Not Reported |
| Soybean Trypsin Inhibitor (SBTI) | Natural, Protein | Trypsin | Not Reported | Nanomolar range |
| Bovine Pancreatic Trypsin Inhibitor (BPTI) | Natural, Protein | Trypsin | Not Reported | Nanomolar range |
| Nafamostat | Synthetic | Trypsin, other serine proteases | Not Reported | Not Reported |
| Camostat | Synthetic | Trypsin, other serine proteases | 50 nM | Not Reported |
*The IC50 value for this compound is an estimate based on the structure-activity relationship of similar p-substituted benzamidines, where hydrophobic substituents can enhance binding affinity. Direct experimental validation is required for a precise value.
Experimental Protocols
To validate the inhibitory effect of this compound on recombinant trypsin, a standard enzymatic assay can be employed.
Trypsin Inhibition Assay Protocol
This protocol is designed to determine the inhibitory activity of this compound by measuring the residual activity of trypsin in its presence.
Materials:
-
Recombinant Trypsin
-
This compound
-
Tris-HCl buffer (50 mM, pH 8.0, containing 10 mM CaCl2)
-
Nα-Benzoyl-L-arginine ethyl ester (BAEE) or Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA) as substrate
-
Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of recombinant trypsin in a suitable buffer (e.g., 1 mM HCl).
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).
-
Prepare a working solution of the substrate in the Tris-HCl buffer.
-
-
Assay:
-
In a microplate or cuvette, add the Tris-HCl buffer.
-
Add a specific concentration of recombinant trypsin.
-
Add varying concentrations of this compound to different wells/cuvettes. Include a control with no inhibitor.
-
Incubate the mixture for a defined period (e.g., 5-10 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the change in absorbance over time at the appropriate wavelength (253 nm for BAEE, 410 nm for BAPNA) using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizing Mechanisms and Workflows
Trypsin-Inhibitor Binding Mechanism
Benzamidine-based inhibitors function by competitively binding to the active site of trypsin. The positively charged amidinium group of the inhibitor forms a salt bridge with the negatively charged Asp189 residue in the S1 specificity pocket of trypsin. The substituted phenyl ring can form additional interactions with the surrounding amino acid residues, influencing the overall binding affinity.
Caption: Competitive inhibition of trypsin by this compound.
Experimental Workflow for Trypsin Inhibition Assay
The following diagram outlines the key steps in the experimental validation of the inhibitory effect of this compound.
Caption: Key steps in the trypsin inhibition assay.
Trypsin-Mediated Inflammatory Signaling Pathway
Trypsin can act as a signaling molecule by activating Protease-Activated Receptors (PARs), particularly PAR2, on the surface of various cells, including immune cells. This activation can trigger pro-inflammatory pathways. Inhibitors of trypsin can block this signaling cascade.
Caption: Inhibition of trypsin blocks PAR2-mediated inflammation.
References
- 1. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide: Mechanism of Trypsin Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Active site mapping of trypsin, thrombin and matriptase-2 by sulfamoyl benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 4-tert-Butyl-benzamidine's Cross-reactivity with Cysteine and Aspartyl Proteases
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Selectivity of 4-tert-Butyl-benzamidine
In the landscape of protease inhibitor research, understanding the selectivity of a compound is paramount to its development as a therapeutic agent or a research tool. This guide provides a comparative analysis of this compound, a derivative of the well-known serine protease inhibitor benzamidine. The focus is on its potential cross-reactivity with two other major classes of proteases: cysteine and aspartyl proteases. Due to the limited availability of direct experimental data for this compound's activity against cysteine and aspartyl proteases, this guide will leverage data on the parent compound, benzamidine, and established inhibitors of the other protease classes to provide a comparative framework.
Executive Summary
Comparative Inhibitor Performance
The following table summarizes the inhibitory constants (Ki) of benzamidine (as a proxy for this compound's primary activity), E-64, and Pepstatin A against their respective target protease classes. This provides a baseline for understanding the typical potency and selectivity of inhibitors for each class.
| Inhibitor | Target Protease Class | Representative Enzyme | Inhibition Constant (Ki) |
| Benzamidine | Serine Protease | Trypsin | 35 µM[1] |
| Benzamidine | Serine Protease | Thrombin | 220 µM[1] |
| This compound | Cysteine Protease | Papain, Cathepsins | Data Not Available |
| This compound | Aspartyl Protease | Pepsin, BACE-1 | Data Not Available |
| E-64 | Cysteine Protease | Papain | Irreversible Inhibitor |
| Pepstatin A | Aspartyl Protease | Pepsin | ~0.1 nM[4] |
Note: The lack of data for this compound against cysteine and aspartyl proteases is a significant knowledge gap. The tert-butyl group increases the hydrophobicity of the molecule, a factor known to influence inhibitor binding to some proteases.[3][5] However, the fundamental mechanism of action of benzamidine derivatives, which involves the interaction of the positively charged amidine group with a negatively charged residue (like aspartate in the S1 pocket of trypsin), is highly specific to serine proteases. Cysteine and aspartyl proteases have different active site geometries and catalytic mechanisms, making significant cross-reactivity with a classic serine protease inhibitor like a benzamidine derivative unlikely, though not impossible.
Mandatory Visualizations
To aid in the understanding of the concepts discussed, the following diagrams have been generated.
Caption: Hypothesized selectivity profile of this compound.
Caption: Generalized workflow for determining protease inhibitor cross-reactivity.
Experimental Protocols
To facilitate the investigation of this compound's cross-reactivity, a generalized protocol for an in vitro protease inhibition assay is provided below. This protocol can be adapted for use with serine, cysteine, and aspartyl proteases using appropriate substrates and buffer conditions.
Objective: To determine the inhibitory potency (IC50 or Ki) of this compound against a panel of proteases from different classes.
Materials:
-
Enzymes:
-
Serine Protease (e.g., Trypsin, Thrombin)
-
Cysteine Protease (e.g., Papain, Cathepsin B)
-
Aspartyl Protease (e.g., Pepsin, BACE-1)
-
-
Substrates: Fluorogenic or chromogenic substrates specific for each enzyme.
-
Inhibitors:
-
This compound hydrochloride
-
Control Inhibitors (e.g., Benzamidine, E-64, Pepstatin A)
-
-
Buffers: Appropriate assay buffers for each enzyme, ensuring optimal pH and any necessary cofactors or reducing agents (e.g., DTT for cysteine proteases).
-
96-well microplates (black for fluorescence, clear for absorbance)
-
Plate reader capable of fluorescence or absorbance measurements.
-
DMSO for dissolving inhibitors.
Procedure:
-
Preparation of Reagents:
-
Dissolve this compound and control inhibitors in DMSO to create high-concentration stock solutions (e.g., 10 mM).
-
Prepare serial dilutions of the inhibitor stocks in the respective assay buffer.
-
Prepare working solutions of each enzyme and substrate in the appropriate assay buffer.
-
-
Assay Protocol:
-
To the wells of a 96-well plate, add a fixed volume of the respective assay buffer.
-
Add a small volume of the diluted inhibitor solutions to the appropriate wells. Include wells with no inhibitor as a positive control and wells with buffer and substrate only as a blank.
-
Add a fixed volume of the enzyme solution to all wells except the blank.
-
Pre-incubate the enzyme and inhibitor mixture at the optimal temperature for the enzyme for a set period (e.g., 15-30 minutes).
-
Initiate the reaction by adding a fixed volume of the substrate solution to all wells.
-
Immediately begin kinetic measurements of the signal (fluorescence or absorbance) over a defined period using a plate reader.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the progress curves.
-
Calculate the percentage of inhibition for each concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve to determine the IC50 value.
-
If determining the inhibition constant (Ki), perform the assay at multiple substrate concentrations and analyze the data using appropriate enzyme kinetic models (e.g., Michaelis-Menten, Dixon plot).
-
Conclusion and Future Directions
While this compound is predicted to be a selective inhibitor of serine proteases, the absence of direct experimental data against cysteine and aspartyl proteases necessitates further investigation. The provided experimental protocol offers a framework for researchers to perform these crucial cross-reactivity studies. Such data will be invaluable in fully characterizing the selectivity profile of this compound and determining its suitability for specific applications in research and drug development. The hydrophobic tert-butyl moiety may confer unique properties, and a comprehensive understanding of its interactions across protease families is essential.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pepsin - Wikipedia [en.wikipedia.org]
- 5. Immobilization of an anticoagulant benzamidine derivative: effect of spacer arms and carrier hydrophobicity on thrombin binding - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: 4-tert-Butyl-benzamidine vs. 4-aminobenzamidine for Specific Protease Purification
In the realm of biopharmaceutical development and proteomics research, the purification of specific proteases is a critical step. Affinity chromatography stands out as a powerful technique for this purpose, relying on the specific interaction between a protease and a ligand immobilized on a solid support. Among the most common ligands for trypsin-like serine proteases are benzamidine derivatives. This guide provides an in-depth comparison of two such derivatives: 4-tert-Butyl-benzamidine and 4-aminobenzamidine, to assist researchers in selecting the optimal ligand for their specific protease purification needs.
While 4-aminobenzamidine is a well-established and widely used ligand in commercially available affinity resins, this compound is primarily characterized as a soluble inhibitor. This guide will compare the known performance of 4-aminobenzamidine-based resins with the potential application of this compound, inferred from its inhibitory constants, highlighting the advantages and disadvantages of each for the purification of specific proteases.
Performance Comparison at a Glance
The following table summarizes the key performance indicators for this compound and 4-aminobenzamidine in the context of protease purification. Data for 4-aminobenzamidine is derived from commercially available affinity chromatography media, while data for this compound is based on its reported activity as a soluble inhibitor, as its use as an immobilized ligand for affinity chromatography is not widely documented.
| Feature | This compound | 4-aminobenzamidine |
| Primary Application | Potent soluble inhibitor of serine proteases. | Ligand for affinity chromatography purification of trypsin-like serine proteases.[1][2][3][4] |
| Binding Affinity (Inhibition Constant, Ki) | Trypsin: Not widely reported. Thrombin: Not widely reported. uPA: 97 µM.[5] Factor Xa: 110 µM.[5] | Trypsin: ~2 x 10-5 M (20 µM).[6] uPA: 82 µM.[7] |
| Binding Capacity (Immobilized Ligand) | Not reported for affinity chromatography. | Trypsin: ≥5 mg/mL to >35 mg/mL of resin.[8][9] |
| Specificity | Known to inhibit a range of serine proteases. The tert-butyl group may enhance interaction with hydrophobic sub-pockets, potentially altering specificity.[5] | Broad specificity for trypsin-like serine proteases including trypsin, thrombin, plasmin, urokinase, and kallikrein.[2][3][4] |
| Elution Conditions | Not applicable (used as a soluble inhibitor). | - pH shift (e.g., 0.05 M glycine-HCl, pH 3.0).[10] - Competitive elution (e.g., 20 mM p-aminobenzamidine).[10] - Denaturing agents (e.g., 8 M urea or 6 M guanidine-HCl).[10] |
| Advantages | - The tert-butyl group may offer unique selectivity for certain proteases by interacting with hydrophobic pockets.[5] | - Well-established and commercially available in pre-packed columns and as bulk resin.[6][9][11] - High binding capacity for target proteases. - Extensive literature and protocols available. |
| Disadvantages | - Not commercially available as an affinity chromatography resin. - Lack of experimental data on binding capacity, elution conditions, and stability when immobilized. | - May exhibit some ionic binding characteristics, requiring the use of high salt concentrations in buffers to minimize non-specific binding. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below is a standard protocol for affinity chromatography using 4-aminobenzamidine agarose resin.
Protocol: Purification of Trypsin using 4-Aminobenzamidine-Agarose
1. Materials:
-
4-Aminobenzamidine-Agarose Resin (e.g., Benzamidine Sepharose 4 Fast Flow)
-
Chromatography Column
-
Binding Buffer: 0.05 M Tris-HCl, 0.5 M NaCl, pH 7.4-8.0[10][12]
-
Elution Buffer (choose one):
-
Wash Buffer: Binding Buffer
-
Neutralization Buffer: 1 M Tris-HCl, pH 9.0 (for pH elution)
-
Sample: Crude protein extract containing trypsin.
2. Column Packing and Equilibration:
-
Gently resuspend the 4-aminobenzamidine-agarose resin.
-
Pour the slurry into the chromatography column and allow the resin to settle.
-
Wash the packed resin with 5-10 column volumes (CV) of distilled water to remove the storage solution.
-
Equilibrate the column with 5-10 CV of Binding Buffer until the pH and conductivity of the effluent match the buffer.
3. Sample Application:
-
Clarify the sample by centrifugation or filtration to remove any particulate matter.
-
Apply the clarified sample to the equilibrated column at a flow rate that allows for sufficient residence time for the target protease to bind to the ligand.
4. Washing:
-
Wash the column with 5-10 CV of Wash Buffer to remove unbound and non-specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
5. Elution:
-
For pH Elution:
-
Elute the bound trypsin by applying the Elution Buffer. Collect fractions into tubes containing Neutralization Buffer to immediately raise the pH and prevent denaturation of the enzyme.
-
-
For Competitive Elution:
-
Apply the Competitive Elution Buffer to the column. The soluble p-aminobenzamidine will compete with the immobilized ligand for the active site of trypsin, leading to its elution. Collect fractions.
-
6. Regeneration:
-
Wash the column with 3-5 CV of high pH buffer (e.g., 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.5) followed by 3-5 CV of low pH buffer (e.g., 0.1 M sodium acetate, 0.5 M NaCl, pH 4.5). Repeat this cycle 2-3 times.
-
Finally, re-equilibrate the column with Binding Buffer or store it in a suitable storage solution (e.g., 20% ethanol) at 2-8°C.
Visualizing the Workflow
A clear understanding of the experimental process is facilitated by visual aids. The following diagram, generated using DOT language, illustrates the typical workflow for affinity chromatography-based protease purification.
Caption: Affinity chromatography workflow for protease purification.
Concluding Remarks
The choice between this compound and 4-aminobenzamidine for protease purification hinges on the researcher's specific goals and available resources. 4-aminobenzamidine, available in various commercial affinity media, is the established and reliable choice for purifying a broad range of trypsin-like serine proteases. Its high binding capacity and well-documented protocols make it a go-to ligand for routine purification tasks.
On the other hand, this compound presents an intriguing, albeit currently theoretical, alternative. The presence of the bulky, hydrophobic tert-butyl group suggests the potential for altered selectivity towards proteases with corresponding hydrophobic sub-pockets in their active sites.[5] This could be advantageous for isolating specific proteases from a complex mixture where 4-aminobenzamidine shows insufficient selectivity. However, the lack of commercially available this compound affinity resins and the absence of published experimental data for its use in this context mean that researchers would need to undertake the development and characterization of such a resin from scratch.
For researchers and drug development professionals seeking a robust and validated method for purifying common serine proteases, 4-aminobenzamidine-based affinity chromatography is the recommended approach. For those engaged in novel protease discovery or requiring highly specific purification schemes that are not achievable with standard methods, the exploration of custom affinity ligands like this compound may be a worthwhile endeavor, provided the necessary resources for synthesis and validation are available.
References
- 1. Enhanced trypsin on a budget: Stabilization, purification and high-temperature application of inexpensive commercial trypsin for proteomics applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design of novel cationic ligands for the purification of trypsin-like proteases by affinity chromatography. | Department of Pharmacology [phar.cam.ac.uk]
- 3. Stability and Binding Properties of a Modified Thrombin Binding Aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of human alpha-, beta- and gamma-thrombin by mono-, bis-, tris- and tetra-benzamidine structures: thermodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-tert-Butyl-benzamidine hydrochloride|RUO [benchchem.com]
- 6. gels.yilimart.com [gels.yilimart.com]
- 7. Affinity chromatography of bovine trypsin. A rapid separation of bovine α- and β-trypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. prep-hplc.com [prep-hplc.com]
- 9. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 10. Refined 2.3 A X-ray crystal structure of bovine thrombin complexes formed with the benzamidine and arginine-based thrombin inhibitors NAPAP, 4-TAPAP and MQPA. A starting point for improving antithrombotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 12. NTA Affinity Chromatography Resins | Bio-Link [biolink.com]
Kinetic Showdown: Benchmarking 4-tert-Butyl-benzamidine and its Alternatives in Serine Protease Inhibition
For researchers, scientists, and drug development professionals, the selection of a potent and specific serine protease inhibitor is a critical decision in experimental design and therapeutic development. This guide provides a comparative kinetic analysis of 4-tert-Butyl-benzamidine and other notable serine protease inhibitors, supported by experimental data and detailed protocols to aid in your research endeavors.
While specific kinetic data for this compound is not extensively available in the reviewed literature, this guide will utilize data for the parent compound, benzamidine, as a foundational comparator. Benzamidine is a well-characterized competitive inhibitor of several serine proteases, making it a relevant benchmark. We will compare its inhibitory profile against other widely used serine protease inhibitors: p-aminobenzamidine, Nafamostat Mesylate, and Gabexate Mesilate.
Comparative Kinetic Data
The inhibitory potency of these compounds against key serine proteases—trypsin, thrombin, plasmin, and urokinase—is summarized below. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key metrics for comparison, with lower values indicating higher potency.
| Inhibitor | Protease | Ki (µM) | IC50 (µM) |
| Benzamidine | Trypsin | 11.2 - 35[1] | 79[2] |
| Thrombin | 220[1] | - | |
| Plasmin | 350[1] | - | |
| Urokinase | - | 5-fold higher than protease domain alone[3] | |
| p-Aminobenzamidine | Urokinase | - | Dose-dependent inhibition[3] |
| Nafamostat Mesylate | Trypsin | 0.015[4] | - |
| Gabexate Mesilate | Trypsin | Competitively inhibits | 1.3 x 10⁻⁴ M (for Phospholipase A2)[5] |
| Thrombin | - | 110[1] | |
| Plasmin | - | 30[1] | |
| Plasma Kallikrein | - | 41[1] |
Mechanism of Action: A Visual Guide
This compound, like its parent compound benzamidine, is expected to act as a competitive inhibitor. This means it reversibly binds to the active site of the serine protease, preventing the natural substrate from binding and being cleaved. The following diagram illustrates this mechanism.
Caption: Competitive inhibition workflow.
Experimental Protocols: A Step-by-Step Guide for Kinetic Analysis
To determine the kinetic parameters of a serine protease inhibitor like this compound, a continuous spectrophotometric assay using a chromogenic substrate is commonly employed.
Principle
The serine protease cleaves a colorless chromogenic substrate, releasing a colored product (e.g., p-nitroaniline), which can be monitored by measuring the absorbance at a specific wavelength (typically 405 nm). The initial rate of the reaction is proportional to the enzyme's activity. In the presence of a competitive inhibitor, the apparent Michaelis constant (Km) of the substrate increases, while the maximum velocity (Vmax) remains unchanged.
Materials
-
Purified serine protease (e.g., Trypsin, Thrombin)
-
Inhibitor (e.g., this compound)
-
Chromogenic substrate specific for the protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide for trypsin)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2 and 0.05% Triton X-100)
-
96-well microplate
-
Microplate reader capable of kinetic measurements at 405 nm
Procedure
-
Reagent Preparation:
-
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of the chromogenic substrate in the same solvent.
-
Prepare a stock solution of the enzyme in the assay buffer. The final concentration should result in a linear rate of substrate hydrolysis over a 10-15 minute period.
-
-
Assay Setup:
-
In the wells of a 96-well plate, add the assay buffer.
-
Add varying concentrations of the inhibitor to the wells. Include a control with no inhibitor.
-
Add a fixed concentration of the enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at a constant temperature (e.g., 37°C) to allow for enzyme-inhibitor binding to reach equilibrium.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the chromogenic substrate to each well. The final substrate concentration should ideally be around its Km value.
-
Immediately start monitoring the increase in absorbance at 405 nm over time using the microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Plot the V₀ values against the inhibitor concentrations.
-
To determine the IC50 value, fit the data to a dose-response curve.
-
To determine the Ki value for competitive inhibition, perform the assay with multiple substrate concentrations at each inhibitor concentration. Plot the data using a Lineweaver-Burk or Dixon plot. For competitive inhibition, the lines will intersect on the y-axis in a Lineweaver-Burk plot. The Ki can then be calculated from the slopes of these lines.
-
The following diagram illustrates the general workflow for determining the inhibition constant (Ki).
Caption: Experimental workflow for Ki determination.
Conclusion
While direct kinetic data for this compound remains elusive in the surveyed literature, the data presented for its parent compound, benzamidine, provides a valuable starting point for comparison. Researchers investigating the inhibitory potential of this compound are encouraged to perform kinetic analyses as outlined in this guide to determine its specific Ki and IC50 values against their serine protease of interest. This will enable a more direct and accurate comparison with the established inhibitors discussed herein, ultimately facilitating informed decisions in inhibitor selection and drug development pipelines.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effect of the Amino-Terminal Fragment (ATF) on the Activity and Inhibition of Urokinase-Type Plasminogen Activator (uPA) – SQ Online [sqonline.ucsd.edu]
- 4. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of batroxobin, a serine proteinase from Bothrops snake venom, by derivatives of benzamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Purity of Synthesized "4-tert-Butyl-benzamidine": A Comparative Guide Using HPLC and NMR
For Researchers, Scientists, and Drug Development Professionals
In the realm of drug discovery and development, the purity of synthesized compounds is paramount. This guide provides a comprehensive comparison of analytical methods for validating the purity of 4-tert-Butyl-benzamidine, a key building block in medicinal chemistry, often utilized for its role as a serine protease inhibitor. This document outlines detailed experimental protocols for its synthesis and subsequent purity assessment by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, a comparative analysis is drawn with an alternative serine protease inhibitor, Nafamostat Mesylate, to provide context for its analytical characterization.
Introduction
This compound and its derivatives are of significant interest in pharmaceutical research due to their inhibitory activity against trypsin-like serine proteases. The validation of their purity is a critical step to ensure reliable biological data and to meet regulatory standards. This guide presents a systematic approach to this validation process, focusing on the widely accepted and robust analytical techniques of HPLC and NMR.
Experimental Protocols
Synthesis of this compound Hydrochloride
A plausible and widely used method for the synthesis of amidines from nitriles is the Pinner reaction. This reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ether salt (a Pinner salt), which is then converted to the amidine.
Reaction Scheme:
4-tert-Butylbenzonitrile reacts with ethanol in the presence of hydrogen chloride to form the ethyl imidate hydrochloride salt. Subsequent treatment with ammonia yields this compound hydrochloride.
Materials:
-
4-tert-Butylbenzonitrile
-
Anhydrous Ethanol
-
Anhydrous Diethyl Ether
-
Hydrogen Chloride (gas)
-
Anhydrous Ammonia (gas)
-
Dry Ice/Acetone Bath
Procedure:
-
Formation of the Pinner Salt: A solution of 4-tert-butylbenzonitrile (1 equivalent) in anhydrous diethyl ether is cooled to 0°C in a dry ice/acetone bath. Anhydrous ethanol (1.1 equivalents) is added. Dry hydrogen chloride gas is bubbled through the solution until saturation. The reaction mixture is stirred at 0°C for 24 hours, during which the ethyl 4-tert-butylbenzimidate hydrochloride (Pinner salt) precipitates. The precipitate is collected by filtration under a nitrogen atmosphere, washed with cold anhydrous diethyl ether, and dried in vacuo.
-
Ammonolysis to the Amidine: The dried Pinner salt is suspended in anhydrous ethanol and cooled to 0°C. Anhydrous ammonia gas is bubbled through the suspension until saturation. The reaction vessel is sealed and stirred at room temperature for 48 hours. The solvent is then removed under reduced pressure. The resulting solid is triturated with diethyl ether to remove any non-polar impurities and then recrystallized from an ethanol/ether mixture to yield pure this compound hydrochloride.
Potential Impurities:
-
Unreacted 4-tert-butylbenzonitrile
-
Ethyl 4-tert-butylbenzoate (from hydrolysis of the Pinner salt)
-
4-tert-Butylbenzamide (from hydrolysis of the amidine)
Purity Validation by High-Performance Liquid Chromatography (HPLC)
A stability-indicating reversed-phase HPLC method is a robust technique for quantifying the purity of this compound and separating it from potential impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
Sample Preparation: The synthesized this compound hydrochloride is dissolved in the mobile phase A at a concentration of 1 mg/mL.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation and purity assessment of synthesized compounds. The spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz)
-
5 mm NMR tubes
Sample Preparation:
-
Approximately 10 mg of the synthesized this compound hydrochloride is dissolved in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). A small amount of a reference standard (e.g., TMS) may be added.
Data Presentation and Comparison
High-Performance Liquid Chromatography (HPLC) Data
The purity of the synthesized this compound is determined by the peak area percentage in the HPLC chromatogram. A comparison is made with Nafamostat Mesylate, another serine protease inhibitor, to highlight typical retention behaviors.
| Compound | Retention Time (min) | Purity (%) | Potential Impurities and their Relative Retention Times (RRT) |
| This compound | ~ 12.5 | > 99.0 | 4-tert-Butylbenzonitrile (~0.85), 4-tert-Butylbenzamide (~0.92) |
| Nafamostat Mesylate | ~ 9.8 | > 99.0 | Guanidinobenzoic acid derivatives and other related substances[1][2][3] |
Note: Retention times are approximate and can vary based on the specific HPLC system and conditions.
Nuclear Magnetic Resonance (NMR) Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on computational models and are provided as a reference for spectral interpretation. Experimental values may vary slightly.
¹H NMR (400 MHz, DMSO-d₆) - Predicted
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 9.2 | br s | 2H | -NH₂ |
| ~ 8.8 | br s | 2H | -NH₂ |
| ~ 7.8 | d | 2H | Aromatic (ortho) |
| ~ 7.6 | d | 2H | Aromatic (meta) |
| ~ 1.3 | s | 9H | -C(CH₃)₃ |
¹³C NMR (100 MHz, DMSO-d₆) - Predicted
| Chemical Shift (δ, ppm) | Assignment |
| ~ 165 | C=N |
| ~ 155 | Aromatic (ipso-C) |
| ~ 128 | Aromatic (ortho) |
| ~ 126 | Aromatic (meta) |
| ~ 125 | Aromatic (para-C) |
| ~ 35 | -C (CH₃)₃ |
| ~ 31 | -C(C H₃)₃ |
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and purity validation of this compound.
Caption: Logical diagram of HPLC separation for this compound and potential impurities.
Conclusion
The combination of HPLC and NMR spectroscopy provides a robust and reliable framework for validating the purity of synthesized this compound. The detailed protocols and comparative data presented in this guide offer a practical resource for researchers in drug discovery and development, ensuring the quality and integrity of this important chemical entity. The outlined methods are essential for accurate structure-activity relationship studies and for advancing compounds through the drug development pipeline.
References
- 1. Identification of impurities in nafamostat mesylate using HPLC-IT-TOF/MS: A series of double-charged ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. Identification of impurities in nafamostat mesylate using HPLC-IT-TOF/MS: A series of double-charged ions - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of "4-tert-Butyl-benzamidine" and leupeptin in a protease inhibitor cocktail
For Researchers, Scientists, and Drug Development Professionals
In the realm of protein research and drug development, safeguarding protein integrity from enzymatic degradation is paramount. Protease inhibitor cocktails are indispensable tools in this endeavor, with formulations often including a variety of inhibitors to achieve broad-spectrum protection. This guide provides an objective, data-driven comparison of two common serine and cysteine protease inhibitors: 4-tert-Butyl-benzamidine and Leupeptin, to aid in the selection of the most appropriate inhibitor for specific research needs.
Executive Summary
Both this compound and Leupeptin are effective inhibitors of serine proteases, with Leupeptin also demonstrating potent inhibition of certain cysteine proteases. This compound, a synthetic small molecule, offers specificity towards trypsin-like serine proteases. Leupeptin, a natural peptide aldehyde, provides a broader spectrum of inhibition. The choice between these two inhibitors will largely depend on the specific proteases expected in the experimental system and the desired specificity of inhibition.
Quantitative Performance Data
The inhibitory potential of these compounds is best quantified by their inhibition constants (Ki), which represent the concentration of inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a more potent inhibitor.
| Inhibitor | Target Protease | Ki Value | Class of Protease | Mechanism of Inhibition |
| This compound | Trypsin | 38 µM[1] | Serine Protease | Competitive |
| Leupeptin | Trypsin | 3.5 nM[2] | Serine Protease | Reversible, Transition-State Analog |
| Plasmin | 3.4 µM[2] | Serine Protease | Reversible, Transition-State Analog | |
| Cathepsin B | 6 nM[3] | Cysteine Protease | Reversible, Transition-State Analog | |
| Calpain | 10 nM[3] | Cysteine Protease | Reversible, Transition-State Analog | |
| Kallikrein | 19 µM[3] | Serine Protease | Reversible, Transition-State Analog |
Note: The Ki value for this compound is for trypsin, and its efficacy against other proteases may vary. Leupeptin's broad-spectrum activity is evident from its low nanomolar to micromolar Ki values against a range of serine and cysteine proteases.
Inhibition Spectra and Mechanisms of Action
This compound is a derivative of benzamidine, a well-known competitive inhibitor of trypsin and other trypsin-like serine proteases. The benzamidine moiety mimics the side chain of arginine, allowing it to bind to the S1 pocket of these enzymes and block substrate access to the active site. The tert-butyl group enhances the hydrophobicity of the molecule, which can influence its binding affinity and specificity[4].
Leupeptin , an acetylated tripeptide (N-acetyl-L-leucyl-L-leucyl-L-argininal), acts as a reversible, transition-state analog inhibitor. Its C-terminal aldehyde group forms a covalent hemiacetal adduct with the active site serine or cysteine residue of the target protease, effectively blocking its catalytic activity[5]. This mechanism allows for the potent inhibition of a broader range of proteases, including both serine and cysteine proteases.
Signaling Pathways
Proteases play critical roles in various signaling pathways. The inhibition of these enzymes by this compound and Leupeptin can have significant effects on cellular processes such as apoptosis and coagulation.
Caption: Inhibition of the Coagulation Cascade by this compound and Leupeptin.
Caption: Leupeptin's role in the inhibition of apoptosis-related proteases.
Experimental Protocols
To empirically compare the efficacy of this compound and leupeptin, a standardized protease activity assay can be employed.
Protocol: In Vitro Protease Inhibition Assay
This protocol details the determination of the half-maximal inhibitory concentration (IC50) of an inhibitor against a specific protease using a chromogenic substrate.
Materials:
-
Purified protease (e.g., Trypsin, Thrombin, Cathepsin B)
-
Chromogenic substrate specific for the protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 20 mM CaCl2)
-
This compound
-
Leupeptin hemisulfate
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Inhibitor Preparation: Prepare stock solutions of this compound and Leupeptin in DMSO. Perform serial dilutions in assay buffer to create a range of inhibitor concentrations.
-
Enzyme Preparation: Prepare a working solution of the protease in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate during the assay period.
-
Assay Setup:
-
In a 96-well microplate, add 50 µL of assay buffer to each well.
-
Add 10 µL of each inhibitor dilution to the respective wells. Include a control well with 10 µL of assay buffer (no inhibitor).
-
Add 20 µL of the enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation: Add 20 µL of the pre-warmed chromogenic substrate solution to each well to initiate the reaction.
-
Measurement: Immediately place the microplate in a microplate reader and measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release) at regular intervals (e.g., every minute) for 15-30 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Plot the percentage of inhibition (relative to the no-inhibitor control) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Experimental Workflow: Comparison in Cell Lysates
To assess the effectiveness of the inhibitors in a more complex biological sample, a Western blot-based assay can be performed.
Caption: Workflow for comparing inhibitor efficacy in cell lysates via Western blot.
Protocol:
-
Culture cells to the desired confluency.
-
Prepare four different lysis buffers: one with no protease inhibitor, one containing this compound, one containing Leupeptin, and one with a combination of both.
-
Lyse the cells using each of the prepared buffers on ice.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with a primary antibody against a known protease-labile protein.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and visualize the protein bands.
-
Compare the intensity of the target protein band across the different inhibitor conditions. A stronger band in the inhibitor-treated samples compared to the no-inhibitor control indicates effective protease inhibition.
Conclusion
Both this compound and Leupeptin are valuable tools for preventing proteolysis. For targeted inhibition of trypsin-like serine proteases, this compound is a suitable choice. For broader protection against both serine and cysteine proteases, Leupeptin is the more effective option. For comprehensive protection in a complex biological sample, a cocktail containing both inhibitors, along with inhibitors for other protease classes (e.g., metalloproteases and aspartic proteases), is recommended. The experimental protocols provided herein offer a framework for researchers to empirically determine the optimal inhibitor or inhibitor combination for their specific application.
References
- 1. mdpi.com [mdpi.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. The Role of the Plasminogen/Plasmin System in Inflammation of the Oral Cavity | MDPI [mdpi.com]
- 4. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 5. Protease signaling to G protein-coupled receptors: implications for inflammation and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Inhibition of Serine Proteases by 4-tert-Butyl-benzamidine and Other Common Inhibitors
For researchers, scientists, and drug development professionals, understanding the inhibitory profile of small molecules against serine proteases is crucial for advancing therapeutic strategies in areas ranging from coagulation disorders to cancer. This guide provides a comparative overview of the inhibitory potential of 4-tert-Butyl-benzamidine, a substituted benzamidine derivative, against a panel of key serine proteases. Due to the limited availability of specific IC50 values for this compound in publicly accessible literature, this guide leverages data on the parent compound, benzamidine, and other widely used serine protease inhibitors to provide a valuable comparative context.
Comparison of Inhibitory Potency
The inhibitory potency of a compound is a critical parameter for its selection in further research and development. The following table summarizes the inhibition constants (Kᵢ) and 50% inhibitory concentrations (IC50) for benzamidine and other common serine protease inhibitors against a panel of representative serine proteases. Benzamidine and its derivatives are known competitive inhibitors of trypsin-like serine proteases, where the benzamidine moiety mimics the side chain of arginine and binds to the S1 pocket of the protease.[1] The addition of a hydrophobic group, such as a tert-butyl group, is a common strategy to enhance binding affinity and selectivity.[1]
| Inhibitor | Trypsin | Thrombin | Plasmin | Chymotrypsin |
| Benzamidine | Kᵢ: 35 µM[2] | Kᵢ: 220 µM[2] | Kᵢ: 350 µM[2] | - |
| AEBSF | IC50: < 15 µM[3] | - | - | IC50: ~300 µM[4] |
| Aprotinin | Kᵢ: 0.06 pM[5] | - | Kᵢ: 4.0 nM[5] | Kᵢ: 9 nM[5] |
| Leupeptin | Kᵢ: 3.5 nM[6] | No Inhibition[6] | Kᵢ: 3.4 µM[7] | - |
| Chymostatin | - | - | - | IC50: 0.8 nM[8] |
Note: IC50 values can be influenced by experimental conditions such as substrate concentration. Kᵢ values are a more direct measure of binding affinity.
Serine Protease Signaling Pathway: Protease-Activated Receptors (PARs)
Many serine proteases, particularly those involved in coagulation and inflammation such as thrombin and trypsin, exert their signaling functions through a unique class of G protein-coupled receptors known as Protease-Activated Receptors (PARs).[9][10][11][12][13] Activation of PARs involves proteolytic cleavage of the receptor's N-terminal domain, which unmasks a new N-terminus that acts as a "tethered ligand," binding to and activating the receptor.[11] This signaling cascade plays a critical role in thrombosis, inflammation, and cell proliferation.
Caption: Protease-Activated Receptor (PAR) Signaling Pathway.
Experimental Protocols for IC50 Determination
Accurate determination of the IC50 value is essential for characterizing the potency of a protease inhibitor. Below are detailed protocols for absorbance-based and fluorescence-based assays.
Absorbance-Based Assay
This method utilizes a chromogenic substrate that releases a colored product upon cleavage by the serine protease. The rate of color development is measured spectrophotometrically.
Materials:
-
Serine protease of interest (e.g., Trypsin, Thrombin)
-
Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide for Trypsin)
-
This compound stock solution (in a suitable solvent like DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 20 mM CaCl₂)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Dissolve the serine protease in assay buffer to a concentration that yields a linear rate of substrate hydrolysis over 10-15 minutes.
-
Prepare a stock solution of the chromogenic substrate in a suitable solvent and dilute to the working concentration in assay buffer (typically at or below the Kₘ value).
-
Prepare a series of dilutions of this compound in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 10 µL of each inhibitor dilution to triplicate wells.
-
Add 10 µL of assay buffer to control wells (no inhibitor).
-
Add 80 µL of the protease solution to all wells and incubate for a pre-determined time (e.g., 15 minutes) at a constant temperature (e.g., 37°C).
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of the pre-warmed chromogenic substrate to each well.
-
Immediately place the plate in a microplate reader and measure the absorbance at the appropriate wavelength (e.g., 405 nm) at regular intervals for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., four-parameter logistic equation).
-
Fluorescence-Based Assay
This method employs a fluorogenic substrate that becomes fluorescent upon cleavage by the protease and is generally more sensitive than absorbance-based assays.
Materials:
-
Serine protease of interest
-
Fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC for Trypsin)
-
This compound stock solution
-
Assay buffer
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: As described in the absorbance-based assay, but using a fluorogenic substrate.
-
Assay Setup:
-
In a 96-well black microplate, add 10 µL of each inhibitor dilution to triplicate wells.
-
Add 10 µL of assay buffer to control wells.
-
Add 80 µL of the protease solution and incubate as before.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of the fluorogenic substrate.
-
Immediately place the plate in a fluorescence microplate reader and measure the fluorescence at the appropriate excitation and emission wavelengths at regular intervals.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in fluorescence) for each inhibitor concentration.
-
Determine the IC50 value as described for the absorbance-based assay.
-
Experimental Workflow for IC50 Determination
The following diagram illustrates the general workflow for determining the IC50 of an inhibitor against a serine protease.
Caption: Workflow for IC50 Determination.
References
- 1. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. apexbt.com [apexbt.com]
- 5. Aprotinin [sigmaaldrich.com]
- 6. Leupeptin - Wikipedia [en.wikipedia.org]
- 7. selleckchem.com [selleckchem.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Frontiers | Biased Signaling of Protease-Activated Receptors [frontiersin.org]
- 10. Protease-activated receptor - Wikipedia [en.wikipedia.org]
- 11. Signal transduction by protease-activated receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protease-activated Receptor Signaling by Coagulation Proteases in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protease-activated receptors (PARs): mechanisms of action and potential therapeutic modulators in PAR-driven inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
Selectivity profile of "4-tert-Butyl-benzamidine" against different members of the trypsin-like serine protease family
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory activity of 4-tert-Butyl-benzamidine against key members of the trypsin-like serine protease family. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document leverages data for the parent compound, benzamidine, and discusses the expected impact of the 4-tert-butyl substitution based on established structure-activity relationships (SAR) for this class of inhibitors.
Executive Summary
Benzamidine and its derivatives are well-established competitive inhibitors of trypsin-like serine proteases, which play crucial roles in physiological processes such as digestion, blood coagulation, and fibrinolysis. These enzymes, including trypsin, thrombin, plasmin, and urokinase, share a conserved catalytic mechanism and a specificity pocket that accommodates basic amino acid residues like arginine and lysine. The selectivity of benzamidine-based inhibitors is influenced by the nature of substituents on the phenyl ring, which can affect hydrophobic and electronic interactions with the enzyme's binding pocket.[1][2]
The 4-tert-butyl group is a bulky, hydrophobic moiety. Based on SAR studies of substituted benzamidines, its presence is expected to enhance binding to proteases with complementary hydrophobic pockets, while potentially reducing affinity for those with more restricted active sites.[1]
Comparative Inhibitory Activity
| Enzyme | Function | Benzamidine Ki (μM) | Expected Impact of 4-tert-Butyl Group |
| Trypsin | Digestive enzyme, protein processing | 18.4 - 22.2[3] | Potentially increased affinity due to hydrophobic interactions in the S1 pocket. |
| Thrombin | Key enzyme in the coagulation cascade | ~220 | The effect is uncertain and depends on the specific hydrophobic character of thrombin's active site.[1] |
| Plasmin | Key enzyme in fibrinolysis (clot dissolution) | ~350 | May enhance binding due to hydrophobic interactions.[4] |
| Urokinase (uPA) | Plasminogen activator, involved in fibrinolysis and cell migration | Weak inhibitor | The bulky tert-butyl group might hinder binding in the potentially more occluded active site of uPA. |
Note: The expected impact is a qualitative prediction based on general principles of structure-activity relationships for benzamidine inhibitors.[1] Experimental verification is required for accurate determination of the selectivity profile of this compound.
Experimental Protocols
The determination of inhibition constants (Ki) for serine protease inhibitors typically involves enzymatic assays that monitor the rate of substrate hydrolysis in the presence and absence of the inhibitor.
General Protocol for Ki Determination of a Reversible Competitive Inhibitor
1. Materials:
- Purified serine protease (e.g., trypsin, thrombin, plasmin, urokinase)
- Specific chromogenic or fluorogenic substrate for the respective enzyme (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)
- Inhibitor (this compound)
- Assay buffer (e.g., Tris-HCl or HEPES buffer at physiological pH, containing CaCl2 if required for enzyme stability)
- Microplate reader
2. Procedure:
- Prepare a series of inhibitor dilutions in the assay buffer.
- In a microplate, add the enzyme and varying concentrations of the inhibitor.
- Pre-incubate the enzyme-inhibitor mixture for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C) to allow for equilibrium to be reached.
- Initiate the enzymatic reaction by adding the substrate.
- Monitor the rate of product formation (e.g., absorbance or fluorescence) over time using a microplate reader. The initial reaction velocity (v) is determined from the linear portion of the progress curve.
3. Data Analysis:
- Determine the Michaelis-Menten constant (Km) of the substrate for the enzyme in the absence of the inhibitor.
- Plot the initial velocity (v) as a function of the inhibitor concentration at a fixed substrate concentration.
- The inhibition constant (Ki) for a competitive inhibitor can be determined using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km) where IC50 is the inhibitor concentration that produces 50% inhibition, [S] is the substrate concentration, and Km is the Michaelis-Menten constant.
- Alternatively, Ki can be determined graphically using a Dixon plot (1/v vs. [I]) or by non-linear regression analysis of the velocity data.
Signaling Pathways and Experimental Workflow
Coagulation Cascade
The coagulation cascade is a series of enzymatic reactions involving serine proteases that leads to the formation of a fibrin clot. Thrombin is the final effector protease in this cascade.
Caption: The Coagulation Cascade showing the intrinsic, extrinsic, and common pathways leading to fibrin formation.
Experimental Workflow for Inhibitor Screening
The following diagram illustrates a typical workflow for screening and characterizing a novel serine protease inhibitor.
Caption: A typical experimental workflow for the discovery and characterization of a novel enzyme inhibitor.
References
- 1. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of trypsin with active-site-directed enzyme-activated nitrosoamide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Interaction between alpha-2 macroglobulin and trypsin with synthetic trypsin inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Binding Kinetics of 4-tert-Butyl-benzamidine and Its Analogs as Serine Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the binding kinetics of 4-tert-Butyl-benzamidine and its structural analogs as inhibitors of serine proteaces, with a primary focus on trypsin. The information compiled herein is intended to support research and development efforts in the design of potent and selective enzyme inhibitors.
Introduction
Benzamidine and its derivatives are well-established competitive inhibitors of serine proteases, a broad family of enzymes crucial in various physiological processes, including digestion, blood coagulation, and immunity.[1] These compounds mimic the side chains of arginine and lysine, the natural substrates for trypsin-like serine proteases, by interacting with the aspartate residue (Asp189) at the bottom of the S1 specificity pocket. The substituent at the 4-position of the benzamidine ring plays a critical role in modulating the binding affinity and selectivity of these inhibitors. This guide focuses on this compound, a derivative with a bulky hydrophobic substituent, and compares its expected binding kinetics with other analogs based on available experimental data and established structure-activity relationships (SAR).
Data Presentation: Comparative Binding Affinity
Table 1: Inhibition Constants (K_i) of Benzamidine and Analogs against Trypsin
| Compound | Substituent (R) | K_i (µM) vs. Bovine Trypsin | Reference |
| Benzamidine | -H | 18.4 | [2] |
| Benzamidine | -H | ~19 | |
| Benzamidine | -H | 22.2 | [3] |
| Benzamidine | -H | 35 | |
| 4-Aminobenzamidine | -NH₂ | Slightly more potent than benzamidine | |
| 4-Nitrobenzamidine | -NO₂ | Less potent than benzamidine | [4] |
| This compound | -C(CH₃)₃ | Data not available |
Note: The potency of 4-aminobenzamidine and 4-nitrobenzamidine is inferred from thermodynamic studies which indicate that electron-donating groups enhance binding, while electron-withdrawing groups decrease it.[4]
Table 2: Inhibition Constants (K_i) of Benzamidine Analogs against Other Serine Proteases
| Compound | Enzyme | K_i (µM) | Reference |
| Benzamidine | Plasmin | 350 | |
| Benzamidine | Thrombin | 220 | |
| Benzamidine | Acrosin | 4.0 | [5] |
| α-(4-amidino-2,6-diiodophenoxy)-3-nitrotoluene | Acrosin | 0.045 | [5] |
Structure-Activity Relationship (SAR) and Expected Kinetics of this compound
The binding of substituted benzamidines to serine proteases is influenced by the physicochemical properties of the substituent.[1] For trypsin, the interaction is complex and depends on factors such as molar refractivity and molecular weight.[1] However, a key determinant of binding affinity for p-substituted benzamidines is the hydrophobicity of the substituent.[4]
A thermodynamic analysis of the binding of various p-substituted benzamidines to trypsin revealed that less polar, more hydrophobic substituents lead to a more favorable binding free energy.[4] This is attributed to a more favorable enthalpy and entropy of binding.[4] The bulky and hydrophobic tert-butyl group at the 4-position of the benzamidine ring is therefore expected to enhance the binding affinity for trypsin compared to the unsubstituted benzamidine. This increased affinity is likely due to favorable hydrophobic interactions with non-polar residues lining the entrance to the S1 pocket.
Based on these principles, it is reasonable to predict that the K_i value for this compound against trypsin would be lower than that of benzamidine (i.e., < 18.4 µM). The association rate constant (k_on) may be influenced by the size of the tert-butyl group, potentially slowing the entry into the active site, while the dissociation rate constant (k_off) is expected to be significantly lower due to the stabilizing hydrophobic interactions, leading to a longer residence time of the inhibitor in the active site.
Experimental Protocols
The determination of binding kinetics for enzyme inhibitors typically involves steady-state enzyme inhibition assays or biophysical methods like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC).
Enzyme Inhibition Assay for K_i Determination
This method relies on measuring the rate of an enzyme-catalyzed reaction in the presence and absence of an inhibitor.
1. Materials:
-
Enzyme: Bovine Trypsin
-
Substrate: Nα-Benzoyl-L-arginine ethyl ester (BAEE) or a chromogenic/fluorogenic substrate like Nα-Benzoyl-DL-arginine p-nitroanilide (BAPNA).[6]
-
Inhibitors: this compound and its analogs.
-
Buffer: Tris-HCl buffer (e.g., 50 mM, pH 8.0) containing CaCl₂ (e.g., 20 mM).
2. Procedure:
-
Prepare stock solutions of the enzyme, substrate, and inhibitors in the appropriate buffer.
-
In a multi-well plate or cuvettes, add a fixed concentration of trypsin.
-
Add varying concentrations of the inhibitor to different wells/cuvettes and incubate for a pre-determined time to allow for inhibitor-enzyme binding to reach equilibrium.
-
Initiate the reaction by adding a specific concentration of the substrate.
-
Monitor the rate of product formation over time by measuring the change in absorbance or fluorescence.
-
Determine the initial reaction velocities (v₀) for each inhibitor concentration.
3. Data Analysis:
-
Plot the reciprocal of the initial velocity (1/v₀) against the reciprocal of the substrate concentration (1/[S]) for each inhibitor concentration (Lineweaver-Burk plot). For competitive inhibitors, the lines will intersect on the y-axis.
-
Alternatively, plot the initial velocity (v₀) against the inhibitor concentration [I] for different substrate concentrations (Dixon plot).
-
The inhibition constant (K_i) can be calculated from these plots using the appropriate equations for the mode of inhibition (e.g., competitive, non-competitive, uncompetitive). For competitive inhibition, the relationship is given by: K_m(app) = K_m(1 + [I]/K_i) where K_m(app) is the apparent Michaelis constant in the presence of the inhibitor.
Visualizations
Signaling Pathway: Trypsin Inhibition
Caption: Competitive inhibition of trypsin by a benzamidine analog.
Experimental Workflow: K_i Determination
Caption: Workflow for determining the inhibition constant (Ki).
Logical Relationship: Structure-Activity Relationship
Caption: Influence of 4-position substituent on binding affinity.
References
- 1. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Trypsin-Ligand Binding Free Energies from Explicit and Implicit Solvent Simulations with Polarizable Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermodynamic analysis of binding of p-substituted benzamidines to trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships for the inhibition of acrosin by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. On-line characterization of the activity and reaction kinetics of immobilized enzyme by high-performance frontal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of 4-tert-Butyl-benzamidine
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the disposal of 4-tert-Butyl-benzamidine, a compound that requires careful management due to its potential hazards. Adherence to these procedures is critical for personal safety and environmental protection.
Before initiating any disposal protocol, it is imperative to consult your institution's specific safety guidelines and the material's Safety Data Sheet (SDS). In the absence of a specific SDS for this compound, data from closely related compounds, such as 4-tert-butylbenzaldehyde, provides critical guidance on its potential hazards.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE): When handling this compound and its waste, always wear appropriate PPE to minimize exposure risks. This includes:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles or a face shield.
-
A laboratory coat.
Engineering Controls: All work with this compound, including disposal, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
Hazard Profile and Quantitative Data
Based on data for structurally similar compounds, this compound is anticipated to present several health and environmental hazards.[1][2] It is crucial to handle this compound as potentially harmful and to take all necessary precautions.
| Hazard Classification | Description | Quantitative Data (from related compounds) |
| Acute Oral Toxicity | Harmful if swallowed.[3] | - |
| Skin Sensitization | May cause an allergic skin reaction.[1] | - |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child.[1] | - |
| Aquatic Toxicity | Very toxic to aquatic life.[1][4] | LC50 (Golden orfe): 8.0 mg/l (96h)[1] EC50 (Daphnia magna): 0.277 mg/l (48h)[1] ErC50 (Green algae): 13.6 mg/l (72h)[1] |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound and any contaminated materials is through a licensed and approved hazardous waste management facility.[1][3] Due to its high aquatic toxicity, it is imperative to prevent this chemical from entering the sewer system or the environment.[1][4]
1. Waste Segregation and Collection:
-
Collect all waste containing this compound, including residual amounts, contaminated labware (e.g., weighing boats, pipette tips), and used PPE, in a designated and clearly labeled hazardous waste container.
-
Do not mix this waste with other chemical waste streams unless compatibility has been verified to avoid potentially hazardous reactions.
2. Container Labeling:
-
The waste container must be in good condition, compatible with the chemical, and securely sealed.
-
Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound". Include any known hazard pictograms (e.g., harmful, environmental hazard).
3. Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Follow your institution's guidelines for the temporary storage of hazardous waste.
4. Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.
-
Provide the waste disposal company with all available safety information, including the information presented in this guide, to ensure they can handle and dispose of the waste in accordance with all local, regional, and national regulations.
5. Spill Management:
-
In the event of a spill, evacuate the immediate area and ensure proper ventilation.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbent material and place it in the designated hazardous waste container.
-
Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
Safeguarding Laboratory Personnel: Essential Safety and Handling Protocols for 4-tert-Butyl-benzamidine
For immediate reference, this guide provides crucial safety, handling, and disposal information for 4-tert-Butyl-benzamidine, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is vital for ensuring personal safety and maintaining a secure laboratory environment.
When handling this compound, a substance that may cause skin, eye, and respiratory irritation, a comprehensive approach to safety is paramount.[1][2][3] This includes the use of appropriate personal protective equipment (PPE), adherence to strict handling procedures, and a clear plan for waste disposal. The following information is based on safety data for structurally similar compounds and general laboratory safety guidelines.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is necessary to minimize exposure. The following table summarizes the recommended equipment.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be required for splash hazards.[4] | Protects against dust particles and splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron should be worn.[4] | Prevents skin contact with the chemical. |
| Respiratory Protection | A NIOSH-approved respirator should be used if ventilation is inadequate or if dust is generated.[4][5] For higher concentrations, a full face-piece respirator may be necessary.[5] | Protects against inhalation of harmful dust or vapors. |
| Body Protection | Protective clothing and boots as needed, depending on the scale of the operation.[4] | Provides overall protection from contamination. |
Operational Plan: Safe Handling Procedure
Follow these steps to ensure the safe handling of this compound in a laboratory setting.
-
Preparation and Engineering Controls :
-
Chemical Handling :
-
Storage :
Disposal Plan: Waste Management
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure safety.
-
Waste Categorization : All waste containing this compound, including contaminated gloves, weighing paper, and other disposable materials, should be categorized as hazardous chemical waste.[8]
-
Waste Collection :
-
Collect all waste in a designated, properly labeled hazardous waste container.[8] The label should clearly identify the contents as "Hazardous Waste" and list the full chemical name.[8]
-
The first rinse of any emptied container must be collected and disposed of as hazardous waste.[9] For highly toxic chemicals, the first three rinses should be collected.[9]
-
-
Spill Management :
-
In the event of a small spill, carefully sweep or vacuum the material to avoid creating dust and place it into a suitable, labeled container for disposal.[4]
-
For liquid spills, use an inert absorbent material.[8]
-
Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Dispose of all contaminated cleaning materials as hazardous waste.[8]
-
Visualizing the Workflow: Safe Handling and Disposal
The following diagram outlines the logical steps for the safe handling and disposal of this compound.
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
